Bromoxynil
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-4-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMXNNIRAGDFEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NO | |
| Record name | BROMOXYNIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18068 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2961-67-3 (hydrochloride salt), 2961-68-4 (potassium salt) | |
| Record name | Bromoxynil [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689845 | |
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DSSTOX Substance ID |
DTXSID3022162 | |
| Record name | Bromoxynil | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bromoxynil is a colorless solid. Melting point 382-384 °F (194-195 °C). Sublimes at 275 °F (135 °C) under pressure of 0.15 mmHg. Used as a herbicide., Colorless, white, beige, or slightly yellow odorless solid; [HSDB] Off-white powder; [MSDSonline] | |
| Record name | BROMOXYNIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18068 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Bromoxynil | |
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Solubility |
IN WATER 130 PPM (0.013%) WT/VOL @ 20-25 °C; IN ETHANOL 7% WT/VOL @ 20-25 °C; IN LIGHT PETROLEUM & XYLENE 1-2% WT/VOL @ 20-25 °C, IN DIMETHYLFORMAMIDE 61% WT/VOL @ 20-25 °C; IN BENZENE 1% WT/VOL @ 20-25 °C; IN METHANOL 9% WT/VOL @ 20-25 °C; IN ACETONE 17% WT/VOL AT 20-25 °C, Solubility in (g/L) at 25 °C: acetone 170; tetrahydrofuran 410, In dimethylformamide 610, acetone, cyclohexanone 170, methanol 90, ethanol 70, mineral oils <20, benzene 10 (all in g/L, 25 °C), In water, 130 mg/L at 25 °C | |
| Record name | BROMOXYNIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1523 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000005 [mmHg], 1.7X10-1 mPa /1.28X10-6 mm Hg/ at 25 °C | |
| Record name | Bromoxynil | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4013 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | BROMOXYNIL | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE CRYSTALLINE SOLID, LIGHT BUFF TO CREAMY POWDER, Colorless solid, White to slightly yellow crystalline solid | |
CAS No. |
1689-84-5 | |
| Record name | BROMOXYNIL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18068 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Bromoxynil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1689-84-5 | |
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| Record name | Bromoxynil [ANSI:ISO] | |
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| Record name | Bromoxynil | |
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| Record name | 3,5-dibromo-4-hydroxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.348 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMOXYNIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J46EK95K0P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BROMOXYNIL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1523 | |
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Melting Point |
MP: 194-195 °C (sublimes at 135 °C/0.15 mm Hg), MP: 188-192 °C /Technical bromoxynil (approx 95% pure)/ | |
| Record name | BROMOXYNIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1523 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Technical Guide to the Chemical and Physical Properties of Bromoxynil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoxynil, with the chemical name 3,5-dibromo-4-hydroxybenzonitrile, is a selective contact herbicide widely used for the post-emergence control of annual broadleaf weeds in various agricultural settings.[1] Its herbicidal activity stems from its ability to inhibit photosynthesis in target plants.[1] This technical guide provides an in-depth overview of the chemical and physical properties of this compound and its common derivatives, this compound octanoate and this compound potassium salt. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental science.
Chemical and Physical Properties
The chemical and physical properties of this compound and its derivatives are crucial for understanding its environmental fate, biological activity, and for the development of analytical methods. These properties are summarized in the tables below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Appearance | Colorless crystalline solid | [1] |
| Chemical Formula | C₇H₃Br₂NO | [2] |
| Molecular Weight | 276.91 g/mol | [3] |
| CAS Number | 1689-84-5 | [1] |
| Melting Point | 194-195 °C | [1][2] |
| Boiling Point | Sublimes at 135 °C under 0.15 mmHg pressure | [3] |
| Water Solubility | 130 mg/L at 25 °C | [1] |
| Solubility in Organic Solvents | Very soluble in methanol, ethanol, acetone, cyclohexane, and tetrahydrofuran at 25 °C. | [1] |
| Vapor Pressure | <1 mPa at 20 °C | [1] |
| pKa | 4.06 | [4] |
| Log P (Octanol-Water Partition Coefficient) | 2.8 |
Table 2: Physical and Chemical Properties of this compound Octanoate
| Property | Value | Reference |
| Appearance | Creamy white solid | [5] |
| Chemical Formula | C₁₅H₁₇Br₂NO₂ | [6] |
| Molecular Weight | 403.11 g/mol | [7] |
| CAS Number | 1689-99-2 | [6] |
| Melting Point | 45-46 °C | [5] |
| Water Solubility | 80 µg/L | [4] |
| Log P (Octanol-Water Partition Coefficient) | 5.8 | [8] |
| Stability | Rapidly degraded by aqueous photolysis (DT50 4-5 hr). Moderately stable to hydrolysis (DT50 11 days at pH 7, 1.7 days at pH 9). | [3] |
Table 3: Physical and Chemical Properties of this compound Potassium Salt
| Property | Value | Reference |
| Appearance | Solid | |
| Chemical Formula | C₇H₂Br₂KNO | [9] |
| CAS Number | 2961-68-4 | [10] |
| Water Solubility | 42 g/L at 20-25 °C | [3] |
| Solubility in Organic Solvents | Soluble in acetone (80 g/L), 20% aqueous acetone (150 g/L), tetrahydrofurfuryl alcohol (430 g/L), and methyl cellosolve (310 g/L) at 20-25 °C. | [3] |
| Melting Point | Approximately 360 °C | [3] |
Experimental Protocols
Accurate determination of the physicochemical properties of a compound is fundamental for its characterization and risk assessment. The following sections detail the methodologies for key experiments based on internationally recognized guidelines.
Determination of Melting Point
The melting point of this compound and its derivatives can be determined using the capillary method.[8][11]
Principle: A small, finely ground sample of the crystalline solid is packed into a thin-walled glass capillary tube, which is then heated in a controlled manner. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point range.[8][11]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[11]
-
Capillary tubes (sealed at one end)[11]
-
Mortar and pestle (for grinding the sample)
-
Spatula
Procedure:
-
A small amount of the dry, crystalline sample is finely ground using a mortar and pestle.
-
The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. The sample height should be 2-3 mm.[9]
-
The packed capillary tube is placed into the heating block of the melting point apparatus.
-
The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[9]
-
The temperature at which the first liquid droplet is observed is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has melted is recorded as the end of the melting range.[9]
-
For pure substances, the melting range is typically narrow (0.5-1 °C).[11]
Determination of Water Solubility (OECD Guideline 105)
The water solubility of this compound can be determined using the flask method, which is suitable for substances with solubilities above 10⁻² g/L.[12][13][14]
Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. After equilibration, the concentration of the substance in the aqueous phase is determined by a suitable analytical method.[12]
Apparatus:
-
Constant temperature water bath or shaker
-
Glass flasks with stoppers
-
Centrifuge or filtration apparatus
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
An excess amount of the test substance is added to a flask containing a known volume of distilled water.
-
The flask is tightly stoppered and agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, the mixture is centrifuged or filtered to separate the undissolved solid from the aqueous solution.
-
The concentration of this compound in the clear aqueous phase is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
The experiment is performed in triplicate to ensure the reliability of the results.
Determination of Vapor Pressure (OECD Guideline 104)
The vapor pressure of this compound can be determined using the gas saturation method.[1][3]
Principle: A stream of inert gas is passed through or over the substance at a known flow rate, slow enough to ensure saturation. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.[1]
Apparatus:
-
Constant temperature bath
-
Inert gas supply (e.g., nitrogen or argon)
-
Saturation column containing the test substance on a solid support
-
Trapping system to collect the vaporized substance (e.g., sorbent tubes)
-
Analytical instrument for quantification (e.g., GC or HPLC)
Procedure:
-
A known amount of the test substance is coated onto a solid support and packed into a saturation column.
-
The column is placed in a constant temperature bath.
-
A controlled flow of inert gas is passed through the column.
-
The gas stream, now saturated with the vapor of the substance, passes through a trapping system where the substance is collected.
-
The amount of substance collected in the trap is quantified using a suitable analytical method.
-
The vapor pressure is calculated from the mass of the substance collected, the volume of gas passed through the column, and the temperature.
Determination of Octanol-Water Partition Coefficient (Log P) (OECD Guideline 107)
The octanol-water partition coefficient (Log P) of this compound can be determined using the shake-flask method.[15][16][17]
Principle: The partition coefficient is the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water. A solution of the substance in either n-octanol or water is shaken with the other immiscible solvent until equilibrium is reached. The concentration of the substance in each phase is then determined.[15]
Apparatus:
-
Separatory funnels or centrifuge tubes with stoppers
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
n-Octanol and water are mutually saturated before the experiment by shaking them together for 24 hours and then allowing the phases to separate.
-
A stock solution of the test substance is prepared in either water-saturated n-octanol or octanol-saturated water.
-
A known volume of the stock solution and the other solvent are placed in a separatory funnel or centrifuge tube.
-
The mixture is shaken at a constant temperature until equilibrium is reached (the time required for this should be determined in preliminary experiments).
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the test substance in both the n-octanol and water phases is determined by a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of this value.
Analytical Determination by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. For this compound, a reverse-phase HPLC method with UV detection is commonly employed.[5][10][18]
Apparatus:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with:
-
A pump capable of delivering a constant flow of mobile phase
-
An injector (manual or autosampler)
-
A reverse-phase column (e.g., C18)
-
A UV-Vis detector
-
A data acquisition and processing system
-
Typical Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v), often with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure the analyte is in its non-ionized form.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 280 nm
-
Temperature: Ambient
Procedure:
-
Standard Preparation: A series of standard solutions of this compound of known concentrations are prepared in the mobile phase.
-
Sample Preparation: The sample containing this compound is dissolved in a suitable solvent (compatible with the mobile phase) and filtered through a 0.45 µm filter to remove any particulate matter.
-
Analysis: The prepared standards and samples are injected into the HPLC system.
-
Quantification: A calibration curve is constructed by plotting the peak area of the standards against their concentration. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve.
Signaling Pathways and Mechanisms of Action
Primary Mechanism of Action: Inhibition of Photosystem II
The primary herbicidal action of this compound is the inhibition of photosynthesis at Photosystem II (PSII) in the chloroplasts of susceptible plants.[5][11] this compound binds to the D1 protein of the PSII complex, specifically at the QB binding site, thereby blocking the electron transport chain.[19][20][21] This disruption prevents the production of ATP and NADPH, which are essential for carbon fixation and other metabolic processes, leading to a rapid depletion of energy and ultimately, cell death.[1]
Caption: this compound inhibits photosynthesis by blocking electron transport at the QB site of the D1 protein in Photosystem II.
Toxicity-Related Signaling Pathways in Mammalian Systems
Recent studies have indicated that this compound can induce toxicity in mammalian systems, particularly in the liver, through the dysregulation of specific signaling pathways. These pathways are primarily involved in inflammation, apoptosis, and cellular stress responses.[22]
This compound has been shown to activate the Toll-like receptor 4 (TLR4) signaling pathway. This activation leads to the recruitment of the adaptor protein MyD88, which in turn triggers a downstream cascade involving the activation of nuclear factor-kappa B (NF-κB).[22] Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines, leading to an inflammatory response.[22][23][24]
References
- 1. laboratuar.com [laboratuar.com]
- 2. oecd.org [oecd.org]
- 3. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 4. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 5. epa.gov [epa.gov]
- 6. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document - this compound - Canada.ca [canada.ca]
- 7. oecd.org [oecd.org]
- 8. mt.com [mt.com]
- 9. chm.uri.edu [chm.uri.edu]
- 10. Simultaneous determination of this compound and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. filab.fr [filab.fr]
- 13. laboratuar.com [laboratuar.com]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 17. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 18. dwi-content.s3.eu-west-2.amazonaws.com [dwi-content.s3.eu-west-2.amazonaws.com]
- 19. researchgate.net [researchgate.net]
- 20. Structural insights into the action mechanisms of artificial electron acceptors in photosystem II - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound induced hepatic toxicity via dysregulating TLR4/MyD88, JAK1/STAT3 and NF-κB signaling pathways: A dose-dependent investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Bromoxynil synthesis and production process
An in-depth technical guide on the synthesis and production of Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a widely used nitrile herbicide, is detailed below for researchers, scientists, and drug development professionals. This guide covers the synthesis of its precursor, the core production process, and the formation of its derivatives.
Overview of this compound Synthesis
The commercial production of this compound primarily involves the bromination of 4-hydroxybenzonitrile.[1][2] This process is an electrophilic aromatic substitution.[1] Various methods exist, utilizing different brominating agents and reaction conditions to achieve high yields and purity. Additionally, for enhanced herbicidal efficacy, this compound is often converted to its ester derivatives, such as this compound octanoate.
Synthesis of the Precursor: 4-Hydroxybenzonitrile
A crucial starting material for this compound synthesis is 4-hydroxybenzonitrile. One documented production method involves the synthesis from p-hydroxybenzoic acid.
Experimental Protocol for 4-Hydroxybenzonitrile Synthesis
A production technology for synthesizing 4-hydroxybenzonitrile involves the following steps:
-
A 250ml three-necked flask is equipped with a stirrer, a thermometer, and a reflux condenser.
-
13.8g of p-hydroxybenzoic acid, 9g of urea, 19.4g of sulfamic acid, and 50ml of p-cresol are added to the flask and stirring is initiated.
-
The mixture is heated, slowly raising the temperature to 150°C and held for 40 minutes.
-
The temperature is then increased to 190°C, and an additional 3g of urea is added. The reaction is maintained at this temperature for another 60 minutes.
-
After the reaction is complete, the mixture is filtered. The filter residue is washed with a hot melt agent, and the filtrates are combined.
-
4-hydroxybenzonitrile is obtained from the filtrate by distillation.[3]
Core Synthesis of this compound (3,5-dibromo-4-hydroxybenzonitrile)
The primary method for producing this compound is the direct bromination of 4-hydroxybenzonitrile. Several variations of this process have been developed to improve yield, purity, and environmental safety.
Method 1: Bromination using Elemental Bromine
Traditional methods have employed elemental bromine as the brominating agent. For instance, one process describes the preparation of 3,5-dibromo-4-hydroxybenzonitrile using liquid bromine with chlorobenzene as a solvent under reflux conditions at approximately 134°C.[4] However, the use of hazardous elemental bromine has led to the development of alternative methods.[4]
Method 2: Eco-Friendly Bromination
An environmentally friendly approach utilizes a combination of bromide and bromate salts in an aqueous acidic medium. This method avoids the use of elemental bromine and harsh solvents.[4]
Experimental Protocol:
-
1.0 g of 4-hydroxybenzonitrile is dissolved in 40 ml of water in a 100 ml two-necked round-bottomed flask.
-
A solid brominating reagent containing 1.16 g of sodium bromide and 0.85 g of sodium bromate is added, and the mixture is stirred for 30 minutes.
-
1.70 ml of 36% hydrochloric acid is slowly added over 2 hours at 28°C with continuous stirring.
-
The reaction mixture is stirred for an additional 2 to 2.5 hours.
-
The resulting product, 3,5-dibromo-4-hydroxybenzonitrile, is then collected. This process reports a high yield of 91-99% and purity of over 99% without the need for further purification.[4][5]
Method 3: Bromination using Sodium Hypobromite
Another method for the synthesis of this compound involves the reaction of 4-hydroxybenzonitrile with sodium hypobromite as the brominating agent.[6]
Synthesis of this compound Derivatives: this compound Octanoate
To improve plant uptake and formulation stability, this compound is often converted into its ester derivatives.[7] this compound octanoate is a common example. The synthesis is a two-step process involving the initial synthesis of this compound followed by an acylation reaction.[8]
Industrial Synthesis of this compound Octanoate
The industrial synthesis starts with this compound, which is reacted with octanoic acid or its more reactive derivative, octanoyl chloride.[7] The reaction is conducted in the presence of a base, such as pyridine or triethylamine. This esterification process replaces the hydroxyl group of this compound with an octanoate group.[7] The reaction is performed under controlled temperature and in a suitable solvent to maximize the yield.[7]
Another described process for preparing this compound octanoate uses octanoyl chloride, 4-cyanophenol, 50% hydrogen peroxide, and bromine as the starting materials in a sequence of esterification and bromination reactions.[8]
Quantitative Data Summary
| Parameter | Value | Source |
| 4-Hydroxybenzonitrile Synthesis | ||
| p-hydroxybenzoic acid | 13.8 g | [3] |
| Urea (initial) | 9 g | [3] |
| Sulfamic acid | 19.4 g | [3] |
| p-cresol | 50 ml | [3] |
| Initial Reaction Temperature | 150°C | [3] |
| Initial Reaction Time | 40 min | [3] |
| Urea (second addition) | 3 g | [3] |
| Final Reaction Temperature | 190°C | [3] |
| Final Reaction Time | 60 min | [3] |
| Eco-Friendly this compound Synthesis | ||
| 4-hydroxybenzonitrile | 1.0 g | [5] |
| Water | 40 ml | [5] |
| Sodium bromide | 1.16 g | [5] |
| Sodium bromate | 0.85 g | [5] |
| 36% Hydrochloric acid | 1.70 ml | [5] |
| Reaction Temperature | 28°C | [5] |
| Reaction Time | 4-4.5 h | [5] |
| Yield | 91-99% | [4] |
| Purity | >99% | [4] |
| This compound Properties | ||
| Melting Point | 194-195°C | [2] |
| Molar Mass | 276.915 g/mol | [2] |
| Appearance | Colorless or white solid | [2] |
Synthesis Pathway Diagrams
Caption: Overall synthesis pathway of this compound and its octanoate ester.
References
- 1. This compound (Ref: ENT 20852) [sitem.herts.ac.uk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Production technology for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. US8957239B2 - Process for the eco-friendly preparation of 3, 5-dibromo-4-hydroxybenzonitrile - Google Patents [patents.google.com]
- 5. EP2408736B1 - A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile - Google Patents [patents.google.com]
- 6. This compound | C7H3Br2NO | CID 15531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound-octanoate [sitem.herts.ac.uk]
- 8. CN104926692A - Preparation process for this compound octanoate - Google Patents [patents.google.com]
The Discovery and Development of Bromoxynil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoxynil is a selective, post-emergence herbicide that has been a critical tool in broadleaf weed management for decades. Belonging to the hydroxybenzonitrile class of herbicides, it is valued for its contact activity and efficacy against a wide spectrum of annual broadleaf weeds in various agricultural crops. This in-depth technical guide explores the discovery, history, mechanism of action, synthesis, and toxicological profile of this compound, providing detailed data and experimental protocols for the scientific community.
Discovery and Commercial History
The herbicidal properties of 3,5-dibromo-4-hydroxybenzonitrile, the active compound known as this compound, were first described in scientific literature in 1963. Its development and subsequent commercialization were pioneered by May & Baker Ltd., which commenced its manufacture in the same year. In the United States, this compound was first registered for use in 1965 for the control of broadleaf weeds in wheat and barley.
Over the ensuing decades, its use expanded to a variety of other crops. The production and marketing of this compound have been handled by several major agrochemical companies, including Amchem Products, Union Carbide, and Rhône-Poulenc. A significant milestone in the history of this compound was the development of genetically modified (GM) crops engineered for resistance to the herbicide. This was achieved by introducing a nitrilase gene (bxn) from the soil bacterium Klebsiella ozaenae, which allows the crop to metabolize and detoxify this compound.
Chemical Synthesis and Properties
The commercial synthesis of this compound is a relatively straightforward process involving the bromination of 4-hydroxybenzonitrile. This electrophilic aromatic substitution reaction yields the desired 3,5-dibromo-4-hydroxybenzonitrile.
For enhanced stability and formulation, this compound is often converted to its ester derivatives, such as this compound octanoate. This is achieved through the esterification of this compound with octanoyl chloride in the presence of a base.
Key Physicochemical Properties of this compound:
| Property | Value |
| IUPAC Name | 3,5-dibromo-4-hydroxybenzonitrile |
| CAS Number | 1689-84-5 |
| Molecular Formula | C₇H₃Br₂NO |
| Molar Mass | 276.91 g/mol |
| Appearance | White to light buff crystalline solid |
| Melting Point | 194-195 °C |
| Water Solubility | 130 mg/L at 25°C |
| Vapor Pressure | <1 x 10⁻⁶ Pa at 20°C |
| Log P (octanol-water) | 2.8 |
Mechanism of Action: Inhibition of Photosystem II
This compound's herbicidal activity stems from its ability to inhibit photosynthesis in susceptible plants.[1] It acts as a photosystem II (PSII) inhibitor, a critical component of the light-dependent reactions of photosynthesis.[1][2] Specifically, this compound binds to the D1 protein of the PSII complex located in the thylakoid membranes of chloroplasts.[1][2] This binding blocks the electron transport from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[2]
The interruption of this electron flow halts the production of ATP and NADPH, which are essential for carbon dioxide fixation and the overall energy metabolism of the plant.[2] This leads to a rapid depletion of the plant's energy reserves. Furthermore, the blockage of the electron transport chain results in the formation of reactive oxygen species (ROS), which cause lipid peroxidation and damage to cellular membranes, ultimately leading to cell death and the visible symptoms of phytotoxicity.[2]
Inhibition of the photosynthetic electron transport chain by this compound.
Modulation of the NF-κB Signaling Pathway
Recent studies have indicated that this compound octanoate can induce testicular toxicity in rats by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] This pathway is a crucial regulator of inflammation, immune response, and cell survival. The study observed that exposure to this compound octanoate led to an increase in the expression of pro-inflammatory cytokines and apoptotic markers, suggesting that the NF-κB pathway is involved in the toxicological effects of this compound in animal models.[3]
Modulation of the NF-κB pathway by this compound-induced oxidative stress.
Quantitative Efficacy Data
This compound is effective against a wide range of broadleaf weeds. Its efficacy can be influenced by factors such as weed species, growth stage, application rate, and environmental conditions. The following table summarizes typical weed control efficacy with this compound.
| Weed Species | Common Name | Application Rate (g a.i./ha) | Control Efficacy (%) |
| Amaranthus retroflexus | Redroot Pigweed | 280 - 560 | 85 - 95 |
| Chenopodium album | Common Lambsquarters | 280 - 560 | 90 - 98 |
| Polygonum convolvulus | Wild Buckwheat | 280 - 560 | 80 - 90 |
| Sinapis arvensis | Wild Mustard | 280 - 560 | 95 - 100 |
| Capsella bursa-pastoris | Shepherd's-Purse | 280 - 560 | 90 - 98 |
| Solanum nigrum | Black Nightshade | 420 - 560 | 75 - 85 |
| Galium aparine | Cleavers | 420 - 560 | 70 - 80 |
Quantitative Toxicity Data
The toxicity of this compound varies depending on the formulation (phenol or ester) and the test organism. It is classified as moderately toxic to mammals.
Acute Toxicity of this compound and its Esters:
| Organism | Formulation | LD50/LC50 | Value |
| Rat (oral) | This compound | LD50 | 190-245 mg/kg |
| Rat (oral) | This compound octanoate | LD50 | 250-449 mg/kg |
| Rabbit (dermal) | This compound | LD50 | >2000 mg/kg |
| Bobwhite Quail (oral) | This compound | LD50 | 170 mg/kg |
| Mallard Duck (oral) | This compound octanoate | LD50 | 2050 mg/kg |
| Rainbow Trout (96h) | This compound | LC50 | 0.05 mg/L |
| Bluegill Sunfish (96h) | This compound octanoate | LC50 | 0.053 mg/L |
| Daphnia magna (48h) | This compound octanoate | EC50 | 0.096 mg/L |
Experimental Protocols
Greenhouse Herbicide Efficacy Bioassay
This protocol outlines a method for evaluating the efficacy of this compound on target weed species in a controlled greenhouse environment.
1. Plant Culture:
-
Grow target weed species (e.g., Amaranthus retroflexus, Chenopodium album) from seed in pots containing a standard greenhouse potting mix.
-
Maintain plants in a greenhouse with controlled temperature (22-28°C), humidity (50-70%), and a 16-hour photoperiod.
-
Water and fertilize as needed to ensure uniform and vigorous growth.
-
Treat plants at the 2-4 true leaf stage.
2. Herbicide Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant).
-
Create a series of dilutions to achieve the desired application rates (e.g., 0, 140, 280, 560, 1120 g a.i./ha).
-
Apply the herbicide solutions using a calibrated track sprayer to ensure uniform coverage. The spray volume should be consistent, typically 200-400 L/ha.
-
Include an untreated control group (sprayed with solvent and surfactant only).
3. Data Collection and Analysis:
-
Visually assess weed control at 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no effect) to 100% (complete plant death).
-
At 21 DAT, harvest the above-ground biomass of each plant.
-
Determine the fresh weight and then dry the biomass at 70°C for 72 hours to determine the dry weight.
-
Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments.
-
Calculate the GR₅₀ (the herbicide rate that causes a 50% reduction in plant growth) using a dose-response curve.
Experimental workflow for a greenhouse herbicide efficacy bioassay.
Acute Oral Toxicity (LD50) Determination in Rats (Adapted from OECD Guideline 423)
This protocol provides a general framework for determining the acute oral toxicity of this compound in rats.
1. Animals:
-
Use healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains), typically 8-12 weeks old.
-
House the animals in appropriate cages with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle.
-
Provide standard laboratory diet and water ad libitum.
-
Acclimate the animals to the laboratory conditions for at least 5 days before the study.
2. Dose Administration:
-
Prepare a formulation of this compound in a suitable vehicle (e.g., corn oil).
-
Administer the test substance as a single oral dose by gavage.
-
The study can be conducted using a stepwise procedure with a starting dose based on available information. For a substance with moderate toxicity, a starting dose of 300 mg/kg might be appropriate.
-
Use a small group of animals (typically 3 of one sex) for each step.
3. Observation:
-
Observe the animals for mortality, clinical signs of toxicity, and changes in body weight at regular intervals: frequently on the day of dosing, and at least once daily for 14 days.
-
Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
4. Necropsy:
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Conduct a gross necropsy on all animals (those that died during the study and those euthanized at the end) and record any pathological changes.
5. Data Analysis:
-
The LD50 is determined based on the mortality data from the different dose levels tested. Statistical methods such as the moving average method or probit analysis can be used to calculate the LD50 and its 95% confidence intervals.
Experimental workflow for an acute oral toxicity (LD50) study in rats.
Conclusion
This compound has a long and established history as an effective herbicide for the control of broadleaf weeds. Its mechanism of action as a photosystem II inhibitor is well-understood, providing a clear basis for its phytotoxic effects. While it exhibits moderate toxicity to mammals, its environmental fate and toxicological profile have been extensively studied, leading to its continued use in agriculture with appropriate safety measures. The detailed data and protocols provided in this guide offer a comprehensive resource for researchers and scientists working in the fields of herbicide development, toxicology, and agricultural science.
References
Bromoxynil as a Photosystem II Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromoxynil, a nitrile herbicide, is a potent and selective inhibitor of photosynthesis in broadleaf weeds. Its primary mechanism of action is the disruption of the photosynthetic electron transport chain at Photosystem II (PSII). This technical guide provides an in-depth analysis of this compound's role as a photosynthesis inhibitor, including its molecular mechanism, quantitative inhibitory data, detailed experimental protocols for its characterization, and the downstream signaling pathways affected by its activity. This document is intended to be a comprehensive resource for researchers in plant science, weed science, and herbicide development.
Introduction
This compound (3,5-dibromo-4-hydroxybenzonitrile) is a widely used post-emergence herbicide for the control of annual broadleaf weeds in various crops.[1] Its efficacy stems from its ability to inhibit photosynthesis, a process vital for plant growth and survival.[2][3] Understanding the precise molecular target and the physiological consequences of its inhibition is crucial for its effective use, the management of herbicide resistance, and the development of new herbicidal compounds. This guide delves into the core aspects of this compound's function as a photosynthesis inhibitor.
Molecular Mechanism of Action
This compound's primary mode of action is the inhibition of Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.[1] Specifically, this compound binds to the D1 protein subunit of the PSII complex.[1] This binding occurs at the Q_B-binding niche, where it competes with the native plastoquinone.[4][5] By occupying this site, this compound blocks the electron flow from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B).[6]
The interruption of the electron transport chain has two major immediate consequences:
-
Inhibition of ATP and NADPH Synthesis: The blockage of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. It also halts the reduction of NADP+ to NADPH. Both ATP and NADPH are essential for the fixation of CO₂ in the Calvin cycle.[6]
-
Formation of Reactive Oxygen Species (ROS): The inhibition of electron transport leads to an over-reduced state of Q_A and the accumulation of excited chlorophyll molecules. This energy is transferred to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS, such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[1][2] These ROS cause rapid oxidative damage to lipids, proteins, and nucleic acids, leading to membrane leakage and ultimately, cell death.[1]
The visible symptoms of this compound phytotoxicity, such as leaf blistering, mottling, chlorosis, and necrosis, are the macroscopic manifestations of this underlying molecular damage.[4]
Quantitative Data on Photosynthesis Inhibition
The potency of a photosynthesis inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀) and its binding affinity (dissociation constant, K_d). While specific IC₅₀ and K_d values for this compound's inhibition of photosynthesis in various plant species are not consistently reported across publicly available literature, this section provides representative data for other PSII inhibitors and the established methodologies for determining these values for this compound. The IC₅₀ is dependent on factors such as the plant species and the chlorophyll concentration in the assay.[7]
| Parameter | Description | Typical Value Range for PSII Inhibitors | Method of Determination |
| IC₅₀ (Photosynthetic Electron Transport) | The concentration of the inhibitor required to reduce the rate of photosynthetic electron transport by 50%. | 0.01 - 10 µM | DCPIP Photoreduction Assay |
| IC₅₀ (PSII Quantum Yield) | The concentration of the inhibitor required to reduce the maximum quantum yield of PSII (Fv/Fm) by 50%. | 0.1 - 20 µM | Chlorophyll Fluorescence Analysis |
| K_d (Binding Affinity to D1 Protein) | The equilibrium dissociation constant, representing the concentration of inhibitor at which half of the binding sites on the D1 protein are occupied. A lower K_d indicates higher binding affinity. | Not widely reported for this compound. Can be determined experimentally. | Radiolabeled Ligand Binding Assays |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the inhibitory effects of this compound on photosynthesis.
Isolation of Thylakoid Membranes from Spinach
This protocol is a prerequisite for in vitro assays such as DCPIP photoreduction and binding studies.
Materials:
-
Fresh spinach leaves
-
Grinding buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM MgCl₂, 2 mM EDTA, 5 mM ascorbic acid)
-
Wash buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM MgCl₂)
-
Resuspension buffer (50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl₂)
-
Blender, cheesecloth, centrifuge, and refrigerated tubes.
Procedure:
-
Wash spinach leaves and remove the midribs.
-
Homogenize the leaves in ice-cold grinding buffer.
-
Filter the homogenate through several layers of cheesecloth.
-
Centrifuge the filtrate at 1,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and gently resuspend the pellet in wash buffer.
-
Centrifuge again at 1,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the final pellet in a minimal volume of resuspension buffer.
-
Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.
DCPIP Photoreduction Assay (Hill Reaction)
This assay measures the rate of photosynthetic electron transport from water to the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).
Materials:
-
Isolated thylakoid membranes
-
Assay buffer (50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl₂)
-
DCPIP solution (1 mM)
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Spectrophotometer capable of measuring absorbance at 600 nm.
-
Light source.
Procedure:
-
Prepare a reaction mixture containing assay buffer and thylakoids (final chlorophyll concentration of 10-20 µg/mL).
-
Add varying concentrations of this compound to the reaction mixtures. Include a control with no herbicide.
-
Incubate the mixtures in the dark for 5 minutes.
-
Add DCPIP to a final concentration of 50-100 µM.
-
Measure the initial absorbance at 600 nm.
-
Illuminate the samples with a strong light source.
-
Record the decrease in absorbance at 600 nm over time as DCPIP is reduced and becomes colorless.
-
Calculate the rate of DCPIP reduction for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
Chlorophyll a Fluorescence Measurement for IC₅₀ Determination
This non-invasive technique measures the quantum efficiency of PSII.
Materials:
-
Intact leaves or isolated thylakoids.
-
Pulse-Amplitude-Modulated (PAM) fluorometer.
-
This compound solutions of varying concentrations.
Procedure:
-
Dark-adapt the plant material for at least 20-30 minutes.
-
Apply different concentrations of this compound to the leaves or thylakoid suspensions and incubate for a defined period.
-
Measure the minimal fluorescence (F₀) with a weak measuring light.
-
Apply a saturating pulse of light to measure the maximal fluorescence (Fₘ).
-
Calculate the maximum quantum yield of PSII (Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ).[8]
-
Plot the Fᵥ/Fₘ values against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value.[9]
In Situ Detection of Reactive Oxygen Species (ROS)
4.4.1. Hydrogen Peroxide (H₂O₂) Detection with DAB Staining
Materials:
-
Plant leaves treated with this compound.
-
DAB (3,3'-diaminobenzidine) solution (1 mg/mL in water, pH adjusted to 3.8).
-
Ethanol.
Procedure:
-
Excise leaves from control and this compound-treated plants.
-
Immerse the leaves in the DAB solution.
-
Vacuum infiltrate for 10-15 minutes to ensure the solution penetrates the leaf tissue.
-
Incubate the leaves in the dark for 8-12 hours.
-
Decolorize the leaves by boiling in ethanol to remove chlorophyll.
-
Observe the brown precipitate, indicating the presence of H₂O₂.
4.4.2. Superoxide (O₂⁻) Detection with NBT Staining
Materials:
-
Plant leaves treated with this compound.
-
NBT (Nitroblue Tetrazolium) solution (0.1% w/v in 10 mM potassium phosphate buffer, pH 7.8).
-
Ethanol.
Procedure:
-
Excise leaves from control and this compound-treated plants.
-
Immerse the leaves in the NBT solution.
-
Vacuum infiltrate and incubate in the dark for 2-4 hours.
-
Decolorize the leaves by boiling in ethanol.
-
Observe the dark blue formazan precipitate, indicating the presence of superoxide radicals.
Signaling Pathways and Experimental Workflows
The inhibition of PSII and the subsequent production of ROS trigger a cascade of signaling events within the plant cell.
H₂O₂-Mediated MAPK Signaling Pathway
Hydrogen peroxide (H₂O₂) is a relatively stable ROS and acts as a key signaling molecule in plant stress responses, including that induced by herbicides.[7][10][11] Elevated H₂O₂ levels can activate a Mitogen-Activated Protein Kinase (MAPK) cascade.[2][3][11] This signaling pathway typically involves a three-tiered kinase module: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK).[12][13] The activated MAPK can then phosphorylate various downstream targets, including transcription factors, leading to changes in gene expression related to stress defense and acclimation.[13][14]
Experimental Workflow for Characterizing a PSII Inhibitor
The following workflow outlines a logical progression of experiments for the comprehensive characterization of a potential PSII-inhibiting herbicide like this compound.
References
- 1. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional analysis of oxidative stress-activated mitogen-activated protein kinase cascade in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 5. Mutations in the D1 subunit of photosystem II distinguish between quinone and herbicide binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. H2O2-mediated signaling in plant stress caused by herbicides: its role in metabolism and degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cropj.com [cropj.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Hydrogen peroxide functions as a stress signal in plants [ejournal.sinica.edu.tw]
- 12. Mitogen-activated protein kinase signaling in plants under abiotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MAPK machinery in plants: Recognition and response to different stresses through multiple signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrogen peroxide as a signal controlling plant programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
Environmental Fate and Degradation of Bromoxynil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) is a selective, post-emergence herbicide used to control annual broadleaf weeds in various agricultural settings.[1] Its mode of action involves the inhibition of photosynthesis.[1] Understanding the environmental fate and degradation of this compound is crucial for assessing its potential ecological impact and ensuring its safe use. This technical guide provides an in-depth overview of the degradation of this compound in various environmental compartments, detailed experimental protocols for its study, and a summary of key quantitative data.
Data Presentation: Degradation Kinetics of this compound and its Esters
The persistence of this compound in the environment is influenced by several factors, including soil type, pH, temperature, and microbial activity. The following tables summarize the degradation half-lives of this compound and its common ester formulations, this compound octanoate and heptanoate, in soil and water.
| Compound | Compartment | Conditions | Half-life (t½) | Reference(s) |
| This compound | Soil | Aerobic | ~2 weeks | [1] |
| This compound | Soil | Clay Loam | 7 days | [2] |
| This compound | Soil | - | 4.12 days | [3][4] |
| This compound Octanoate | Soil | Photolysis | 2 - 4.6 days | [3] |
| This compound Octanoate | Soil | Microbial Degradation | 12 hours - 3.7 days | [3] |
| This compound Octanoate | Soil | Field Dissipation | 0.5 - 28 days | [5] |
Table 1: Soil Degradation Half-life of this compound and its Octanoate Ester.
| Compound | Compartment | Conditions | Half-life (t½) | Reference(s) |
| This compound | Prairie Wetland Ponds | - | 9 - 17 days | [3][6] |
| This compound Octanoate/Heptanoate | Water | Hydrolysis (pH dependent) | 1.7 - 34.1 days | [3] |
| This compound Phenol | Water | Hydrolysis (pH 5) | 34.1 days | [6] |
| This compound Phenol | Water | Hydrolysis (pH 9) | 1.7 days | [6] |
| This compound Octanoate | Water | Aqueous Photolysis | 4 - 5 hours | [2][5] |
| This compound Phenol | Water | Photolysis (~313 nm) | < 30 minutes | [6] |
Table 2: Aquatic Degradation Half-life of this compound and its Derivatives.
| Compound | Matrix | Degradation Product | Percentage/Observation | Reference(s) |
| This compound | Soil | 3,5-dibromo-4-hydroxybenzoic acid | Major metabolite | [2] |
| This compound | Soil | 3,5-dibromo-4-hydroxybenzamide | Major metabolite | [2] |
| This compound Butyrate | Soil | Metabolite M011 | Max 32% of Applied Radioactivity (AR) | |
| This compound Butyrate | Soil | Metabolite M022 | Max 35% of AR | |
| This compound | Aqueous Solution (Photolysis) | 3-bromo-4-hydroxybenzonitrile | Degradation product | [2] |
| This compound | Aqueous Solution (Photolysis) | 4-hydroxybenzonitrile | Degradation product | [2] |
| This compound Octanoate | Urine (Rat) | This compound phenol (free and conjugated) | Major metabolite | [2] |
| This compound Butyrate | Urine (Rat) | This compound sulfate, this compound glucuronide, this compound, des-bromo-bromoxynil glucuronide | Identified metabolites | |
| This compound Butyrate | Wheat | This compound | 18% of Total Radioactive Residue (TRR) at 14 days |
Table 3: Major Degradation Products and Metabolites of this compound.
Degradation Pathways
This compound degrades in the environment through three primary pathways: microbial degradation, photodegradation, and hydrolysis. The ester forms of this compound, such as the octanoate and heptanoate, rapidly hydrolyze to the parent this compound phenol.[2][3]
Microbial Degradation
In soil, microbial activity is a major contributor to the breakdown of this compound.[7] The primary degradation products are 3,5-dibromo-4-hydroxybenzoic acid and 3,5-dibromo-4-hydroxybenzamide.[2] Some microorganisms, such as Desulfitobacterium chlororespirans, can further dehalogenate these products.[1] The rate of microbial degradation can be influenced by soil type, with persistence increasing in soils with higher clay or organic matter content.[1]
Photodegradation
This compound and its esters are susceptible to photodegradation in water.[8] The photolysis of this compound in aqueous solutions can lead to the formation of 3-bromo-4-hydroxybenzonitrile and 4-hydroxybenzonitrile through the loss of bromine atoms.[2] The quantum yield for the direct photolysis of aqueous this compound at 307 nm has been measured to be 0.064.[9][10]
Hydrolysis
The ester forms of this compound, such as this compound octanoate and heptanoate, readily hydrolyze to the active this compound phenol, particularly under alkaline conditions.[3] This is a key initial step in their environmental degradation. The hydrolysis rate is pH-dependent, with faster degradation occurring at higher pH values.[3][6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C7H3Br2NO | CID 15531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. canada.ca [canada.ca]
- 4. This compound residues and dissipation rates in maize crops and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound octanoate | C15H17Br2NO2 | CID 15533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ccme.ca [ccme.ca]
- 7. wsdot.wa.gov [wsdot.wa.gov]
- 8. apvma.gov.au [apvma.gov.au]
- 9. Photodegradation routes of the herbicide this compound in solution and sorbed on silica nanoparticles - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Toxicological Profile of Bromoxynil on Non-Target Organisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoxynil is a selective, post-emergence herbicide used to control annual broadleaf weeds in various agricultural settings.[1][2] Its primary mode of action in target plants is the inhibition of photosynthesis at Photosystem II (PSII).[3][4] this compound and its ester formulations (such as octanoate, heptanoate, and butyrate) can also impact a wide range of non-target organisms. This technical guide provides a comprehensive overview of the toxicological effects of this compound on these organisms, detailing quantitative toxicity data, experimental methodologies, and the underlying biochemical pathways of its toxicity. The ester forms of this compound are rapidly converted to the parent phenol form in the environment and in mammals.[5][6][7]
Data Presentation: Quantitative Toxicity Data
The following tables summarize the acute and chronic toxicity of this compound and its formulations across various non-target organisms.
Table 1: Acute Oral and Dermal Toxicity to Mammals
| Compound | Species | Endpoint | Value (mg/kg) | Toxicity Classification | Reference |
| This compound | Rat | Oral LD50 | 190 | Moderately Toxic | [1][3] |
| This compound | Rabbit | Oral LD50 | 260 | Moderately Toxic | [1][3] |
| This compound | Guinea Pig | Oral LD50 | 63 | Highly Toxic | [1][3] |
| This compound octanoate | Rat (female) | Oral LD50 | 238 | Moderately Toxic | [3][8] |
| This compound octanoate | Rat (male) | Oral LD50 | 400 | Moderately Toxic | [3][8] |
| This compound | Rabbit | Dermal LD50 | >2000 | Low Toxicity | [1] |
Table 2: Acute Toxicity to Birds
| Compound | Species | Endpoint | Value (mg/kg) | Toxicity Classification | Reference |
| This compound | Pheasant | LD50 | 50 | Highly Toxic | [1][9] |
| This compound | Quail | LD50 | 100 | Highly Toxic | [1][9] |
| This compound | Hen | LD50 | 240 | Moderately Toxic | [1][9] |
| This compound | Mallard duck | LD50 | 200 | Moderately Toxic | [1][9] |
| This compound octanoate | Bobwhite quail | LD50 | 148 | Moderately Toxic | [3][8] |
| This compound octanoate | Mallard duck | LD50 | 2050 | Slightly Toxic | [8] |
| This compound phenol | Bobwhite quail | LD50 | 193 | Moderately Toxic | [8] |
| This compound heptanoate | Bobwhite quail | LD50 | 359 | Moderately Toxic | [8] |
Table 3: Acute and Chronic Toxicity to Fish
| Compound | Species | Endpoint | Value (mg/L) | Toxicity Classification | Reference |
| This compound octanoate | Rainbow trout | 96-h LC50 | 0.05 - 0.1 | Very Highly Toxic | [8] |
| This compound octanoate | Bluegill sunfish | 96-h LC50 | 0.053 | Very Highly Toxic | [8] |
| This compound (potassium salt) | Harlequin fish | LC50 | 5.0 | Moderately Toxic | [1][9] |
| This compound (potassium salt) | Goldfish | LC50 | 0.46 | Highly Toxic | [1][9] |
| This compound (potassium salt) | Catfish | LC50 | 0.063 | Very Highly Toxic | [1][9] |
| This compound octanoate | Fathead minnow | 35-d LOEC | 0.0057 | - | [10] |
| This compound octanoate | Fathead minnow | 35-d NOEC | 0.0034 | - | [10] |
Table 4: Acute and Chronic Toxicity to Aquatic Invertebrates
| Compound | Species | Endpoint | Value (mg/L) | Toxicity Classification | Reference |
| This compound octanoate | Daphnia magna | 48-h EC50 | 0.096 | Very Highly Toxic | [8] |
| This compound octanoate | Daphnia pulex | 48-h EC50 | 0.011 | Very Highly Toxic | [8] |
| This compound phenol | Daphnia magna | 48-h EC50 | 19.0 | Slightly Toxic | [10] |
| This compound octanoate | Amphipods (Hyalella azteca) | 50-h LC50 | 0.0168 | Very Highly Toxic | [10] |
Table 5: Toxicity to Other Non-Target Organisms
| Organism Group | Species | Endpoint | Value | Effect | Reference |
| Honey Bees | Apis mellifera | - | - | Not toxic to adult bees, but potentially toxic to larvae through residues in pollen and nectar. | [1][9][11][12] |
| Soil Microorganisms | Bacteria | - | 0.09 - 0.24 mg/kg | Decline in microbial biomass and bacterial population. Inhibition of nitrification. | [13][14][15] |
| Algae | Chlamydomonas eugametos | Growth Inhibition | 277 mg/L | Complete inhibition of growth. | [10] |
Experimental Protocols
The toxicological data presented in this guide are primarily derived from studies following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key types of experiments cited.
Acute Oral Toxicity Test (Mammals) - OECD Guideline 423
This method is designed to assess the acute toxic effects of a substance when administered orally.
-
Test Animals: Typically, a single sex (usually females) of a rodent species (e.g., rats) is used. Animals are young, healthy, and have been acclimated to laboratory conditions.
-
Housing and Feeding: Animals are housed in appropriate cages with controlled temperature and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.
-
Dose Administration: The test substance is administered as a single oral dose via gavage. The volume administered is kept constant by varying the concentration of the dosing solution.
-
Procedure: A stepwise procedure is used with a group of three animals per step. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight). The outcome of the first dose group determines the subsequent dose level for the next group.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. A full necropsy is performed on all animals at the end of the observation period.
-
Endpoint: The test allows for the classification of the substance into one of the Globally Harmonised System (GHS) toxicity categories based on the observed mortality at different dose levels.
Avian Acute Oral Toxicity Test - OECD Guideline 223
This guideline provides procedures to determine the acute oral toxicity of substances to birds.
-
Test Species: Common test species include the Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).
-
Test Substance Administration: The test substance is administered as a single oral dose, typically via gavage.
-
Procedure: The guideline offers three testing options: a limit dose test, an LD50-slope test, and an LD50-only test. The LD50-slope and LD50-only tests are sequential procedures.
-
Limit Dose Test: Used when low toxicity is expected. A single dose level (e.g., 2000 mg/kg) is administered to a group of birds.
-
LD50-Slope/LD50-Only Test: Involves a tiered dosing approach to determine the LD50 value and, if required, the slope of the dose-response curve.
-
-
Observations: Birds are observed for mortality and signs of toxicity for at least 14 days post-dosing. Body weight is recorded at the beginning and end of the observation period.
-
Endpoint: The primary endpoint is the LD50 (median lethal dose), which is the statistically estimated dose that is fatal to 50% of the test birds.
Fish, Acute Toxicity Test - OECD Guideline 203
This test is designed to determine the concentration of a substance that is lethal to 50% of a test fish population over a 96-hour period.
-
Test Species: Commonly used species include Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), and Fathead minnow (Pimephales promelas).
-
Test Conditions: The test is conducted in a static, semi-static, or flow-through system. Water quality parameters such as temperature, pH, and dissolved oxygen are maintained within a narrow range.
-
Procedure: Fish are exposed to at least five concentrations of the test substance arranged in a geometric series. A control group is also maintained. At least seven fish are used for each concentration.
-
Observations: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The primary endpoint is the LC50 (median lethal concentration) at 96 hours, calculated using appropriate statistical methods.
Daphnia sp., Acute Immobilisation Test - OECD Guideline 202
This test assesses the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.
-
Test Organisms: Young daphnids (less than 24 hours old) are used for the test.
-
Test Conditions: The test is conducted in a static system for 48 hours. The test medium is a defined reconstituted water or natural water of known quality.
-
Procedure: Daphnids are exposed to a range of at least five concentrations of the test substance. A control group is run in parallel. At least 20 daphnids, divided into four replicates, are used for each concentration.
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Endpoint: The primary endpoint is the EC50 (median effective concentration) at 48 hours, which is the concentration that immobilizes 50% of the daphnids.
Signaling Pathways and Mechanisms of Toxicity
The primary mechanisms of this compound's toxicity involve the disruption of fundamental energy production processes in both plants and animals.
Inhibition of Photosystem II (PSII)
In plants, this compound acts as a potent inhibitor of photosynthesis. It specifically targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. This compound binds to the D1 protein within the PSII reaction center, at the binding site for the secondary quinone electron acceptor, QB.[3][9] This binding blocks the electron flow from the primary quinone acceptor, QA, to QB, thereby halting the entire photosynthetic electron transport chain. This disruption prevents the production of ATP and NADPH, which are essential for carbon fixation and plant growth, leading to rapid cell death.[3]
Uncoupling of Oxidative Phosphorylation
In non-target organisms, including mammals, this compound acts as an uncoupler of oxidative phosphorylation in the mitochondria.[16][17][18] Oxidative phosphorylation is the process where ATP is formed as a result of the transfer of electrons from NADH or FADH2 to oxygen by a series of electron carriers. This electron transport chain pumps protons (H+) across the inner mitochondrial membrane, creating a proton gradient. The energy stored in this gradient is then used by ATP synthase to produce ATP.
This compound, being a weak acid, can act as a protonophore. It picks up protons from the intermembrane space and transports them across the inner mitochondrial membrane back into the mitochondrial matrix, dissipating the proton gradient.[17][19][20] This uncouples electron transport from ATP synthesis. The electron transport chain continues to function, and oxygen consumption may even increase, but the energy is released as heat instead of being used to synthesize ATP.[21] This leads to a depletion of cellular energy and can cause a range of toxic effects, including hyperthermia.[6]
Experimental Workflow for Toxicity Assessment
The assessment of the toxicological profile of a chemical like this compound on non-target organisms follows a structured workflow, integrating various types of studies to build a comprehensive risk profile.
Conclusion
This compound exhibits a range of toxic effects on non-target organisms, with aquatic life being particularly sensitive. Its toxicity stems from its ability to disrupt fundamental cellular energy production processes. The quantitative data and mechanistic insights provided in this guide are essential for researchers, scientists, and drug development professionals to understand the potential environmental and health impacts of this herbicide. The standardized experimental protocols outlined are crucial for generating reliable and comparable toxicological data for risk assessment and regulatory purposes.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]
- 8. [Effect of this compound on membrane potential and respiratory control rate in isolated mitochondria from mice liver and intervention effect of NAC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. oecd.org [oecd.org]
- 11. OECD 202: Daphnia sp., Acute Immobilisation Test | ibacon GmbH [ibacon.com]
- 12. oecd.org [oecd.org]
- 13. researchgate.net [researchgate.net]
- 14. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 15. scielo.br [scielo.br]
- 16. oecd.org [oecd.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 21. Uncoupler - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Bromoxynil and its Ester Formulations
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Bromoxynil is a nitrile herbicide widely utilized for the post-emergent control of annual broadleaf weeds.[1][2] This technical guide provides a comprehensive overview of this compound and its primary ester formulations, including this compound octanoate and this compound heptanoate. It delves into their chemical properties, mechanism of action as a potent inhibitor of photosynthesis, and uncoupler of oxidative phosphorylation.[3][4][5][6] The document further details the synthesis and analytical methodologies for these compounds, presents key quantitative data on their toxicity and environmental fate, and illustrates critical pathways and workflows through detailed diagrams. This guide is intended to serve as a foundational resource for professionals in agricultural science, environmental research, and drug development.
Introduction
This compound, chemically known as 3,5-dibromo-4-hydroxybenzonitrile, is a selective contact herbicide with some systemic activity.[7][8] It is particularly effective against a wide range of broadleaf weeds in various crops such as cereals, corn, and sorghum.[3][8] To enhance its formulation stability, solubility in organic solvents, and foliar uptake, this compound is commonly formulated as various esters, most notably this compound octanoate and this compound heptanoate.[3] These ester forms are rapidly hydrolyzed to the active this compound phenol within the plant and in the environment.[9][10] Understanding the technical nuances of these formulations is critical for their effective and safe application.
Chemical and Physical Properties
This compound and its ester derivatives possess distinct physical and chemical properties that influence their application and environmental behavior. The esterification of the phenolic hydroxyl group significantly increases lipophilicity.
| Property | This compound (Phenol) | This compound Octanoate | This compound Heptanoate |
| CAS Number | 1689-84-5[3] | 1689-99-2[3] | 56634-95-8[3] |
| Molecular Formula | C₇H₃Br₂NO[7] | C₁₅H₁₇Br₂NO₂[6] | C₁₄H₁₅Br₂NO₂[11] |
| Molecular Weight | 276.91 g/mol [7] | 403.11 g/mol [6] | 389.08 g/mol [11] |
| Appearance | Colorless to white or slightly yellow solid[7] | Waxy solid[7] | - |
| Water Solubility | 130 mg/L at 25°C[7] | Low[12] | 0.04 mg/L at pH 5[3] |
| Melting Point | 194-195 °C[7] | - | - |
Mechanism of Action
The primary herbicidal activity of this compound stems from its ability to disrupt two vital cellular processes in plants: photosynthesis and oxidative phosphorylation.
-
Inhibition of Photosystem II (PSII): this compound is a potent inhibitor of photosynthetic electron transport.[3][13] It binds to the D1 protein subunit of the photosystem II complex located in the thylakoid membranes of chloroplasts.[4] This binding action blocks the flow of electrons, thereby halting CO₂ fixation and the production of ATP and NADPH₂, which are essential for plant growth and survival.[4] The disruption leads to the generation of reactive oxygen species, causing lipid peroxidation and ultimately cell death.[4]
-
Uncoupling of Oxidative Phosphorylation: this compound also acts as an uncoupler of oxidative phosphorylation in mitochondria.[6][7] This action dissipates the proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthesis, further depleting the plant's energy reserves.[6]
Caption: Mechanism of Photosystem II inhibition by this compound.
Experimental Protocols
Synthesis
The commercial production of this compound and its esters involves a multi-step chemical synthesis process.
A. Synthesis of this compound: The synthesis of this compound typically starts with 4-hydroxybenzonitrile.[14] This precursor undergoes an electrophilic aromatic substitution reaction using bromine to introduce two bromine atoms onto the aromatic ring, yielding 3,5-dibromo-4-hydroxybenzonitrile (this compound).[14] An alternative described method involves the synthesis of p-hydroxybenzonitrile from p-hydroxybenzoic acid, urea, and sulfamic acid, followed by a bromination step.[15][16]
B. Synthesis of this compound Esters (Octanoate and Heptanoate): The ester formulations are synthesized by reacting this compound with the corresponding acyl chloride or acid anhydride.[17] For example, this compound octanoate is produced by the esterification of this compound with octanoyl chloride, often in the presence of a base catalyst like pyridine or triethylamine.[12] This process enhances the lipophilicity of the molecule.[12] Similarly, this compound heptanoate is synthesized by reacting this compound with heptanoic acid or its acid chloride.[18]
Caption: General synthesis pathway for this compound and its esters.
Analytical Methodology
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the determination and quantification of this compound and its esters.
Method: Reversed-Phase HPLC with UV Detection [19][20]
-
Sample Preparation: A known volume of the sample (e.g., water, soil extract) is prepared. For solid samples, an extraction step using a solvent like acetonitrile is required.[21]
-
Injection: A small aliquot (e.g., 20-40 µL) of the prepared sample is injected into the HPLC system.[19][20]
-
Chromatographic Separation: The separation is achieved on a C18 reverse-phase column.[19]
-
Mobile Phase: A common mobile phase is a mixture of methanol and water, for instance, a 90:10 (v/v) ratio.[20]
-
Detection: A UV detector is used for quantification. The wavelength for simultaneous detection of this compound and other herbicides like MCPA has been set at 230 nm.[20]
-
Quantification: The concentration of this compound is determined by comparing the peak retention time and area to that of an authentic standard run under the same conditions.[19] The limit of detection (LOD) and limit of quantification (LOQ) for this compound can be as low as 1.57 mg/L and 5.22 mg/L, respectively, depending on the specific method parameters.[20]
Caption: Experimental workflow for HPLC analysis of this compound.
Toxicology and Ecotoxicology
The toxicity of this compound and its esters is a critical consideration for risk assessment. The ester forms are rapidly converted to the phenol form in mammals, and thus the risk assessment is typically based on exposure to this compound phenol.[9][10] The liver is the primary target organ for this compound toxicity.[9][10]
Mammalian and Avian Toxicity
| Compound | Species | Route | LD₅₀ Value | Toxicity Class | Reference |
| This compound Octanoate | Rat (female) | Oral | 238 mg/kg | Moderately Toxic | [1] |
| This compound Octanoate | Rat (male) | Oral | 400 mg/kg | Moderately Toxic | [1] |
| This compound Phenol | Quail (Bobwhite) | Oral | 193 mg/kg | Moderately Toxic | [1] |
| This compound Octanoate | Quail (Bobwhite) | Oral | 148 mg/kg | Moderately Toxic | [1] |
| This compound Heptanoate | Quail (Bobwhite) | Oral | 359 mg/kg | Moderately Toxic | [1] |
| This compound Octanoate | Mallard Duck | Oral | 2050 mg/kg | Slightly Toxic | [1] |
Aquatic Toxicity
This compound octanoate is classified as highly to very highly toxic to freshwater fish and invertebrates.
| Compound (Formulation %) | Species | LC₅₀ / EC₅₀ Value | Toxicity Class | Reference |
| This compound Octanoate (36.6%) | Rainbow Trout | 0.05 mg/L | Very Highly Toxic | [1] |
| This compound Octanoate (87.3%) | Bluegill Sunfish | 0.053 mg/L | Very Highly Toxic | [1] |
| This compound Octanoate (87.3%) | Daphnia magna | 0.096 mg/L | Very Highly Toxic | [1] |
| This compound Octanoate (36.6%) | Daphnia pulex | 0.011 mg/L | Very Highly Toxic | [1] |
Environmental Fate
The persistence and degradation of this compound and its esters in the environment are key factors in their overall impact.
| Compound | Environment | Half-life | Notes | Reference |
| This compound | Soil | Approx. 2 weeks | Persistence increases in soils with higher clay or organic matter content. | [22] |
| This compound Octanoate | Environment (General) | Approx. 10 days | Breaks down into harmless compounds. | [23] |
| This compound Octanoate | Water/Soil | 2-4.6 days (photolysis) | Rapidly degrades to this compound via hydrolysis. | [24] |
| This compound Octanoate | Water/Soil | 12 hours - 3.7 days (microbial) | Low potential for groundwater contamination. | [24] |
Conclusion
This compound and its ester formulations, particularly the octanoate and heptanoate esters, are effective herbicides due to their dual mechanism of inhibiting photosynthesis and uncoupling oxidative phosphorylation. The ester forms offer formulation and application advantages, while rapidly converting to the active phenol component. While effective, their moderate mammalian toxicity and high aquatic toxicity necessitate careful handling and application in accordance with safety guidelines. The relatively short environmental half-life of the ester formulations mitigates long-term persistence. This guide provides the foundational technical data and methodologies essential for the informed research, development, and application of these compounds.
References
- 1. wsdot.wa.gov [wsdot.wa.gov]
- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 3. This compound: An Effective Herbicide For Your Agricultural Needs - HEBEN [hb-p.com]
- 4. cals.cornell.edu [cals.cornell.edu]
- 5. researchgate.net [researchgate.net]
- 6. This compound octanoate | C15H17Br2NO2 | CID 15533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C7H3Br2NO | CID 15531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound octanoate TC - HEBEN [hb-p.com]
- 9. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. clearsynth.com [clearsynth.com]
- 12. This compound-octanoate [sitem.herts.ac.uk]
- 13. nbinno.com [nbinno.com]
- 14. This compound (Ref: ENT 20852) [sitem.herts.ac.uk]
- 15. CN103787918A - Production technology for synthesizing this compound - Google Patents [patents.google.com]
- 16. Production technology for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 17. EP0229558B1 - Herbicidal products on the basis of this compound and/or ioxynil esters - Google Patents [patents.google.com]
- 18. This compound-heptanoate [sitem.herts.ac.uk]
- 19. epa.gov [epa.gov]
- 20. Simultaneous determination of this compound and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analytical Method [keikaventures.com]
- 22. This compound - Wikipedia [en.wikipedia.org]
- 23. This compound octanoate - Wikipedia [en.wikipedia.org]
- 24. canada.ca [canada.ca]
An In-depth Technical Guide to the Herbicidal Spectrum of Bromoxynil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the herbicidal spectrum of Bromoxynil, a widely used post-emergence herbicide for the control of broadleaf weeds. This document delves into its mechanism of action, efficacy against various weed species, and detailed experimental protocols for its evaluation, tailored for a scientific audience.
Introduction
This compound, chemically known as 3,5-dibromo-4-hydroxybenzonitrile, is a selective contact herbicide belonging to the hydroxybenzonitrile chemical class.[1] It is primarily used to control a wide range of annual broadleaf weeds in various agricultural crops, including cereals (wheat, barley, oats), corn, sorghum, and flax.[1] Its efficacy is most pronounced when applied to young, actively growing weeds.[1]
Mechanism of Action
This compound's primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[2] It achieves this by binding to the D1 protein within the PSII complex in the chloroplast thylakoid membranes.[3][4] This binding blocks the electron transport chain, preventing the fixation of CO2 and the production of ATP and NADPH, which are essential for plant growth.[2][4] The disruption of electron flow leads to the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals, which cause lipid peroxidation, membrane damage, and ultimately, cell death, leading to the rapid necrosis of plant tissue.[2][5]
Herbicidal Spectrum and Efficacy
This compound is effective against a broad spectrum of annual broadleaf weeds. Its efficacy can be influenced by factors such as weed species, growth stage at the time of application, application rate, and environmental conditions.
Weeds Controlled
Some of the key broadleaf weeds controlled by this compound include:
-
Amaranthus retroflexus (Redroot Pigweed)
-
Ambrosia artemisiifolia (Common Ragweed)[1]
-
Capsella bursa-pastoris (Shepherd's-Purse)[6]
-
Chenopodium album (Common Lambsquarters)[6]
-
Galium aparine (Cleavers)[1]
-
Kochia scoparia (Kochia)[7]
-
Matricaria matricarioides (Pineappleweed)[6]
-
Polygonum aviculare (Prostrate Knotweed)[6]
-
Raphanus raphanistrum (Wild Radish)
-
Sinapis arvensis (Wild Mustard)[7]
-
Silybum marianum (Variegated Thistle)[6]
Quantitative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound against various weed species from different studies. It is important to note that efficacy can vary based on the specific experimental conditions.
Table 1: Efficacy of this compound in Tank Mixes for Broadleaf Weed Control in Cereals
| Weed Species | This compound Rate (g ai/ha) | Tank Mix Partner | % Control | Reference |
| Flixweed (Descurainia sophia) | 207 | Pyrasulfotole | ≥98% | [8] |
| Blue Mustard (Chorispora tenella) | 207 | Pyrasulfotole | ≥98% | [8] |
| Bushy Wallflower (Erysimum repandum) | 207 | Pyrasulfotole | ≥98% | [8] |
| Field Pennycress (Thlaspi arvense) | 207 | Pyrasulfotole | ≥98% | [8] |
| Henbit (Lamium amplexicaule) | 207 | Pyrasulfotole | ≥67% (Spring), ≥98% (Fall) | [8] |
| Wild Buckwheat (Polygonum convolvulus) | 207 | Dicamba | ≥84% | [8] |
| Wild Buckwheat (Polygonum convolvulus) | 207 | Metsulfuron-methyl | ≥84% | [8] |
Table 2: Efficacy of this compound + MCPA against Parthenium hysterophorus
| Growth Stage | This compound + MCPA | % Mortality (4 weeks after spray) | Reference |
| Rosette | Recommended Dose | 94% | [9] |
| Bolted | Recommended Dose | 76% | [9] |
| Flowering | Recommended Dose | 89% | [9] |
Table 3: Efficacy of this compound in Combination with Tolpyralate
| Weed Species | This compound Rate (g ai/ha) | Tolpyralate Rate (g ai/ha) | % Control | Reference |
| Various Broadleaf Weeds | 37.5 | 3.75 | 60-100% | [7] |
| Various Broadleaf Weeds | 150 | 15 | >95% | [7] |
Experimental Protocols
This section provides detailed methodologies for conducting greenhouse and field trials to evaluate the herbicidal efficacy of this compound.
Greenhouse Efficacy Trial Protocol
This protocol outlines a whole-plant bioassay to determine the dose-response of various weed species to this compound in a controlled environment.
1. Plant Material and Growth Conditions:
- Select certified seeds of target weed species.
- Sow seeds in pots (10-15 cm diameter) filled with a sterilized potting mix.
- Grow plants in a greenhouse with controlled conditions:
- Temperature: 22-28°C
- Photoperiod: 16-hour light / 8-hour dark
- Relative Humidity: 50-70%
- Water plants as needed to maintain adequate soil moisture.
- Thin seedlings to a uniform number per pot (e.g., 2-4 plants) before treatment.
- Treat plants when they reach the 2-4 true leaf stage.
2. Herbicide Application:
- Prepare a stock solution of a commercial formulation of this compound.
- Create a series of dilutions to achieve a range of application rates (e.g., 0, 70, 140, 280, 560 g ai/ha).
- Use a laboratory cabinet sprayer calibrated to deliver a consistent spray volume (e.g., 200 L/ha) at a constant pressure.
- Include an untreated control group (sprayed with water and any adjuvant used in the herbicide formulation).
- Randomize the treatments and replicates in a completely randomized design (CRD) or a randomized complete block design (RCBD). Use a minimum of four replicates per treatment.
3. Data Collection and Analysis:
- Visually assess phytotoxicity at 3, 7, 14, and 21 days after treatment (DAT) using a rating scale of 0% (no injury) to 100% (complete plant death).[10]
- At 21 DAT, harvest the above-ground biomass of the surviving plants.
- Determine the fresh weight and then dry the biomass in an oven at 70°C for 72 hours to determine the dry weight.
- Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments.
- Perform a dose-response analysis to calculate the GR50 (the herbicide rate that causes a 50% reduction in plant growth) for each weed species.
Field Efficacy Trial Protocol
This protocol details the methodology for conducting a field trial to evaluate the efficacy of this compound under agricultural conditions.
1. Site Selection and Experimental Design:
- Select a field with a natural and uniform infestation of the target weed species.
- Use a Randomized Complete Block Design (RCBD) with a minimum of four replicates.[11]
- Establish plot sizes of at least 2 x 5 meters to minimize edge effects.[11]
2. Herbicide Application:
- Apply this compound at various rates, including the recommended label rate, and a half and double rate, to determine efficacy and crop safety.[12]
- Include an untreated control and a standard commercial herbicide for comparison.[11]
- Apply the herbicide using a calibrated backpack or tractor-mounted sprayer equipped with flat-fan nozzles to ensure uniform coverage.
- Record the environmental conditions at the time of application (temperature, humidity, wind speed, and direction).
3. Data Collection and Analysis:
- Visually assess weed control and crop phytotoxicity at regular intervals (e.g., 7, 14, 28, and 56 DAT) using a percentage scale.[10]
- At a designated time point, collect weed biomass from a quadrat (e.g., 0.25 m²) placed in the center of each plot to determine fresh and dry weights.
- At crop maturity, harvest the crop from the center of each plot to determine the yield.
- Subject the data to ANOVA and use a means separation test (e.g., Tukey's HSD) to identify significant differences between treatments.
Visualizations
Signaling Pathway of this compound's Herbicidal Action
Caption: Signaling pathway of this compound's herbicidal action.
Experimental Workflow for Herbicide Efficacy Testing
Caption: Experimental workflow for herbicide efficacy testing.
References
- 1. This compound: An Effective Herbicide For Your Agricultural Needs - HEBEN [hb-p.com]
- 2. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 3. 19.4 Herbicides that Interfere with Photosystem II – Principles of Weed Control [ohiostate.pressbooks.pub]
- 4. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 5. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genfarm.com.au [genfarm.com.au]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Efficacy of Common Broad Leaf Herbicides against an Invasive Weed: Parthenium hysterophorus L. [scirp.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. nda.gov.za [nda.gov.za]
Methodological & Application
Laboratory Protocol for Bromoxynil Application on Weeds: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of application notes and detailed laboratory protocols for the application of Bromoxynil on weeds. This compound is a selective, post-emergence herbicide that functions by inhibiting photosynthesis.[1] The protocols outlined herein are designed for researchers in weed science, herbicide development, and plant physiology to assess the efficacy and mechanism of action of this compound in a laboratory setting. The included methodologies cover whole-plant dose-response bioassays and the measurement of Photosystem II (PSII) inhibition using chlorophyll fluorescence. Quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
This compound (3,5-dibromo-4-hydroxybenzonitrile) is a nitrile herbicide widely used for the post-emergence control of annual broadleaf weeds in various agricultural crops.[2] Its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[3][4] this compound binds to the D1 protein of the PSII complex in chloroplasts, blocking electron transport and leading to a rapid cessation of CO2 fixation and the production of ATP and NADPH2, which are essential for plant growth.[5] This disruption of photosynthesis results in the production of reactive oxygen species, causing lipid peroxidation, cell membrane damage, and ultimately, plant death.[1] Symptoms of this compound application on susceptible weeds include blistering, mottling, or necrotic spots on the leaves within 24 hours, followed by extensive leaf tissue destruction over 4 to 7 days.[5]
These laboratory protocols are designed to provide a standardized framework for evaluating the herbicidal activity of this compound.
Data Presentation
Table 1: Efficacy of this compound on Various Weed Species
| Weed Species | Common Name | Growth Stage at Application | Efficacy (% Control) | Application Rate (g a.i./ha) | Reference |
| Amaranthus retroflexus | Redroot Pigweed | 2-4 leaves | >90 | 170 | [6] |
| Chenopodium album | Common Lambsquarters | 2-4 leaves | >90 | 170 | [6] |
| Fallopia convolvulus | Wild Buckwheat | Up to 4 leaves | Not specified | 1.4 L/ha of this compound 200 g/L | [6] |
| Sinapis arvensis | Charlock | Up to 6 leaves | Not specified | 0.9 - 1.2 L/ha of this compound 200 g/L | [7] |
| Capsella bursa-pastoris | Shepherd's-purse | Up to 6 leaves | Not specified | 0.9 - 1.2 L/ha of this compound 200 g/L | [7] |
Table 2: Reported EC50 and LD50 Values for this compound and its Esters
| Organism/Weed | Parameter | Value | Compound | Reference |
| Daphnia magna | EC50 | 0.096 mg/L | This compound octanoate (87.3%) | [2] |
| Daphnia pulex | EC50 | 0.011 mg/L | This compound octanoate (36.6%) | [2] |
| Rainbow Trout | LC50 | 0.05 mg/L | This compound octanoate (36.6%) | [2] |
| Bluegill Sunfish | LC50 | 0.053 mg/L | This compound octanoate (87.3%) | [2] |
| Rat (female, oral) | LD50 | 238 mg/kg | This compound octanoate | [2] |
| Rat (male, oral) | LD50 | 400 mg/kg | This compound octanoate | [2] |
| Bobwhite Quail (oral) | LD50 | 148 mg/kg | This compound octanoate | [2] |
| Amaranthus retroflexus (ALS and PPO-resistant) | LD50 | 52 g ae/ha | Glyphosate (for comparison) | [8] |
| Amaranthus retroflexus (herbicide-susceptible) | LD50 | 72 g ae/ha | Glyphosate (for comparison) | [8] |
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay
Objective: To determine the dose-dependent efficacy of this compound on target weed species and to calculate the Growth Reduction 50 (GR50), the dose causing a 50% reduction in plant growth.
Materials:
-
This compound technical grade or formulated product
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album)
-
Pots (10-15 cm diameter) filled with sterile potting mix
-
Controlled environment growth chamber or greenhouse (22-25°C, 16:8 h light:dark photoperiod)
-
Laboratory track sprayer calibrated to deliver a consistent spray volume
-
Analytical balance
-
Volumetric flasks and pipettes
-
Acetone or other suitable solvent
-
Deionized water
-
Non-ionic surfactant
-
Drying oven
Procedure:
-
Plant Propagation:
-
Sow seeds of the target weed species in pots filled with potting mix.
-
Water the pots as needed and allow the seedlings to grow to the 2-4 true leaf stage.
-
Thin seedlings to a uniform number per pot (e.g., 2-3 plants) before herbicide application.
-
-
Preparation of this compound Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) at a high concentration (e.g., 10,000 ppm).
-
Perform serial dilutions of the stock solution to create a range of working solutions that will be used for the dose-response curve. A typical range for this compound could be from 10 to 1000 g a.i./ha equivalent.
-
The final spray solution should contain a non-ionic surfactant at the recommended concentration (e.g., 0.25% v/v). An untreated control group should be sprayed with water and surfactant only.
-
-
Herbicide Application:
-
Randomly assign pots to different treatment groups (different this compound concentrations and a control).
-
Use a laboratory track sprayer to apply the herbicide solutions evenly to the weed foliage. Ensure complete and uniform coverage.
-
-
Post-Application Care and Data Collection:
-
Return the treated plants to the controlled environment.
-
Visually assess plant injury at 3, 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no effect) to 100% (complete plant death).
-
At 21 DAT, harvest the above-ground biomass of each plant.
-
Record the fresh weight of the harvested biomass.
-
Dry the biomass in an oven at 70°C for 72 hours, or until a constant weight is achieved, and record the dry weight.
-
-
Data Analysis:
-
Calculate the percent growth reduction for each treatment relative to the untreated control.
-
Plot the percent growth reduction against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log-logistic model) to fit a dose-response curve and calculate the GR50 value.
-
Protocol 2: Measurement of Photosystem II Inhibition using Chlorophyll Fluorescence
Objective: To quantify the inhibitory effect of this compound on the photochemical efficiency of Photosystem II in weed leaves.
Materials:
-
Healthy, well-watered weed plants at the 2-4 true leaf stage
-
This compound solutions at various concentrations (prepared as in Protocol 1)
-
Hand-held sprayer or micropipette for application
-
Pulse-Amplitude-Modulated (PAM) fluorometer
-
Leaf clips
-
Dark adaptation clips or a dark room
Procedure:
-
Plant Treatment:
-
Apply different concentrations of this compound solution to individual leaves of the target weed species. An untreated leaf will serve as the control.
-
Ensure even application to the leaf surface.
-
-
Dark Adaptation:
-
After a specified incubation period (e.g., 1, 4, or 24 hours), dark-adapt the treated leaves for at least 20-30 minutes using leaf clips designed for this purpose.
-
-
Chlorophyll Fluorescence Measurement:
-
Use a PAM fluorometer to measure the following parameters on the dark-adapted leaves:
-
F0: Minimum fluorescence (measured with a weak measuring light).
-
Fm: Maximum fluorescence (measured with a saturating pulse of light).
-
-
The maximum quantum yield of PSII photochemistry (Fv/Fm) is calculated as: Fv/Fm = (Fm - F0) / Fm .
-
-
Data Analysis:
-
Plot the Fv/Fm values against the this compound concentration.
-
A decrease in the Fv/Fm ratio indicates inhibition of PSII.
-
The concentration of this compound that causes a 50% reduction in Fv/Fm (IC50) can be determined by fitting the data to a suitable dose-response model.
-
Mandatory Visualization
Caption: Signaling pathway of this compound in a plant cell.
Caption: Experimental workflow for this compound application.
References
- 1. GRcalculator: an online tool for calculating and mining dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Online GR Calculator [grcalculator.org]
- 3. benchchem.com [benchchem.com]
- 4. GRcalculator: An Online Tool for Calculating and Mining Dose-response Data « Sorger Lab [sorger.med.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. cropj.com [cropj.com]
- 7. Redroot Pigweed (Amaranthus retroflexus L.) and Lamb’s Quarters (Chenopodium album L.) Populations Exhibit a High Degree of Morphological and Biochemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. awsjournal.org [awsjournal.org]
Using Bromoxynil as a Selective Agent in Plant Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoxynil is a nitrile-based herbicide that effectively controls broadleaf weeds by inhibiting photosynthesis at Photosystem II.[1][2] In the realm of plant biotechnology, this herbicidal activity is harnessed as a powerful tool for selecting genetically modified cells and tissues. Transformation with a gene encoding a this compound-detoxifying enzyme, such as the bxn gene from Klebsiella ozaenae, confers resistance to this compound.[1] This allows for the efficient selection of transgenic cells in a culture system, as non-transformed cells are unable to survive in the presence of the herbicide. This document provides detailed application notes and protocols for utilizing this compound as a selective agent in plant cell culture.
Mechanism of Action and Resistance
This compound's Mode of Action:
This compound acts as a photosystem II (PSII) inhibitor.[1] It disrupts the electron transport chain in the chloroplasts of susceptible plants, leading to a rapid depletion of energy reserves and ultimately, cell death.[2] The primary effect of this compound that induces plant cell death is believed to be cytosol acidification.[3][4]
The bxn Gene and Resistance:
The bxn gene encodes a nitrilase enzyme that detoxifies this compound by converting it to its non-herbicidal metabolite, 3,5-dibromo-4-hydroxybenzoic acid.[1] Plant cells successfully transformed with the bxn gene can therefore survive and proliferate on a medium containing this compound, while non-transformed cells will perish.
Data Presentation
Table 1: Recommended Starting Concentrations of this compound for Selection
| Plant Species | Culture Type | This compound Concentration (µM) | This compound Concentration (mg/L) | Notes |
| Nicotiana tabacum (Tobacco) | Callus | 5 - 25 | 1.38 - 6.92 | Start with a kill curve to determine the optimal concentration for your specific cell line. |
| Lotus japonicus | Explants for transient expression | 5 | 1.38 | Higher concentrations (e.g., 50 µM) can cause severe growth inhibition.[5] |
| General | Whole Plantlet Bioassay | ~900 | 250 | Used for post-regeneration screening of transgenic plantlets.[6] |
Table 2: Effect of this compound on Transgenic vs. Non-transgenic Tissues
| Plant Species | Tissue Type | This compound Concentration | Observed Effect on Non-Transgenic Tissue | Observed Effect on Transgenic (bxn) Tissue |
| Nicotiana tabacum | Plantlets | 50 mg in 200 mL water (250 mg/L) | Leaf necrosis and plant death.[7] | Resistant, normal growth.[6] |
| Lotus japonicus | Hypocotyl Explants | 5 µM | Growth inhibition | Enhanced transformation efficiency.[5] |
| Lotus japonicus | Hypocotyl Explants | 50 µM | Severe growth inhibition | Not reported |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
A sterile stock solution of this compound is essential for its use in plant tissue culture.
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO) or 1 M NaOH
-
Sterile, purified water
-
Sterile filter (0.22 µm)
-
Sterile container for storage
Procedure:
-
Dissolving this compound:
-
Using DMSO: Weigh the desired amount of this compound and dissolve it in a small volume of DMSO. Once fully dissolved, bring the solution to the final desired volume with sterile, purified water.
-
Using NaOH: Weigh the desired amount of this compound and dissolve it in a small volume of 1 M NaOH. Once dissolved, bring the solution to the final desired volume with sterile, purified water. Adjust the pH of the final solution to the desired level for your culture medium (typically 5.7-5.8) using sterile HCl.
-
-
Sterilization: Sterilize the this compound stock solution by passing it through a 0.22 µm sterile filter into a sterile container.
-
Storage: Store the stock solution at 4°C in the dark. It is recommended to prepare fresh stock solutions regularly.
Protocol 2: Determining the Optimal this compound Concentration (Kill Curve)
Before initiating a large-scale selection experiment, it is crucial to determine the minimum concentration of this compound that effectively kills non-transgenic cells of your target plant species. This is achieved by creating a "kill curve."
Materials:
-
Non-transgenic callus or cell suspension culture of the target plant species
-
Appropriate plant cell culture medium (e.g., Murashige and Skoog medium)
-
This compound stock solution
-
Sterile petri dishes or multi-well plates
-
Sterile pipettes
Procedure:
-
Prepare a Range of this compound Concentrations: Prepare a series of culture media with varying concentrations of this compound. A good starting range for many plant species is 0, 1, 5, 10, 25, 50, and 100 µM.
-
Plate the Cells/Callus:
-
For Callus Culture: Place small, uniform pieces of non-transgenic callus onto the surface of the agar-solidified medium in petri dishes for each this compound concentration.
-
For Suspension Culture: Aliquot a known density of non-transgenic cells into the wells of a multi-well plate containing the liquid medium with the different this compound concentrations.
-
-
Incubation: Incubate the plates/wells under your standard culture conditions (e.g., 25°C, 16-hour photoperiod).
-
Observation and Data Collection: Observe the cultures regularly over a period of 2-4 weeks. Record the percentage of dead cells/callus at each this compound concentration at regular intervals. Cell death can be assessed visually (browning, lack of growth) or using viability stains like Evans blue or fluorescein diacetate.
-
Determine the Optimal Concentration: The optimal concentration for selection is the lowest concentration that results in complete or near-complete death of the non-transgenic cells within the desired timeframe, while minimally affecting the growth of transgenic cells (based on literature or preliminary experiments).
Protocol 3: Selection of Transgenic Callus after Agrobacterium-mediated Transformation
This protocol outlines the steps for selecting transgenic callus following co-cultivation with Agrobacterium tumefaciens carrying the bxn gene.
Materials:
-
Co-cultivated plant explants
-
Callus induction medium (CIM)
-
This compound stock solution
-
An antibiotic to eliminate Agrobacterium (e.g., cefotaxime, timentin)
-
Sterile petri dishes
-
Sterile filter paper
Procedure:
-
Post-Co-cultivation Washing: After the co-cultivation period, wash the explants thoroughly with sterile liquid medium containing an antibiotic (e.g., 250-500 mg/L cefotaxime) to remove excess Agrobacterium. Blot the explants dry on sterile filter paper.
-
Initial Selection on Callus Induction Medium: Transfer the washed explants to solid CIM supplemented with the predetermined optimal concentration of this compound and the anti-Agrobacterium antibiotic.
-
Subculture and Selection: Subculture the developing calli to fresh selection medium every 2-3 weeks. During subculturing, separate the healthy, growing (putatively transgenic) callus from the necrotic, non-transgenic tissue.
-
Proliferation of Resistant Callus: Once stable, actively growing resistant callus lines are established, they can be maintained on the selection medium or transferred to a regeneration medium.
Protocol 4: Regeneration of Transgenic Plants
This protocol describes the regeneration of whole plants from the selected this compound-resistant callus.
Materials:
-
This compound-resistant callus lines
-
Shoot induction medium (SIM)
-
Root induction medium (RIM)
-
This compound stock solution
-
Culture vessels (e.g., Magenta boxes)
Procedure:
-
Shoot Induction: Transfer the resistant callus to SIM supplemented with the selection concentration of this compound. The specific hormone composition of the SIM will depend on the plant species.
-
Shoot Elongation and Multiplication: Once shoots have formed, they can be excised and transferred to a shoot elongation or multiplication medium, still containing this compound, to obtain multiple shoots.
-
Rooting: Excise individual elongated shoots and transfer them to RIM. The rooting medium may or may not contain this compound, depending on the desired selection pressure at this stage.
-
Acclimatization: Once a healthy root system has developed, the plantlets can be carefully removed from the in vitro environment and acclimatized to greenhouse conditions.
Visualizations
References
- 1. Herbicide resistance in transgenic plants expressing a bacterial detoxification gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: An Effective Herbicide For Your Agricultural Needs - HEBEN [hb-p.com]
- 3. Primary effect of this compound to induce plant cell death may be cytosol acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalsciencebooks.info [globalsciencebooks.info]
- 5. 成長調節物質-植物組織培養プロトコル [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Determining the Effective Concentration of Bromoxynil for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoxynil, a nitrile herbicide, is recognized for its potent bioactivity, primarily through the inhibition of photosynthesis at Photosystem II and the uncoupling of oxidative phosphorylation in mitochondria. These mechanisms of action, while central to its herbicidal properties, also make it a compound of interest for broader toxicological and pharmacological research. Understanding the effective concentration of this compound is paramount for designing robust and reproducible in vitro experiments to investigate its cellular and molecular effects. This document provides a comprehensive guide to determining the appropriate concentration range of this compound for various experimental applications, supported by detailed protocols and a summary of available data.
Mechanism of Action
This compound and its esters, such as this compound octanoate, exert their biological effects through two primary mechanisms:
-
Inhibition of Photosystem II (PSII): In plant cells, this compound binds to the D1 protein of the PSII complex, disrupting the electron transport chain and inhibiting photosynthesis.
-
Mitochondrial Uncoupling: In mammalian cells, this compound acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane. This uncoupling of oxidative phosphorylation leads to a decrease in ATP synthesis and can induce cellular stress. A study on isolated rat liver mitochondria reported a UC50 value (concentration causing 50% uncoupling) for this compound octanoate in the range of 3.2 to 5 µM[1].
Determining Effective Concentration: Key Considerations
The effective concentration of this compound in in vitro experiments is highly dependent on the cell type, experimental duration, and the specific endpoint being measured. Therefore, it is crucial to perform a dose-response analysis to determine the optimal concentration range for your specific experimental setup.
Data Presentation: Quantitative Summary
While specific IC50 values for this compound in various human cell lines are not extensively reported in publicly available literature, the following table summarizes key reported values to guide initial range-finding experiments. It is important to note that this compound octanoate is often used in experimental settings and is rapidly hydrolyzed to the active compound, this compound.
| Compound | Organism/System | Endpoint | Effective Concentration | Reference |
| This compound octanoate | Rat Liver Mitochondria | Mitochondrial Uncoupling (UC50) | 3.2 - 5 µM | [1] |
| This compound octanoate | Male Albino (Sprague Dawley) rats (in vivo) | Induction of oxidative stress, inflammation, and apoptosis | 5, 10, 20, and 40 mg/kg/BW | [2] |
Note: The in vivo doses are provided for context but are not directly translatable to in vitro concentrations. They do, however, indicate a dose-dependent biological effect.
Experimental Protocols
To determine the effective concentration of this compound for your experiments, a systematic approach involving cytotoxicity assays is recommended. Below are detailed protocols for common assays used to assess the impact of this compound on cell viability and function.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound (or this compound octanoate) stock solution (e.g., in DMSO)
-
Mammalian cell line of interest (e.g., HepG2, SH-SY5Y)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range, based on the mitochondrial uncoupling data, could be from 0.1 µM to 100 µM.
-
Remove the seeding medium and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound stock solution
-
Cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with a range of this compound concentrations (determined from the MTT assay, bracketing the IC50 value) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
The JC-1 assay is used to monitor mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
Materials:
-
This compound stock solution
-
Cell line of interest
-
Complete cell culture medium
-
JC-1 dye
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment: Seed cells in a suitable format (e.g., 96-well plate or chamber slides) and treat with various concentrations of this compound for the desired time.
-
JC-1 Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution according to the manufacturer's protocol.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Analysis: Analyze the fluorescence using a fluorescence microscope or a microplate reader. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Signaling Pathways and Visualizations
Based on available literature, this compound treatment can lead to cellular stress, culminating in apoptosis. An in vivo study in rats suggests the involvement of the NF-κB signaling pathway in this compound-induced inflammation and apoptosis[2]. The proposed mechanism involves the generation of oxidative stress, which can act as a trigger for NF-κB activation.
Logical Workflow for Determining Effective Concentration
Caption: Workflow for determining the effective concentration of this compound.
Proposed Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Conclusion
Determining the effective concentration of this compound is a critical first step for any in vitro investigation. By following a systematic approach that begins with a broad-range cytotoxicity screen and progresses to more focused mechanistic studies, researchers can identify a relevant and effective concentration range for their specific experimental model. The protocols and background information provided here serve as a valuable resource for initiating studies on the cellular and molecular effects of this compound. Given the limited availability of published in vitro cytotoxicity data, the empirical determination of IC50 values in the cell lines of interest is strongly recommended.
References
Preparation of Bromoxynil Stock Solutions for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) is a nitrile herbicide widely used for the post-emergent control of broadleaf weeds.[1][2] Its primary mode of action in plants is the inhibition of photosynthesis.[1] In mammalian systems, this compound is recognized as a moderately toxic compound that acts as a mitochondrial uncoupler, disrupting oxidative phosphorylation.[3][4] This property, along with its potential to modulate cellular signaling pathways, makes it a compound of interest for in vitro toxicological and pharmacological studies.
These application notes provide detailed protocols for the preparation of this compound stock solutions suitable for various in vitro assays, ensuring reproducibility and accuracy in experimental results.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and the preparation of accurate solutions.
| Property | Value | Reference |
| CAS Number | 1689-84-5 | [5] |
| Molecular Formula | C₇H₃Br₂NO | [3] |
| Molecular Weight | 276.91 g/mol | [3] |
| Appearance | Colorless to white or slightly yellow crystalline solid | [3] |
| Melting Point | 194-195 °C | [3] |
| Water Solubility | 130 mg/L at 25 °C | |
| Stability | Stable to UV light and thermally stable below its melting point. Very stable in dilute acids and alkalis. | [3] |
Solubility of this compound
Due to its low aqueous solubility, organic solvents are required to prepare concentrated stock solutions of this compound for in vitro studies. The choice of solvent is critical to ensure compatibility with the experimental system, particularly for cell-based assays.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used for in vitro studies. The final concentration in cell culture media should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[6] |
| Ethanol | 7% w/v at 20-25 °C | May be used, but volatility and potential for cellular toxicity at higher concentrations should be considered. |
| Methanol | 9% w/v at 20-25 °C | Can be used for initial solubilization, but its higher volatility and toxicity compared to DMSO make it less ideal for direct application in many in vitro systems. |
| Acetone | 17% w/v at 20-25 °C | Useful for initial solubilization but must be completely removed or diluted to non-toxic levels for cell-based experiments. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which is suitable for long-term storage and subsequent dilution for various in vitro assays.
Materials:
-
This compound (purity ≥ 98%)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle this compound powder in a chemical fume hood.
-
Weighing: Accurately weigh 27.69 mg of this compound powder using an analytical balance.
-
Dissolving: Transfer the weighed this compound to a sterile amber glass vial or a microcentrifuge tube.
-
Solubilization: Add 1 mL of cell culture grade DMSO to the vial containing the this compound.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid in dissolution.
-
Storage: Store the 100 mM stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Properly label the vials with the compound name, concentration, solvent, and date of preparation. The stock solution is stable for at least 6 months when stored at -80°C.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol details the serial dilution of the 100 mM this compound stock solution to prepare working concentrations for treating cells in culture.
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile, serum-free cell culture medium
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Thawing: Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution of the stock solution in serum-free cell culture medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 100 mM stock to 990 µL of medium.
-
Final Working Solutions: Prepare the final working concentrations by further diluting the intermediate solution into the complete cell culture medium (containing serum, if applicable). For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 10 µL of the 1 mM intermediate solution.
-
Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Application to Cells: Add the prepared working solutions to the cell cultures and incubate for the desired experimental duration.
Signaling Pathways Modulated by this compound
In vitro and in vivo studies have indicated that this compound and its derivatives can modulate several key signaling pathways, primarily related to inflammation, oxidative stress, and apoptosis.
References
- 1. This compound (Ref: ENT 20852) [sitem.herts.ac.uk]
- 2. wsdot.wa.gov [wsdot.wa.gov]
- 3. This compound | C7H3Br2NO | CID 15531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document - this compound - Canada.ca [canada.ca]
- 6. researchgate.net [researchgate.net]
Application of Bromoxynil in Studies of Herbicide Resistance: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoxynil is a selective, post-emergence herbicide widely used for the control of broadleaf weeds.[1] Its primary mode of action is the inhibition of photosynthesis at photosystem II (PSII).[2][3][4] this compound binds to the D1 protein subunit of the PSII complex, blocking electron transport and leading to rapid plant death.[2] The development of herbicide resistance in weed populations poses a significant threat to sustainable agriculture. Understanding the mechanisms of resistance to herbicides like this compound is crucial for developing effective weed management strategies and for the discovery of new herbicidal compounds.
These application notes provide detailed protocols for studying this compound resistance in weeds, covering whole-plant bioassays, molecular analysis of target-site resistance, and biochemical assays for metabolic resistance.
Mechanisms of this compound Resistance
Resistance to this compound in weeds can occur through two primary mechanisms:
-
Target-Site Resistance (TSR): This involves mutations in the chloroplast gene (psbA) that encodes the D1 protein. These mutations alter the herbicide-binding site, reducing the affinity of this compound for its target.
-
Non-Target-Site Resistance (NTSR): This is most commonly due to enhanced metabolism of the herbicide. A key mechanism is the detoxification of this compound by a specific nitrilase enzyme, which converts this compound to its non-phytotoxic metabolite, 3,5-dibromo-4-hydroxybenzoic acid.[2][5] This mechanism has been identified in both naturally resistant monocot crops and has been engineered into transgenic crops.[2]
Data Presentation: Quantitative Analysis of this compound Resistance
The level of herbicide resistance is typically quantified by determining the dose required to cause a 50% reduction in plant growth (GR₅₀) or survival (LD₅₀). The resistance factor (RF) is then calculated by dividing the GR₅₀ or LD₅₀ of the resistant population by that of a known susceptible population.[6]
| Weed Species | Biotype | GR₅₀ (g ai/ha) | Resistance Factor (RF) | Reference |
| Amaranthus tuberculatus (Waterhemp) | Susceptible (SEN) | 15 | - | [7] |
| Amaranthus tuberculatus (Waterhemp) | Resistant (CHR) | >400 | >26 | [7] |
| Amaranthus palmeri (Palmer amaranth) | Susceptible | 25 | - | [7] |
| Amaranthus palmeri (Palmer amaranth) | Resistant (ΔG210) | >1000 | >40 | [7] |
Note: GR₅₀ values can vary depending on experimental conditions, such as plant growth stage and environmental factors.
| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg protein) | Source Organism | Reference |
| Nitrilase | This compound | 0.31 | 15 | Klebsiella ozaenae | [5] |
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Assay for this compound Resistance
This protocol determines the level of resistance to this compound in a weed population by comparing its response to a range of herbicide doses with that of a susceptible population.[8][9][10][11]
Materials:
-
Seeds from suspected resistant and known susceptible weed populations
-
Pots (e.g., 10 cm diameter) filled with potting mix
-
Growth chamber or greenhouse with controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod)
-
Commercial formulation of this compound
-
Cabinet sprayer calibrated to deliver a precise volume of spray solution
-
Balance, weigh boats, and volumetric flasks for herbicide dilution
-
Deionized water
-
Adjuvant (if recommended on the herbicide label)
Procedure:
-
Seed Germination and Plant Growth:
-
If necessary, break seed dormancy using appropriate methods (e.g., stratification, scarification).
-
Plant seeds of both resistant and susceptible biotypes in pots and grow them in a controlled environment.
-
Water the plants as needed and allow them to grow to the 2-4 leaf stage (or as recommended on the herbicide label).[1]
-
Thin seedlings to a uniform number per pot (e.g., 4-5 plants) a few days before herbicide application.[8]
-
-
Herbicide Preparation and Application:
-
Prepare a stock solution of this compound. Perform serial dilutions to create a range of at least 6-8 treatment doses, plus an untreated control. The dose range should be chosen to bracket the expected GR₅₀ values for both susceptible and resistant populations.
-
Calibrate the cabinet sprayer to deliver a specific spray volume (e.g., 200 L/ha).[4]
-
Apply the different doses of this compound to the respective pots. Include at least three to four replicate pots for each dose and biotype.
-
-
Data Collection and Analysis:
-
Return the plants to the growth chamber or greenhouse after treatment.
-
Assess plant injury or survival at a set time point after treatment (e.g., 14-21 days).
-
Harvest the above-ground biomass for each pot, dry it in an oven (e.g., at 60°C for 72 hours), and record the dry weight.
-
Calculate the percent reduction in biomass for each dose relative to the untreated control.
-
Analyze the dose-response data using a suitable statistical software package (e.g., R with the 'drc' package) to fit a log-logistic model and determine the GR₅₀ values.
-
Calculate the Resistance Factor (RF) as: RF = GR₅₀ (resistant population) / GR₅₀ (susceptible population).[6]
-
Protocol 2: Molecular Analysis of Target-Site Resistance (psbA Gene Sequencing)
This protocol is used to identify mutations in the psbA gene that may confer resistance to this compound.
Materials:
-
Fresh leaf tissue from suspected resistant and susceptible plants
-
DNA extraction kit
-
PCR tubes, primers, Taq polymerase, dNTPs, and PCR buffer
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service
Procedure:
-
Genomic DNA Extraction:
-
Collect fresh leaf tissue from individual plants of both resistant and susceptible populations.
-
Extract genomic DNA using a commercial plant DNA extraction kit according to the manufacturer's instructions.
-
-
PCR Amplification of the psbA Gene:
-
Design or select primers that flank the region of the psbA gene known to contain resistance-conferring mutations. An example of a commonly used primer pair for the trnH-psbA intergenic spacer is:
-
psbA-F: 5'-GTT ACT GCA GTT GAG GAG GAG AAT-3'
-
trnH-R: 5'-TGC GGG ATA TCT GGA GCT TAA TC-3'
-
-
Set up the PCR reaction with the following components (example):
-
Template DNA: 15 ng
-
Forward Primer: 0.4 µM
-
Reverse Primer: 0.4 µM
-
dNTPs: 200 µM
-
Taq Polymerase: 0.75 units
-
PCR Buffer with MgCl₂: 1x
-
Nuclease-free water to a final volume of 30 µL
-
-
Use the following thermocycling conditions (example):[12]
-
Initial denaturation: 94°C for 5 minutes
-
35 cycles of:
-
Denaturation: 94°C for 40 seconds
-
Annealing: 54°C for 1 minute
-
Extension: 72°C for 40 seconds
-
-
Final extension: 72°C for 10 minutes
-
-
-
PCR Product Verification and Purification:
-
Run a small amount of the PCR product on an agarose gel to verify successful amplification and the correct product size.
-
Purify the remaining PCR product using a commercial kit to remove primers and dNTPs.[13]
-
-
Sanger Sequencing:
-
Sequence Analysis:
-
Align the obtained sequences from resistant and susceptible plants using a sequence alignment tool (e.g., BLAST, ClustalW).
-
Compare the sequences to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions in the D1 protein of the resistant plants.
-
Protocol 3: Biochemical Assay of Nitrilase Activity
This protocol measures the activity of nitrilase, the enzyme responsible for metabolizing this compound, in plant extracts.[5][17]
Materials:
-
Fresh leaf tissue from suspected resistant and susceptible plants
-
Extraction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 2 mM DTT and 1 mM EDTA)[18]
-
This compound stock solution
-
Ammonia standard solutions
-
Phenol-hypochlorite reagents for ammonia quantification[17]
-
Spectrophotometer
-
Centrifuge
-
Bradford assay reagents for protein quantification
Procedure:
-
Enzyme Extraction:
-
Harvest fresh leaf tissue and immediately freeze it in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Homogenize the powder in ice-cold extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C for 20 minutes.
-
Collect the supernatant, which contains the crude enzyme extract.
-
-
Protein Quantification:
-
Determine the total protein concentration in the crude enzyme extract using the Bradford assay or a similar method.
-
-
Nitrilase Activity Assay:
-
Prepare a reaction mixture containing the enzyme extract, extraction buffer, and this compound as the substrate (e.g., final concentration of 1 mM).
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).[19]
-
Stop the reaction by adding a quenching agent (e.g., HCl).
-
Measure the amount of ammonia produced using the phenol-hypochlorite method. This involves adding phenol and hypochlorite reagents, which react with ammonia to produce a colored product that can be quantified spectrophotometrically.[17]
-
Create a standard curve using known concentrations of ammonia to determine the amount of ammonia produced in your samples.
-
-
Data Analysis:
-
Calculate the specific activity of the nitrilase enzyme as µmol of ammonia produced per minute per mg of total protein.
-
Compare the nitrilase activity between the resistant and susceptible plant extracts.
-
Visualizations
Signaling Pathway: this compound Mode of Action and Resistance
Caption: Mode of action of this compound and mechanisms of resistance.
Experimental Workflow: Whole-Plant Dose-Response Assay
Caption: Workflow for a whole-plant dose-response assay.
Logical Relationship: Investigating this compound Resistance
Caption: Logical workflow for investigating this compound resistance.
References
- 1. This compound: An Effective Herbicide For Your Agricultural Needs - HEBEN [hb-p.com]
- 2. Herbicide resistance in transgenic plants expressing a bacterial detoxification gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apparentag.com.au [apparentag.com.au]
- 4. 4farmers.com.au [4farmers.com.au]
- 5. Purification and properties of a nitrilase specific for the herbicide this compound and corresponding nucleotide sequence analysis of the bxn gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Common target-site resistance mutations for PPO-inhibiting herbicides in waterhemp (Amaranthus tuberculatus) and Palmer amaranth (Amaranthus palmeri) do not confer cross-resistance to trifludimoxazin | Weed Science | Cambridge Core [resolve.cambridge.org]
- 8. hracglobal.com [hracglobal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA barcode trnH-psbA is a promising candidate for efficient identification of forage legumes and grasses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. unsw.edu.au [unsw.edu.au]
- 14. ucberkeleydnasequencing.com [ucberkeleydnasequencing.com]
- 15. Sanger Sequencing Steps & Method [sigmaaldrich.com]
- 16. cd-genomics.com [cd-genomics.com]
- 17. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of Bromoxynil Residues in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail validated methods for the quantitative determination of bromoxynil and its octanoate ester in environmental soil and water samples. The protocols provided are based on established analytical techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Enzyme-Linked Immunosorbent Assay (ELISA).
Overview of Analytical Methods
The detection of this compound residues is crucial for environmental monitoring and ensuring food safety. The choice of analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound in its phenolic form without the need for derivatization. Coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS/MS), HPLC offers high sensitivity and selectivity.
-
Gas Chromatography (GC) is particularly suitable for the analysis of the less polar this compound octanoate. For the analysis of the polar this compound phenol, a derivatization step is typically required to increase its volatility. Electron Capture Detection (ECD) and Mass Spectrometry (MS) are common detectors for this purpose.
-
Enzyme-Linked Immunosorbent Assay (ELISA) is a rapid and cost-effective screening method based on the specific binding of antibodies to this compound. This immunoassay is well-suited for high-throughput analysis of water samples and can be adapted for soil analysis.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described methods for the detection of this compound in soil and water.
Table 1: Quantitative Performance Data for this compound Detection in Soil
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery Rate (%) | Relative Standard Deviation (RSD) (%) |
| HPLC-DAD/MS-MS | This compound | - | 0.01 mg/kg | 82 - 114 | < 15 |
| GC-ECD | This compound octanoate | - | 0.005 mg/kg | 82.3 - 110.7 | < 14 |
| GC/MS | This compound octanoate | - | 0.2 mg/kg | 82.3 - 110.7 | < 14 |
Table 2: Quantitative Performance Data for this compound Detection in Water
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery Rate (%) | Relative Standard Deviation (RSD) (%) |
| HPLC-UV | This compound | 0.1 µg/L (with cleanup) | - | - | - |
| HPLC-UV | This compound | 1 µg/L (without cleanup) | - | - | - |
| ELISA | This compound | 5 µg/L (5 ppb) | 10 µg/L (10 ppb) | 102.3 | 5.96 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Methods
3.1.1. Sample Preparation: QuEChERS Extraction for Soil
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined extraction procedure for pesticide residues in food and environmental matrices.
Protocol: QuEChERS Extraction of this compound from Soil
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Weighing: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Hydration: Add 10 mL of deionized water to the soil sample and vortex for 1 minute to ensure thorough mixing. Let the sample hydrate for 30 minutes.
-
Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap the tube and shake vigorously for 1 minute.
-
Salting Out: Add the contents of a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate) to the tube. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄ and 50 mg Primary Secondary Amine - PSA).
-
Vortex and Centrifuge: Vortex the microcentrifuge tube for 30 seconds and then centrifuge at high speed for 2 minutes.
-
Final Extract: The resulting supernatant is the final extract. Transfer it to an autosampler vial for HPLC analysis.
3.1.2. Sample Preparation: Solid-Phase Extraction (SPE) for Water
Protocol: SPE of this compound from Water
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Acidify the water sample (e.g., 500 mL) to pH 2-3 with a suitable acid. Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Cartridge Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the retained this compound from the cartridge with 5-10 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the HPLC mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an autosampler vial for HPLC analysis.
3.1.3. HPLC-DAD/MS-MS Analysis
Protocol: HPLC Analysis of this compound
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode-Array Detector (DAD) or a Mass Spectrometer (MS/MS).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (acidified with a small amount of formic or acetic acid, e.g., 0.1%). A common starting point is a 50:50 (v/v) mixture.[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.[2]
-
Column Temperature: 30 °C.
-
Detection:
-
DAD: Monitor at the wavelength of maximum absorbance for this compound (approximately 280 nm).
-
MS/MS: Use electrospray ionization (ESI) in negative ion mode. Monitor for the precursor ion and at least two product ions for confirmation.
-
Gas Chromatography (GC) Methods
3.2.1. Sample Preparation: Liquid-Liquid Extraction (LLE) for Soil
This method is particularly suited for the extraction of the less polar this compound octanoate.[3][4]
Protocol: LLE of this compound Octanoate from Soil
-
Sample Weighing: Weigh 10 g of homogenized soil into a glass centrifuge tube.
-
Extraction: Add 20 mL of a suitable extraction solvent (e.g., acetone or an acetone/hexane mixture).
-
Shaking: Cap the tube and shake vigorously for 1-2 hours on a mechanical shaker.
-
Centrifugation: Centrifuge the sample at a moderate speed to separate the soil particles from the solvent.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean flask.
-
Re-extraction: Repeat the extraction process (steps 2-5) with a fresh portion of the extraction solvent. Combine the supernatants.
-
Solvent Partitioning and Cleanup: The combined extract can be further cleaned up using liquid-liquid partitioning against a suitable immiscible solvent and/or passed through a silica or Florisil cleanup column.
-
Concentration and Solvent Exchange: Evaporate the cleaned extract to a small volume and exchange the solvent to one compatible with GC analysis (e.g., hexane).
-
Final Volume Adjustment: Adjust the final volume to a known amount (e.g., 1 mL) for GC analysis.
3.2.2. Derivatization of this compound for GC Analysis
To analyze the polar this compound phenol by GC, a derivatization step is necessary to increase its volatility. Methylation is a common derivatization technique.
Protocol: Methylation of this compound
-
Extract Preparation: Start with a cleaned and concentrated extract of this compound in a suitable solvent.
-
Reagent Addition: Add a methylating agent, such as diazomethane or a safer alternative like trimethylsilyldiazomethane, to the extract.
-
Reaction: Allow the reaction to proceed according to the reagent manufacturer's instructions. This may involve gentle heating or standing at room temperature.
-
Quenching: Quench any excess derivatizing reagent as per the recommended procedure.
-
Analysis: The derivatized sample is now ready for GC analysis.
3.2.3. GC-ECD/MS Analysis
Protocol: GC Analysis of this compound and its Derivatives
-
GC System: A gas chromatograph equipped with an autosampler, a suitable injector (e.g., split/splitless), and an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).
-
Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp 1: 20 °C/min to 200 °C.
-
Ramp 2: 5 °C/min to 280 °C, hold for 5 minutes.
-
-
Detector Temperature:
-
ECD: 300 °C.
-
MS Transfer Line: 280 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan for identification.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is based on an indirect competitive ELISA developed for water samples and can be adapted for soil analysis.[5]
3.3.1. Sample Preparation: Extraction for Soil
Protocol: Soil Extraction for ELISA
-
Sample Weighing: Weigh 5 g of homogenized soil into a centrifuge tube.
-
Extraction: Add 10 mL of a suitable extraction buffer (e.g., phosphate-buffered saline with a small percentage of organic solvent like methanol).
-
Shaking: Shake vigorously for 30 minutes.
-
Centrifugation: Centrifuge at high speed to pellet the soil particles.
-
Dilution: The supernatant contains the extracted this compound. This extract will likely need to be diluted significantly in the assay buffer to minimize matrix effects. The optimal dilution factor should be determined experimentally.
3.3.2. ELISA Protocol
Protocol: Indirect Competitive ELISA for this compound
-
Coating: Coat the wells of a microtiter plate with a this compound-protein conjugate (the coating antigen) and incubate overnight at 4 °C.
-
Washing: Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add the this compound standards or prepared samples (from water or soil extracts) to the wells, followed by the addition of a specific anti-bromoxynil antibody. Incubate for 1-2 hours at room temperature. During this step, free this compound in the sample competes with the coated this compound for binding to the antibody.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) that binds to the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme on the secondary antibody will convert the substrate into a colored product.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Measurement: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.
Visualizations
Experimental Workflows
Caption: HPLC analysis workflow for this compound in soil.
Caption: GC analysis workflow for this compound in soil.
Caption: ELISA workflow for this compound in water.
References
- 1. dwi-content.s3.eu-west-2.amazonaws.com [dwi-content.s3.eu-west-2.amazonaws.com]
- 2. d-nb.info [d-nb.info]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of this compound octanoate in soil and corn by GC with electron capture and mass spectrometry detection under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an ELISA for the detection of this compound in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bromoxynil as a Tool for Studying Photosystem II Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) is a potent and selective nitrile herbicide widely utilized as a tool in plant science and agricultural research to study the function and inhibition of Photosystem II (PSII).[1][2][3] Its specific mode of action, targeting a key component of the photosynthetic electron transport chain, makes it an invaluable molecular probe for investigating the intricate mechanisms of photosynthesis, herbicide resistance, and for the development of new herbicidal compounds.[1][3][4]
These application notes provide a comprehensive overview of the use of this compound in studying PSII inhibition, including its mechanism of action, detailed experimental protocols, and quantitative data to facilitate research and development.
Mechanism of Action: Inhibition of Photosystem II
This compound exerts its phytotoxic effects by inhibiting photosynthetic electron transport at the level of Photosystem II.[1][2] The primary target of this compound is the D1 protein, a core subunit of the PSII reaction center located in the thylakoid membranes of chloroplasts.[5]
Specifically, this compound binds to the QB binding niche on the D1 protein, competitively inhibiting the binding of plastoquinone, the native electron acceptor.[6][7] This blockage of the QB site disrupts the electron flow from the primary quinone acceptor, QA, to QB.[6] The interruption of this critical step in the electron transport chain leads to a cascade of events:
-
Inhibition of ATP and NADPH Synthesis: The blockage of electron flow prevents the generation of the proton gradient necessary for ATP synthesis and the reduction of NADP+ to NADPH.
-
Formation of Reactive Oxygen Species (ROS): The accumulation of highly reduced QA leads to the formation of triplet chlorophyll and subsequently singlet oxygen (1O2), a highly reactive oxygen species. This and other ROS cause lipid peroxidation, membrane damage, and ultimately, cell death.[8]
-
Increased Chlorophyll Fluorescence: The blockage of electron transport from QA results in a higher proportion of closed PSII reaction centers, leading to an increase in the yield of chlorophyll fluorescence. This phenomenon is a key indicator of PSII inhibition and is widely used for its detection and quantification.
The binding of this compound to the D1 protein is thought to involve interactions with specific amino acid residues, such as histidine 215.[5]
Signaling Pathway of this compound Action
Caption: Signaling pathway of Photosystem II inhibition by this compound.
Quantitative Data: Inhibitory Activity of this compound
The efficacy of a PSII inhibitor is often quantified by its half-maximal inhibitory concentration (IC50) or the dose required to cause a 50% reduction in a measured parameter (e.g., oxygen evolution, chlorophyll fluorescence, or plant growth - GR50). These values can vary depending on the plant species, experimental conditions, and the specific assay used.
| Herbicide | Chemical Class | Plant Species | Assay | IC50 / GR50 | Reference |
| This compound | Nitrile | Amaranthus retroflexus (Redroot Pigweed) | Whole Plant Growth | 10 g ai/ha | Benchchem |
| This compound | Nitrile | Glycine max (Soybean) | Whole Plant Injury | 0.28 kg/ha (causes injury) | [3] |
| This compound | Nitrile | Gossypium hirsutum (Cotton) | Whole Plant Injury | 0.28 kg/ha (causes injury) | [3] |
| Atrazine | Triazine | Amaranthus retroflexus (Triazine-Sensitive) | Whole Plant Growth | 126 g ai/ha | Benchchem |
| Diuron | Urea | Pisum sativum (Pea) | DPIP Photoreduction | 0.04 µM | [6] |
| Metribuzin | Triazinone | Pisum sativum (Pea) | DPIP Photoreduction | 0.05 µM | [6] |
| Linuron | Urea | Elodea nuttallii | PSII Electron Transport | 9-13 µg/L | [9] |
Experimental Protocols
Detailed methodologies for key experiments used to study the effects of this compound on PSII are provided below.
Chlorophyll a Fluorescence Measurement
This non-invasive technique is a rapid and sensitive method to assess the impact of herbicides on PSII photochemistry.[10][11]
Objective: To determine the effect of this compound on the quantum efficiency of PSII.
Materials:
-
Plant material (e.g., leaf discs, whole leaves, or algal suspensions)
-
This compound stock solution (dissolved in a suitable solvent like acetone or DMSO)
-
Incubation buffer (e.g., MES buffer, pH 6.5)
-
Pulse-Amplitude-Modulated (PAM) fluorometer
-
Dark adaptation clips or a dark room
Protocol:
-
Sample Preparation:
-
For leaf measurements, select healthy, fully expanded leaves.
-
Excise leaf discs of a uniform size if required by the experimental setup.
-
For algal cultures, adjust the cell density to a standardized concentration.
-
-
Dark Adaptation:
-
Dark-adapt the samples for a minimum of 20-30 minutes. This ensures that all PSII reaction centers are in the "open" state (QA is oxidized).
-
-
Herbicide Treatment:
-
Prepare a series of this compound concentrations in the incubation buffer. Include a solvent control.
-
Incubate the leaf discs or algal suspension in the respective this compound solutions for a defined period (e.g., 1-2 hours).
-
-
Fluorescence Measurement:
-
Measure the minimal fluorescence (F0) by applying a weak measuring light.
-
Apply a saturating pulse of high-intensity light to transiently close all PSII reaction centers and measure the maximal fluorescence (Fm).
-
-
Data Analysis:
-
Calculate the maximum quantum yield of PSII photochemistry using the formula: Fv/Fm = (Fm - F0) / Fm .
-
Plot the Fv/Fm values against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve, which is the concentration of this compound that causes a 50% reduction in Fv/Fm.
-
Oxygen Evolution Measurement
This method directly measures the rate of photosynthetic oxygen production, which is a direct indicator of overall PSII activity.[12]
Objective: To quantify the inhibitory effect of this compound on the rate of photosynthetic oxygen evolution.
Materials:
-
Isolated thylakoid membranes or intact chloroplasts
-
Oxygen electrode (e.g., Clark-type electrode)
-
Reaction buffer (e.g., HEPES buffer, pH 7.5, containing sorbitol and MgCl2)
-
Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP, or potassium ferricyanide)
-
This compound stock solution
-
Light source with controlled intensity
Protocol:
-
Electrode Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions, typically using a zero-oxygen solution (e.g., sodium dithionite) and air-saturated buffer.
-
Sample Preparation:
-
Prepare a suspension of thylakoid membranes or chloroplasts in the reaction buffer at a known chlorophyll concentration.
-
-
Reaction Setup:
-
Add the thylakoid/chloroplast suspension to the oxygen electrode chamber.
-
Add the artificial electron acceptor.
-
Allow the sample to equilibrate in the dark to measure the rate of dark respiration.
-
-
Herbicide Treatment:
-
Add a specific concentration of this compound (or solvent for the control) to the chamber and incubate for a short period.
-
-
Measurement:
-
Illuminate the sample with a saturating light intensity and record the rate of oxygen evolution.
-
-
Data Analysis:
-
Calculate the rate of oxygen evolution (e.g., in µmol O2 / mg Chl / hour).
-
Compare the rates of oxygen evolution in the presence and absence of this compound to determine the percent inhibition.
-
Repeat with a range of this compound concentrations to determine the IC50 value.
-
Thermoluminescence Measurement
Thermoluminescence is a sensitive technique that probes the charge recombination reactions within PSII, providing information about the redox states of its components.[13][14]
Objective: To study the effect of this compound on the charge recombination pathways in PSII.
Materials:
-
Leaf discs or thylakoid membranes
-
Thermoluminescence apparatus
-
Cryostat for low-temperature illumination
-
Light source for flash or continuous illumination
Protocol:
-
Sample Preparation: Place a leaf disc or a suspension of thylakoid membranes in the sample holder of the thermoluminescence apparatus.
-
Dark Adaptation: Dark-adapt the sample for at least 5 minutes.
-
Low-Temperature Illumination:
-
Cool the sample to a specific low temperature (e.g., -10°C).
-
Excite the sample with a single saturating flash or a series of flashes of light to induce charge separation and trap electrons and holes in PSII.
-
-
Heating and Detection:
-
Rapidly cool the sample to a lower temperature (e.g., -40°C).
-
Heat the sample at a constant rate (e.g., 0.5°C/s) up to a high temperature (e.g., 80°C).
-
Measure the light emitted during heating using a photomultiplier tube. The resulting plot of light intensity versus temperature is the glow curve.
-
-
Herbicide Treatment:
-
Incubate the sample with this compound prior to the illumination step.
-
-
Data Analysis:
-
Analyze the changes in the position and intensity of the thermoluminescence bands. For example, inhibition of electron transfer from QA to QB by herbicides like this compound typically leads to the disappearance of the B-band (arising from S2/3QB- recombination) and the appearance or enhancement of the Q-band (arising from S2QA- recombination).[13][14]
-
Reactive Oxygen Species (ROS) Measurement
Objective: To detect and quantify the production of ROS induced by this compound treatment.
Materials:
-
Plant tissue (e.g., leaf discs)
-
ROS-sensitive fluorescent probes (e.g., 2',7'-dichlorodihydrofluorescein diacetate - H2DCFDA for general ROS, or specific probes for superoxide or hydrogen peroxide)
-
Fluorescence microscope or a microplate reader
-
Incubation buffer
Protocol:
-
Sample Preparation: Prepare leaf discs or other plant tissues as required.
-
Probe Loading: Incubate the plant tissue in a solution containing the ROS-sensitive probe in the dark to allow for uptake.
-
Herbicide Treatment: Treat the probe-loaded tissue with various concentrations of this compound.
-
Fluorescence Measurement:
-
Data Analysis: Quantify the fluorescence intensity and compare the levels of ROS production in this compound-treated samples to the control.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for studying PSII inhibition by this compound and the logical relationships between the key experimental observations.
References
- 1. benchchem.com [benchchem.com]
- 2. A Comparison Between Different Properties of this compound and its Derivatives by DFT Method – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and evaluation of heterocyclic analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Herbicide effect on the photodamage process of photosystem II: fourier transform infrared study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chlorophyll Fluorescence - a Tool for Quick Identification of Accase and ALS Inhibitor Herbicides Performance - Advances in Weed Science [awsjournal.org]
- 11. Chlorophyll fluorescence analysis: a guide to good practice and understanding some new applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurements of Oxygen Evolution in Photosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thermoluminescence can be used to study lipid peroxidation in photosynthetic organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring ROS and redox markers in plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Bromoxynil Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing experiments to assess the efficacy of Bromoxynil, a selective, post-emergence herbicide. The protocols outlined below detail methodologies for dose-response studies, time-course evaluations, and phytotoxicity assessments, ensuring robust and reproducible data generation.
Introduction
This compound is a nitrile herbicide that functions by inhibiting photosynthesis.[1][2] It is primarily used for the post-emergence control of annual broadleaf weeds.[1][3] The mechanism of action involves the inhibition of photosystem II (PSII) by binding to the D1 protein, which blocks electron transport and subsequently halts ATP production and CO2 fixation, ultimately leading to plant cell death.[1][3][4] Accurate assessment of this compound's efficacy is crucial for determining optimal application rates, understanding potential crop injury, and managing herbicide resistance.
Experimental Design: Key Considerations
A robust experimental design is fundamental for obtaining reliable data on herbicide efficacy. The following are key considerations for assessing this compound:
-
Plant Species: Select relevant crop and weed species for testing. Include both susceptible broadleaf weeds and tolerant monocot crops to evaluate selectivity.[3]
-
Growth Stage: Apply this compound at a consistent and reported plant growth stage, as efficacy can vary with plant development.[5] Typically, the 2-4 leaf stage is appropriate for many weed species.
-
Environmental Conditions: Conduct experiments under controlled environmental conditions (growth chamber or greenhouse) to minimize variability.[6] Key parameters to control include temperature, humidity, and light intensity and duration.
-
Controls: Always include a negative control group (untreated) and, if applicable, a positive control group (a standard herbicide with a similar mode of action).
-
Replication: Use a sufficient number of replicates (typically 3-5) for each treatment group to ensure statistical significance.
Experimental Protocols
Protocol 1: Dose-Response Assay
This protocol determines the effective dose of this compound required to control a target weed species.
Materials:
-
This compound stock solution
-
Target weed species (e.g., Amaranthus retroflexus - redroot pigweed)
-
Pots with a standardized soil mix
-
Growth chamber or greenhouse
-
Spray chamber or handheld sprayer
-
Surfactant (as recommended by the this compound formulation)
-
Personal Protective Equipment (PPE)
Procedure:
-
Plant Preparation: Sow seeds of the target weed species in pots and grow them under controlled conditions until they reach the 2-4 leaf stage.
-
Herbicide Preparation: Prepare a series of this compound dilutions from the stock solution. A suggested range for initial screening is 0, 50, 100, 200, 400, and 800 g ai/ha (grams of active ingredient per hectare). The final spray volume should be consistent across all treatments. Include a surfactant if required by the formulation.
-
Herbicide Application: Uniformly spray the plants with the prepared this compound solutions. The untreated control group should be sprayed with water and surfactant only.
-
Incubation: Return the treated plants to the controlled environment.
-
Data Collection: At 14 days after treatment (DAT), assess the following:
-
Visual Phytotoxicity: Score the plants based on a 0-100% scale, where 0% is no injury and 100% is complete plant death.
-
Biomass Reduction: Harvest the above-ground plant tissue, dry it in an oven at 70°C for 72 hours, and record the dry weight.
-
Data Analysis:
Analyze the data using a log-logistic dose-response model to calculate the ED50 (the effective dose that causes a 50% reduction in growth) and ED90 values.[7][8]
Protocol 2: Time-Course Evaluation
This protocol assesses the rate of this compound activity over time.
Materials:
-
Same as Protocol 2.1
Procedure:
-
Plant and Herbicide Preparation: Follow steps 1 and 2 from Protocol 2.1, using a single effective dose of this compound (e.g., the previously determined ED90).
-
Herbicide Application: Apply the this compound solution as described in Protocol 2.1.
-
Data Collection: Assess visual phytotoxicity at multiple time points after treatment. Suggested time points are 1, 3, 7, 14, and 21 DAT.[1]
-
Data Analysis: Plot the mean phytotoxicity rating against time to visualize the progression of herbicide symptoms.
Protocol 3: Crop Phytotoxicity Assessment
This protocol evaluates the potential for this compound to cause injury to a desired crop species.
Materials:
-
This compound stock solution
-
Crop species of interest (e.g., Triticum aestivum - wheat)
-
Pots with a standardized soil mix
-
Growth chamber or greenhouse
-
Spray chamber or handheld sprayer
-
Surfactant
-
PPE
Procedure:
-
Plant Preparation: Grow the crop species to the recommended growth stage for herbicide application.
-
Herbicide Preparation: Prepare this compound solutions at the recommended application rate (1x) and a higher rate (e.g., 2x or 4x) to assess the margin of crop safety.[9]
-
Herbicide Application and Incubation: Follow the application and incubation steps from Protocol 2.1.
-
Data Collection: At 7 and 14 DAT, assess for any signs of phytotoxicity, including:
-
Chlorosis (yellowing of leaves)
-
Necrosis (tissue death, browning)[1]
-
Stunting (reduced plant height)
-
Epinasty (twisting or curling of stems and leaves)
-
-
Data Analysis: Record the severity of any observed symptoms. If significant phytotoxicity is observed, biomass reduction can also be quantified as in Protocol 2.1.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Dose-Response of this compound on Amaranthus retroflexus
| This compound (g ai/ha) | Visual Phytotoxicity (%) | Biomass Reduction (%) |
| 0 | 0 | 0 |
| 50 | ||
| 100 | ||
| 200 | ||
| 400 | ||
| 800 |
Table 2: Time-Course of this compound Efficacy on Amaranthus retroflexus
| Days After Treatment | Visual Phytotoxicity (%) |
| 1 | |
| 3 | |
| 7 | |
| 14 | |
| 21 |
Table 3: Phytotoxicity of this compound on Triticum aestivum
| This compound (g ai/ha) | Visual Injury Symptoms (7 DAT) | Visual Injury Symptoms (14 DAT) | Biomass Reduction (%) (14 DAT) |
| 0 | None | None | 0 |
| 280 (1x) | |||
| 560 (2x) |
Visualizations
This compound's Mechanism of Action
Caption: Mechanism of this compound action via inhibition of Photosystem II.
Experimental Workflow for this compound Efficacy Assessment
Caption: Workflow for assessing the efficacy of this compound.
References
- 1. Buctril / bromoxynill | CALS [cals.cornell.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: An Effective Herbicide For Your Agricultural Needs - HEBEN [hb-p.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Weed Technology | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
Application Notes & Protocols for Safe Handling and Storage of Bromoxynil in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
1.0 Introduction
Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) is a nitrile herbicide that requires careful handling in a laboratory setting due to its potential health hazards. These application notes provide comprehensive protocols for the safe handling, storage, and disposal of this compound to minimize exposure risks and ensure a safe working environment. Adherence to these guidelines is crucial for all personnel working with this compound.
2.0 Hazard Identification and Personal Protective Equipment (PPE)
This compound is harmful if swallowed, inhaled, or absorbed through the skin and may cause an allergic skin reaction.[1][2] It is classified as a possible developmental toxicant.[3] All laboratory personnel must use appropriate engineering controls and wear the specified Personal Protective Equipment (PPE) when handling this compound.
2.1 Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1] Use of a chemical fume hood or local exhaust ventilation is essential to minimize inhalation of vapors or mists.[4][5]
-
Safety Stations: Ensure that safety showers and eyewash fountains are readily accessible in the immediate work area.[1][3]
2.2 Personal Protective Equipment (PPE) Protocol
Personnel must wear the following PPE when handling this compound. This protocol outlines the minimum requirements.
| Equipment | Specification | Purpose | Reference |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, PVC, or neoprene).[4][6] | To prevent skin contact and absorption. | [4][6] |
| Eye Protection | Splash-proof safety goggles and/or a face shield.[6] | To protect eyes from splashes and aerosols. | [6] |
| Protective Clothing | A lab coat or coveralls over a long-sleeved shirt and long pants.[1][2] An impervious apron may be required for mixing/loading activities.[5] | To prevent skin contamination. | [1][2][5] |
| Respiratory Protection | A NIOSH-approved respirator is required if ventilation is inadequate or when handling powders.[4] | To prevent inhalation of harmful dust, mists, or vapors. | [4] |
3.0 Experimental Workflow and Handling Protocols
The following diagram and protocol describe the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound in the lab.
3.1 Safe Handling Protocol
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Assemble all necessary equipment and reagents before starting.
-
Put on all required PPE as detailed in Table 1.[7]
-
-
Handling:
-
Post-Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][4]
-
Decontaminate all work surfaces and equipment after use.
-
Remove contaminated clothing immediately and wash it before reuse.[8] Discard heavily contaminated items as hazardous waste.[3]
-
4.0 Storage Protocol
Proper storage of this compound is critical to maintain its stability and prevent accidental exposure or reaction.
| Parameter | Requirement | Rationale | Reference |
| Location | Store in a cool, dry, and well-ventilated area. | To prevent degradation and pressure build-up. | [1][8] |
| Container | Keep in the original, tightly closed container. | To prevent leaks and contamination. | [1][8] |
| Access | Store in a locked-up area, inaccessible to unauthorized personnel. | To prevent accidental exposure or misuse. | [1][4] |
| Segregation | Store away from foodstuffs, seed, feed, and fertilizers. | To prevent cross-contamination. | [8] |
| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources. | To prevent fire, as some formulations are combustible. | [1][10] |
| Incompatibilities | Store separately from strong oxidizing agents, strong acids, and alkalis. | To avoid hazardous chemical reactions. | [1][10] |
5.0 Spill and Waste Disposal Protocols
5.1 Spill Management Protocol
-
Evacuate all non-essential personnel from the spill area.[1]
-
Ensure adequate ventilation and extinguish all ignition sources.[1]
-
Wear full PPE, including respiratory protection, as specified in Table 1.[1]
-
Small Spills: Absorb the spill with inert material such as sand, vermiculite, or earth.[1][3]
-
Large Spills: Dike the spill to prevent it from spreading or entering drains and water courses.[1]
-
Collect the absorbed material and spilled substance using non-sparking tools and place it into a suitable, labeled container for disposal.[1][10]
-
Clean the spill area with detergent and water, collecting the cleaning solution for proper disposal.[3]
5.2 Waste Disposal Protocol
-
All this compound waste, including contaminated materials and empty containers, is considered hazardous.
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.[8][11]
-
Do not allow the product to enter drains, soil, or water courses.[4]
-
Empty containers should be triple-rinsed (or equivalent) before being punctured and disposed of in a sanitary landfill or offered for recycling if permissible.[3] Never reuse empty containers for any other purpose.[12]
6.0 First Aid Protocols
Immediate and appropriate first aid is critical in the event of this compound exposure. The following diagram and table summarize the necessary actions.
Caption: First aid decision pathway for this compound exposure.
| Exposure Route | First Aid Procedure | Reference |
| Inhalation | Move the person to fresh air. If the person is not breathing, call for emergency medical help and give artificial respiration if possible.[8] | [8][12] |
| Skin Contact | Immediately take off contaminated clothing. Rinse the skin with plenty of water for 15–20 minutes.[8] | [8] |
| Eye Contact | Hold the eye open and rinse slowly and gently with water for 15–20 minutes. If contact lenses are present, remove them after the first 5 minutes, then continue rinsing the eye.[8] | [8][12] |
| Ingestion | Call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if they are able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor. Never give anything by mouth to an unconscious person.[8][12] | [8][12] |
Note: When seeking medical attention, always bring the product container, label, or Safety Data Sheet (SDS).[8] Treat symptomatically.[8]
References
- 1. genfarm.com.au [genfarm.com.au]
- 2. irp.cdn-website.com [irp.cdn-website.com]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. hb-p.com [hb-p.com]
- 5. ufadigmtg.blob.core.windows.net [ufadigmtg.blob.core.windows.net]
- 6. farmag.co.za [farmag.co.za]
- 7. store.pggwrightson.co.nz [store.pggwrightson.co.nz]
- 8. pr-rp.hc-sc.gc.ca [pr-rp.hc-sc.gc.ca]
- 9. cdn.nufarm.com [cdn.nufarm.com]
- 10. farmag.co.za [farmag.co.za]
- 11. benchchem.com [benchchem.com]
- 12. za.uplcorp.com [za.uplcorp.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Bromoxynil Degradation in Long-Term Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on managing the degradation of bromoxynil in long-term experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the stability and integrity of your results.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Rapid Loss of this compound in Aqueous Solutions
Question: My this compound concentration is decreasing much faster than expected in my aqueous experimental medium. What are the likely causes and how can I mitigate this?
Answer: Rapid degradation of this compound in aqueous solutions is a common challenge and can be attributed to several factors:
-
Hydrolysis: The ester forms of this compound, such as this compound octanoate and heptanoate, are susceptible to hydrolysis, which is the cleavage of the ester bond to form the parent this compound phenol. This process is significantly accelerated at an alkaline pH.[1][2] The half-life of this compound esters can range from 1.7 to 34.1 days depending on the pH.[1][2]
-
Photodegradation: this compound is susceptible to breakdown upon exposure to light, particularly UV radiation.[2][3][4] The photolysis half-life of this compound octanoate in water can be as short as 2 to 4.6 days.[1][2]
-
Microbial Degradation: If your experimental system is not sterile, microorganisms can readily metabolize this compound.[1][2][3] The microbial degradation half-life of this compound octanoate in water and soil can range from 12 hours to 3.7 days.[1][2]
Troubleshooting Steps:
-
pH Control: Maintain the pH of your aqueous solutions in a slightly acidic to neutral range (pH 5-7) using appropriate buffers to minimize hydrolytic degradation.[3]
-
Light Protection: Store all stock solutions and conduct experiments in amber-colored glassware or vessels wrapped in aluminum foil to protect them from light.[3]
-
Sterilization: If compatible with your experimental design, sterilize your media and glassware by autoclaving or filtration to prevent microbial growth.
-
Temperature Control: Store stock solutions at low temperatures (e.g., 4°C) to slow down degradation rates.[5] For long-term storage, freezing may be an option, but ensure the compound is fully redissolved before use.[4]
-
Solvent Choice: Prepare primary stock solutions in a non-aqueous, HPLC-grade solvent like acetonitrile, where this compound is more stable.[3][5]
Issue 2: Inconsistent Results in Soil-Based Experiments
Question: I'm observing variable degradation rates of this compound in my long-term soil incubation studies. What factors could be contributing to this inconsistency?
Answer: Soil is a complex matrix, and several factors can influence the degradation rate of this compound, leading to variability in experimental results:
-
Soil Properties: The rate of degradation is influenced by soil type (e.g., sandy loam vs. clay), organic matter content, and pH.[6][7] this compound's half-life in soil can be as short as 4.12 days.[1][2]
-
Microbial Community: The composition and activity of the soil microbial population play a significant role in the breakdown of this compound.[8][9][10] Repeated applications of this compound can lead to changes in the microbial community, which in turn can affect the degradation rate.[9][10][11]
-
Moisture and Temperature: Soil moisture and temperature significantly impact microbial activity and, consequently, the rate of this compound degradation.[12]
-
Formation of Bound Residues: this compound and its metabolites can become tightly bound to soil organic matter, making them unextractable and potentially leading to an underestimation of the total residue.[7][8]
Troubleshooting Steps:
-
Characterize Your Soil: Thoroughly characterize the soil used in your experiments, including its texture, organic carbon content, and pH. This will help in understanding and interpreting the variability in your results.
-
Standardize Incubation Conditions: Maintain consistent temperature and moisture levels across all experimental units.
-
Acclimatize Microbial Populations: If studying the effects of repeated applications, consider an acclimatization period to allow the soil microbial community to adapt.
-
Analyze for Metabolites and Bound Residues: Employ analytical methods that can detect not only the parent this compound but also its primary degradation products.[4][8] Consider using radiolabeled this compound (¹⁴C-bromoxynil) to track the formation of bound residues and mineralization to ¹⁴CO₂.[8]
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways of this compound?
A1: The primary degradation pathways for this compound are:
-
Hydrolysis: Cleavage of the ester linkage in this compound esters to form the active this compound phenol, especially under alkaline conditions.[1][2]
-
Photolysis: Degradation by sunlight or UV radiation.[2][3][4]
-
Microbial Degradation: Breakdown by soil and water microorganisms.[1][2][8][9][10] The degradation often involves the formation of benzamide and benzoic acid analogs.[4]
Q2: How should I prepare and store my this compound stock solutions to ensure stability?
A2: To maximize the stability of your this compound solutions, follow these guidelines:
-
Solvent: Prepare stock solutions in a non-aqueous, HPLC-grade solvent such as acetonitrile.[3][5]
-
pH: If aqueous solutions are required, buffer them to a slightly acidic or neutral pH (5-7).[3]
-
Light: Always store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[3]
-
Temperature: Store stock solutions at refrigerated temperatures (e.g., 4°C).[5] Stock solutions should be replaced after 6 months, or sooner if quality control checks indicate a change in concentration.[13]
Q3: What analytical methods are recommended for monitoring this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) with a UV or diode-array detector (DAD) is a commonly used and effective method for quantifying this compound.[9][10][11][13][14] For higher sensitivity and confirmation of identity, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is recommended.[14] Gas chromatography (GC) can also be used, often after a derivatization step.[12][15]
Q4: What are the typical half-lives of this compound in different environmental matrices?
A4: The half-life of this compound varies significantly depending on the conditions. The following table summarizes some reported values:
| Matrix | Condition | Half-life | Reference |
| Water | Alkaline pH (hydrolysis of esters) | 1.7 to 34.1 days | [1][2] |
| Photolysis | 2 to 4.6 days | [1][2] | |
| Microbial degradation | 12 hours to 3.7 days | [1][2] | |
| Prairie wetland ponds | 9 to 17 days | [1][2] | |
| Soil | General | 7 days | [16] |
| Sandy soil | ~10 days | [6] | |
| Silt loam | < 1 day | [7] | |
| Maize field | 4.12 days | [1][2][14] | |
| Maize Seedling | 1.14 days | [14] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Aqueous Buffer
This protocol outlines a method to determine the stability of this compound in an aqueous solution under specific pH, temperature, and light conditions.
Materials:
-
This compound analytical standard
-
HPLC-grade acetonitrile
-
Phosphate buffer solutions (pH 5, 7, and 9)
-
Amber and clear glass vials with PTFE-lined caps
-
HPLC system with a UV detector
Procedure:
-
Prepare Stock Solution: Accurately weigh a known amount of this compound and dissolve it in acetonitrile to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Prepare Working Solutions: Spike the phosphate buffers (pH 5, 7, and 9) with the stock solution to achieve a final concentration of 10 µg/mL.
-
Incubation:
-
For each pH, aliquot the working solution into a set of amber vials (for dark conditions) and a set of clear vials (for light conditions).
-
Place half of the vials from each set in a temperature-controlled incubator at 25°C and the other half at 4°C.
-
-
Sampling: At specified time points (e.g., 0, 1, 3, 7, 14, and 28 days), collect a vial from each condition.
-
Analysis: Analyze the concentration of this compound in each sample using a validated HPLC-UV method.
-
Data Analysis: Plot the concentration of this compound versus time for each condition and calculate the degradation rate and half-life.
Visualizations
This compound Degradation Pathways
Caption: Major degradation pathways of this compound esters in the environment.
Troubleshooting Workflow for this compound Degradation
Caption: A logical workflow for troubleshooting unexpected this compound degradation.
References
- 1. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document - this compound - Canada.ca [canada.ca]
- 2. canada.ca [canada.ca]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C7H3Br2NO | CID 15531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Analytical Method [keikaventures.com]
- 6. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 7. This compound degradation in a Mississippi silt loam soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inis.iaea.org [inis.iaea.org]
- 9. researchgate.net [researchgate.net]
- 10. research.tees.ac.uk [research.tees.ac.uk]
- 11. The degradation of the herbicide this compound and its impact on bacterial diversity in a top soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. epa.gov [epa.gov]
- 14. This compound residues and dissipation rates in maize crops and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 16. wsdot.wa.gov [wsdot.wa.gov]
Troubleshooting unexpected phytotoxicity with Bromoxynil
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected phytotoxicity with Bromoxynil.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the typical symptoms of this compound phytotoxicity?
A1: this compound is a post-emergence herbicide that inhibits photosynthesis.[1][2][3] Symptoms of phytotoxicity are generally localized to areas of direct contact and can include:
-
Leaf Burn and Necrosis: Brown, burnt, or dead tissue on the leaves where the herbicide was applied. This can be more severe under hot and windy conditions.[4]
-
Chlorosis and Bleaching: Yellowing or whitening of the leaf tissue.[5][6]
-
Stunting: Reduced or slowed plant growth.
-
Wilting and Desiccation: Plants may appear wilted, followed by drying out of the affected tissues.[6]
Symptoms typically appear within a few days of application.[6] Since this compound has limited translocation within the plant, new growth may appear healthy if the plant is able to recover.[3][4]
Q2: My non-target plants are showing signs of injury. What could be the cause?
A2: Injury to non-target plants is often due to spray drift or volatilization.
-
Spray Drift: Fine spray droplets can be carried by wind to adjacent, non-target areas during application.[7] Observe the pattern of injury; it will likely follow the direction of the wind at the time of application.[7]
-
Volatilization: Some herbicide formulations can turn into a vapor after application, especially under high temperatures, and move to unintended areas.[7]
To diagnose the issue, it is important to examine the location of the injured plants in relation to the treated area and consider the weather conditions at the time of and following the application.[7]
Q3: I applied this compound according to the recommended rate, but still observed significant crop injury. What factors could have contributed to this?
A3: Several factors can increase crop sensitivity to this compound, even at recommended application rates:
-
Environmental Conditions:
-
Temperature: High temperatures (above 20°C or 68°F) during or after application can significantly increase phytotoxicity.[8][9][10][11][12] Applying during periods of frost or large day/night temperature fluctuations can also cause temporary discoloration or injury.[9][13]
-
Relative Humidity: High humidity (90-95%) can enhance this compound's phytotoxic effects compared to lower humidity levels (40-60%).[8]
-
-
Crop Stress: Applying this compound to crops that are already stressed due to drought, disease, or nutrient deficiencies can increase the likelihood of injury.[9]
-
Crop Growth Stage: Applying herbicides at later growth stages may lead to more pronounced injury.[14]
-
Tank Mixing: Incompatibility with other pesticides or adjuvants in a tank mix can lead to enhanced phytotoxicity.[15]
Q4: Can I tank-mix this compound with other herbicides or adjuvants?
A4: Yes, this compound is often tank-mixed to broaden the spectrum of weed control.[2] However, incompatibility can lead to reduced efficacy or increased crop injury.[15]
-
Read the Labels: Always consult the labels of all products in the tank mix. The most restrictive label instructions must be followed.[15]
-
Jar Test: Before mixing a large batch, perform a jar test to check for physical incompatibility (e.g., formation of solids, gels, or separation).[16][17][18]
-
Mixing Order: The order in which products are added to the tank is crucial. Follow the recommended mixing order on the product labels.[16]
-
Adjuvants: The use of certain adjuvants can increase the absorption of this compound by the crop, potentially leading to phytotoxicity.
Q5: How can I confirm that the observed plant injury is caused by this compound?
A5: Diagnosing herbicide injury requires a systematic approach.[19]
-
Observe the Symptoms: Compare the symptoms on the affected plants with known symptoms of this compound phytotoxicity (leaf burn, chlorosis).
-
Examine the Pattern of Injury: Look for patterns in the field. Is the injury uniform, or is it concentrated in areas of spray overlap or potential drift?[20]
-
Review Application Records: Check the application rate, date, time, weather conditions, and any tank-mix partners used.[19]
-
Consider Other Causes: Rule out other potential causes of the symptoms, such as nutrient deficiencies, diseases, or insect damage.[20]
-
Laboratory Analysis: For a definitive diagnosis, soil and plant tissue samples can be analyzed for this compound residues.[21]
Quantitative Data Summary
Table 1: Environmental Factors Influencing this compound Phytotoxicity
| Factor | Condition | Impact on Phytotoxicity | Reference(s) |
| Temperature | High temperatures (>20°C / 68°F) | Increased phytotoxicity | [8][9][10][11][12] |
| Low temperatures (near freezing) | Can cause transient bleaching or injury | [9][14] | |
| Relative Humidity | High (90-95%) vs. Low (40-60%) | Generally higher phytotoxicity at high humidity | [8] |
| Rainfall | Immediately after application | Can reduce efficacy | [8] |
Table 2: this compound Soil and Plant Half-Life
| Matrix | Mean Half-Life | Dissipation Rate | Reference(s) |
| Soil | ~2 weeks (variable) | 91.25% over 21 days | [1][22][23] |
| Maize Seedling | 1.14 days | 97.79% over 7 days | [22][23] |
Experimental Protocols
Protocol 1: Diagnosing Herbicide Injury
This protocol outlines a systematic approach to investigating suspected herbicide injury.
-
Site Investigation and Information Gathering:
-
Record the date the injury was first observed.
-
Document the specific symptoms on the affected plants.
-
Photograph the overall pattern of injury in the field and close-ups of affected plants.[20] Compare injured plants to healthy plants from an unaffected area.[20]
-
Obtain detailed records of all pesticide and fertilizer applications to the affected and surrounding areas, including product names, application rates, dates, and weather conditions.[19]
-
Collect soil and plant samples from both the injured and a nearby non-injured area for comparison.
-
-
Sample Collection for Residue Analysis:
-
Plant Tissue: Collect several whole plants showing symptoms from the affected area. Also, collect control plants from an unaffected area. Place samples in labeled plastic bags and keep them cool.
-
Soil: Take multiple soil cores (0-15 cm depth) from the affected area and combine them to form a composite sample. Repeat this process in the unaffected control area.
-
-
Laboratory Analysis (Refer to Protocol 2):
-
Submit the collected plant and soil samples to a qualified analytical laboratory for this compound residue analysis.
-
-
Data Interpretation:
-
Compare the residue levels in the samples from the injured and uninjured areas.[21]
-
Correlate the presence and concentration of this compound with the observed symptoms and application records to confirm the cause of injury.
-
Protocol 2: Quantification of this compound Residues in Plant and Soil Samples
This protocol provides a general methodology for the extraction and analysis of this compound residues using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation and Extraction:
-
Plant Tissue: Homogenize the plant material. Extract a known weight of the homogenized sample with a suitable solvent such as acetonitrile or methanol.[24]
-
Soil: Air-dry and sieve the soil sample. Extract a known weight of the soil with an appropriate solvent mixture (e.g., ammoniacal methanol).[22]
-
The extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering compounds.
-
-
HPLC Analysis:
-
Instrumentation: Use a High-Performance Liquid Chromatograph equipped with a Diode-Array Detector (DAD) or a Tandem Mass Spectrometer (MS/MS) for detection.[22][23]
-
Column: A C18 reverse-phase column is commonly used.[25]
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is typical.[24][25]
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations.[24][25] Generate a calibration curve by plotting the peak area against the concentration of the standards.[24]
-
Quantification: Inject the prepared sample extracts into the HPLC system. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.[24]
-
Visualizations
Caption: Mechanism of action for this compound as a photosynthesis inhibitor.
Caption: A logical workflow for troubleshooting this compound phytotoxicity.
Caption: Decision-making process for tank-mixing this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: An Effective Herbicide For Your Agricultural Needs - HEBEN [hb-p.com]
- 3. wsdot.wa.gov [wsdot.wa.gov]
- 4. talk.newagtalk.com [talk.newagtalk.com]
- 5. open.alberta.ca [open.alberta.ca]
- 6. 4farmers.com.au [4farmers.com.au]
- 7. extension.purdue.edu [extension.purdue.edu]
- 8. Environment and this compound Phytotoxicity | Weed Science | Cambridge Core [cambridge.org]
- 9. cdn.nufarm.com [cdn.nufarm.com]
- 10. cdn.specialistsales.com.au [cdn.specialistsales.com.au]
- 11. genfarm.com.au [genfarm.com.au]
- 12. apparentag.com.au [apparentag.com.au]
- 13. files.hawaii.gov [files.hawaii.gov]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Tank mix compatibility – Sprayers 101 [sprayers101.com]
- 16. Avoid Tank Mixing Errors [ag.purdue.edu]
- 17. greencastonline.com [greencastonline.com]
- 18. nichino.uk [nichino.uk]
- 19. apps.msuextension.org [apps.msuextension.org]
- 20. extension.okstate.edu [extension.okstate.edu]
- 21. agriculture.az.gov [agriculture.az.gov]
- 22. researchgate.net [researchgate.net]
- 23. This compound residues and dissipation rates in maize crops and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cdc.gov [cdc.gov]
- 25. Simultaneous determination of this compound and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Bromoxynil concentration to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing bromoxynil concentration in experiments to minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective, post-emergence herbicide that primarily acts by inhibiting photosynthesis.[1][2] It specifically targets Photosystem II (PSII) in the chloroplasts of susceptible plants. By binding to the D1 protein of the PSII complex, this compound blocks electron transport, which halts the production of ATP and NADPH necessary for CO2 fixation and plant growth.[2] This disruption of the electron transport chain also leads to the formation of reactive oxygen species (ROS), causing lipid peroxidation and ultimately leading to cell death.
Q2: What are the common off-target effects of this compound observed in a laboratory setting?
A2: Off-target effects of this compound can be observed in various non-target organisms. In non-target plants, it can inhibit photosynthesis, leading to reduced growth and, at higher concentrations, necrosis. In animal cells and organisms, this compound has been shown to induce oxidative stress, which is characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products.[3][4] This can lead to cellular damage, inflammation, and apoptosis (programmed cell death). Studies have also indicated that this compound can interfere with signaling pathways, such as the NF-κB pathway, which is involved in cellular responses to stress.[3][4]
Q3: How can I determine a starting concentration for my experiments to minimize off-target effects?
A3: To determine an appropriate starting concentration, it is crucial to consult existing toxicological data for organisms or cell types similar to your experimental system. Key metrics to consider are the No-Observed-Adverse-Effect-Level (NOAEL), the Lowest-Observed-Adverse-Effect-Level (LOAEL), the half-maximal effective concentration (EC50), and the half-maximal lethal concentration (LC50).[5][6][7] It is recommended to perform a dose-response study with a wide range of concentrations, including those below the known EC50 or LC50 values for related species.[8] This will help you identify the lowest concentration that elicits the desired on-target effect while minimizing off-target toxicity.
Q4: Are there different forms of this compound, and do they have different toxicities?
A4: Yes, this compound is often used in the form of its esters, such as this compound octanoate or this compound heptanoate.[1] These ester forms are generally more lipophilic (fat-soluble) than the parent this compound phenol, which can affect their uptake and bioavailability. While the esters are rapidly hydrolyzed to the active this compound phenol in organisms, their formulation can influence their acute toxicity. It is important to be aware of the specific form of this compound you are using and to consult toxicity data relevant to that form.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in experimental results | Inconsistent this compound concentration in the test medium. | Ensure proper dissolution of this compound in a suitable solvent before adding it to the medium. Prepare fresh stock solutions regularly. Verify the final concentration using analytical methods if possible. |
| Unexpected cell death or stress in control group | Solvent toxicity. | Run a solvent control group to assess the effect of the solvent used to dissolve this compound at the highest concentration used in the experiment. |
| No observable on-target effect | This compound concentration is too low. The compound has degraded. | Increase the concentration of this compound. Check the stability of this compound under your experimental conditions (e.g., light, pH). |
| Significant off-target effects at the lowest effective concentration | High sensitivity of the experimental system. | Consider using a different, more selective compound if possible. If not, refine the concentration range in your dose-response study to more precisely determine the threshold for off-target effects. |
Quantitative Data on Off-Target Effects
The following tables summarize the toxicity of this compound and its esters to various non-target organisms. This data can be used as a reference for selecting appropriate concentration ranges for your experiments.
Table 1: Acute Toxicity of this compound to Aquatic Organisms
| Organism | Form of this compound | Endpoint | Value (µg/L) | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | This compound octanoate | 96-h LC50 | 50 | [9] |
| Bluegill Sunfish (Lepomis macrochirus) | This compound octanoate | 96-h LC50 | 53 | [9] |
| Goldfish (Carassius auratus) | This compound potassium salt | LC50 | 460 | [10] |
| Catfish (Ictalurus punctatus) | This compound potassium salt | LC50 | 63 | [10] |
| Daphnia magna (Water Flea) | This compound octanoate | 48-h EC50 | 96 | [9] |
| Daphnia pulex (Water Flea) | This compound octanoate | EC50 | 11 | [9] |
| Green Algae (Chlorophyta) | This compound phenol | 30-d IC50 | 500 | [11] |
| Lemna minor (Duckweed) | This compound | 7-d EC50 (growth) | 15.5 | [12] |
Table 2: Acute Toxicity of this compound to Terrestrial Organisms
| Organism | Form of this compound | Endpoint | Value (mg/kg) | Reference |
| Rat (oral) | This compound phenol | LD50 | 81-93 | [13] |
| Rat (oral) | This compound octanoate | LD50 | 238-400 | [13] |
| Rabbit (dermal) | This compound phenol | LD50 | >2000 | [14] |
| Bobwhite Quail (Colinus virginianus) | This compound octanoate | LD50 | 148 | [9] |
| Mallard Duck (Anas platyrhynchos) | This compound octanoate | LD50 | 2050 | [9] |
| Pheasant | This compound | LD50 | 50 | [10] |
| Honeybee (Apis mellifera) | This compound | Not toxic | [10] |
Experimental Protocols
Protocol 1: Assessing Photosynthesis Inhibition in Non-Target Plants
This protocol is adapted from methods using chlorophyll fluorescence to measure the efficiency of Photosystem II.
Objective: To determine the effect of different concentrations of this compound on the photosynthetic activity of a non-target plant species.
Materials:
-
Non-target plant seedlings (e.g., Lemna minor, lettuce)
-
This compound stock solution
-
Growth medium appropriate for the plant species
-
Pulse-Amplitude-Modulated (PAM) fluorometer
-
Multi-well plates or small beakers
-
Growth chamber with controlled light and temperature
Procedure:
-
Plant Preparation: Acclimate the plants in the growth chamber for at least 24 hours before the experiment.
-
Treatment Application: Prepare a series of this compound concentrations in the growth medium. Include a solvent control and a negative control (medium only).
-
Exposure: Place the plants in the treatment solutions and incubate them in the growth chamber under a defined light/dark cycle.
-
Dark Adaptation: Before each measurement, dark-adapt the plants for at least 20 minutes.
-
Chlorophyll Fluorescence Measurement:
-
Measure the minimal fluorescence (Fo) by applying a weak measuring light.
-
Apply a saturating pulse of light to measure the maximal fluorescence (Fm).
-
The maximal quantum yield of PSII is calculated as Fv/Fm = (Fm - Fo) / Fm.
-
-
Data Collection: Take measurements at different time points (e.g., 0, 24, 48, 72 hours) after exposure.
-
Data Analysis: Compare the Fv/Fm values of the treated plants to the control groups. A decrease in Fv/Fm indicates inhibition of PSII. Calculate the EC50 value for the inhibition of photosynthesis.
Protocol 2: Acute Immobilization Test with Daphnia magna
This protocol is based on the OECD Guideline 202 for the testing of chemicals.[15][16][17][18][19]
Objective: To determine the acute toxicity (EC50) of this compound to Daphnia magna.
Materials:
-
Daphnia magna neonates (<24 hours old)
-
This compound stock solution
-
Reconstituted freshwater (as per OECD guidelines)
-
Glass test vessels (e.g., 50 mL beakers)
-
Incubator with controlled temperature (20 ± 1°C) and light cycle (16h light: 8h dark)
Procedure:
-
Test Solutions: Prepare a geometric series of at least five this compound concentrations in the reconstituted freshwater. Include a control group with no this compound.
-
Experimental Setup: Add a defined volume of the test solution to each replicate test vessel. Use at least 20 daphnids per concentration, divided into at least four replicates (5 daphnids per vessel).
-
Exposure: Introduce the neonates to the test vessels.
-
Observation: After 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
-
Data Analysis: Calculate the percentage of immobilization for each concentration at each time point. Determine the 48-hour EC50 value using appropriate statistical methods (e.g., probit analysis).
Protocol 3: Assessment of Cellular Oxidative Stress
Objective: To measure the induction of reactive oxygen species (ROS) and the activity of antioxidant enzymes in cells exposed to this compound.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
CellROX® Green Reagent (or similar ROS indicator)
-
Kits for measuring superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) activity
-
Microplate reader with fluorescence and absorbance capabilities
-
Microscope
Procedure:
-
Cell Culture and Treatment: Seed the cells in multi-well plates and allow them to adhere. Treat the cells with a range of this compound concentrations for a defined period (e.g., 24 hours). Include appropriate controls.
-
ROS Measurement (using CellROX® Green):
-
Add CellROX® Green Reagent to the cells at a final concentration of 5 µM and incubate for 30 minutes at 37°C.
-
Wash the cells three times with PBS.
-
Measure the fluorescence using a microplate reader or visualize under a fluorescence microscope. An increase in fluorescence indicates an increase in ROS.
-
-
Antioxidant Enzyme Activity Assays:
-
After treatment, lyse the cells according to the instructions of the specific assay kits.
-
Perform the SOD, CAT, and GPx activity assays on the cell lysates following the manufacturer's protocols.
-
Measure the absorbance at the appropriate wavelengths using a microplate reader.
-
-
Data Analysis: Normalize the fluorescence or absorbance readings to the protein concentration of the cell lysates. Compare the results from the this compound-treated groups to the control group to determine the effect on ROS production and antioxidant enzyme activity.
Visualizations
References
- 1. This compound (Ref: ENT 20852) [sitem.herts.ac.uk]
- 2. This compound (an/aerobic) Degradation Pathway [eawag-bbd.ethz.ch]
- 3. Exposure to this compound octanoate herbicide induces oxidative stress, inflammation, and apoptosis in testicular tissue via modulating NF-кB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induced hepatic toxicity via dysregulating TLR4/MyD88, JAK1/STAT3 and NF-κB signaling pathways: A dose-dependent investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Federal Register :: this compound; Pesticide Tolerances for Emergency Exemptions [federalregister.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 8. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wsdot.wa.gov [wsdot.wa.gov]
- 10. apparentag.com.au [apparentag.com.au]
- 11. ccme.ca [ccme.ca]
- 12. researchgate.net [researchgate.net]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 15. biotecnologiebt.it [biotecnologiebt.it]
- 16. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 17. safenano.re.kr [safenano.re.kr]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
Bromoxynil Efficacy in Greenhouse Studies: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during greenhouse experiments with the herbicide bromoxynil. The information is designed to help researchers optimize experimental design and interpret results accurately.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action for this compound?
A1: this compound is a post-emergence herbicide that acts as a potent inhibitor of photosynthesis.[1] Specifically, it binds to the D1 protein subunit within Photosystem II (PSII), a critical component of the light-dependent reactions of photosynthesis.[1] This binding blocks electron transport, halting the production of chemical energy (ATP and NADPH) necessary for plant growth.[2][3] The disruption of electron flow leads to a rapid buildup of reactive oxygen species (ROS), which cause lipid peroxidation, membrane damage, and ultimately, cell death.[2][3]
Q2: At what growth stage are weeds most susceptible to this compound?
A2: this compound is most effective when applied to young, actively growing broadleaf weeds, typically at the 2-6 leaf stage.[4][5] Efficacy decreases as weeds mature and develop a thicker cuticle, which can limit herbicide absorption.
Q3: What are the typical symptoms of this compound injury on susceptible plants?
A3: Following a foliar application of this compound, susceptible plants will typically exhibit initial water-soaking of the leaves, followed by interveinal chlorosis (yellowing between the veins) and necrosis (tissue death), particularly at the leaf tips and margins. These symptoms are a direct result of the inhibition of photosynthesis and subsequent cell membrane destruction.[2]
Q4: Can this compound be tank-mixed with other herbicides?
A4: Yes, this compound is often tank-mixed with other herbicides to broaden the spectrum of weed control.[6] For example, it can be combined with herbicides like tolpyralate, MCPA, or 2,4-D to enhance the control of various broadleaf and some grass weeds.[6][7] Always consult product labels for specific tank-mix compatibility and recommendations.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Reduced or no efficacy on susceptible weed species | Weed Growth Stage: Weeds may have been too mature at the time of application. | Apply this compound to weeds at the recommended 2-6 leaf stage for optimal control.[4][5] |
| Environmental Conditions: Sub-optimal temperature, humidity, or light intensity can affect herbicide uptake and activity. | Maintain optimal greenhouse conditions. Avoid applying this compound in temperatures above 20°C. Ensure adequate humidity to prevent rapid droplet drying. | |
| Improper Application: Poor spray coverage, incorrect spray volume, or inappropriate nozzle selection can lead to insufficient herbicide delivery. | Calibrate spray equipment to ensure uniform coverage. Use appropriate nozzles and spray volumes as recommended for greenhouse applications.[8][9] | |
| Herbicide Resistance: The target weed population may have developed resistance to PSII-inhibiting herbicides. | Confirm the resistance status of the weed population. Consider using a herbicide with a different mode of action. | |
| Inconsistent results across experimental replicates | Variable Environmental Conditions: Fluctuations in temperature, light, or humidity within the greenhouse can lead to varied plant responses. | Ensure consistent environmental conditions across all experimental units. Monitor and record environmental data throughout the experiment. |
| Non-uniform Weed Growth: Differences in weed size and developmental stage at the time of application can affect efficacy. | Select weeds of a uniform growth stage for treatment to minimize variability. | |
| Inconsistent Application Technique: Variations in spray application between replicates can lead to differing results. | Use a calibrated laboratory sprayer to ensure consistent and repeatable applications for all treatments. | |
| Crop or non-target plant injury | Spray Drift: Movement of spray droplets from the target area to adjacent non-target plants. | Employ spray shields or other drift-reduction techniques during application. Avoid spraying near sensitive plants. |
| Incorrect Dosage: Application of a higher than recommended dose of this compound. | Carefully calculate and prepare herbicide solutions to ensure accurate dosage. |
Data on this compound Efficacy
The following table summarizes data from a greenhouse study on the efficacy of a tank-mix of tolpyralate and this compound on various weed species. While this data is for a premix, it provides insight into the general efficacy of this compound on different weeds.
Table 1: Efficacy of Tolpyralate and this compound Tank-Mix on Various Weed Species in a Greenhouse Study [6]
| Weed Species | Herbicide Rate (g ai/ha) | Visual Control (%) |
| Broadleaf Weeds | ||
| Kochia (Kochia scoparia) | Tolpyralate (15) + this compound (150) | >95 |
| Common Chickweed (Stellaria media) | Tolpyralate (15) + this compound (150) | >95 |
| Wild Mustard (Sinapis arvensis) | Tolpyralate (15) + this compound (150) | >95 |
| Corn Poppy (Papaver rhoeas) | Tolpyralate (15) + this compound (150) | >95 |
| Grass Weeds | ||
| Green Foxtail (Setaria viridis) | Tolpyralate (15) + this compound (150) | >90 |
| Barnyardgrass (Echinochloa crus-galli) | Tolpyralate (15) + this compound (150) | >90 |
| Large Crabgrass (Digitaria sanguinalis) | Tolpyralate (15) + this compound (150) | >90 |
Note: The data presented is for a tank-mix of tolpyralate and this compound. The efficacy of this compound alone may vary.
Factors Affecting Efficacy: A Qualitative Overview
While specific quantitative data from greenhouse studies on the individual effects of many factors on this compound efficacy is limited in the available literature, the following table provides a qualitative summary based on general herbicide science and available information.
Table 2: Qualitative Impact of Various Factors on this compound Efficacy
| Factor | Impact on Efficacy | Recommendations for Greenhouse Studies |
| Temperature | Higher temperatures (above 20°C) can increase the rate of herbicide degradation and may reduce efficacy. | Maintain moderate temperatures (e.g., 20-25°C) for optimal performance. |
| Humidity | High humidity slows the drying of spray droplets, allowing more time for herbicide absorption. Low humidity can lead to rapid drying and reduced uptake. | Maintain moderate to high humidity levels (e.g., 50-70%) to enhance absorption.[4] |
| Light Intensity | As a photosynthesis inhibitor, this compound requires light for its herbicidal activity to manifest. | Provide a consistent and adequate photoperiod (e.g., 16-hour light/8-hour dark) to ensure proper herbicide activation.[4] |
| Adjuvants | Adjuvants, such as non-ionic surfactants, can enhance spray retention, droplet spreading, and herbicide penetration through the leaf cuticle. | The use of a recommended adjuvant is generally advised to improve efficacy, though quantitative comparisons are limited in the literature. |
| Spray Volume & Nozzle Type | Adequate spray volume and appropriate nozzle selection are crucial for achieving thorough coverage of the target weed foliage.[8][9] | Calibrate equipment to deliver a consistent volume that ensures complete coverage without excessive runoff. Flat-fan nozzles are often suitable for broadcast applications in greenhouse settings.[8] |
| Soil Moisture | Weeds under drought stress may have a thicker cuticle and reduced metabolic activity, leading to decreased herbicide uptake and translocation. | Ensure weeds are actively growing and not under moisture stress at the time of application for optimal results. |
Experimental Protocols
Greenhouse Efficacy Trial Protocol (Adapted from Chloroxynil Protocol)[4]
This protocol outlines a whole-plant bioassay to determine the efficacy of this compound on selected weed species in a controlled greenhouse environment.
1. Materials:
- This compound technical grade or formulated product.
- Weed seeds of target species (e.g., Amaranthus retroflexus, Chenopodium album).
- Pots (10-15 cm diameter) filled with a standard potting mix.
- Greenhouse with controlled environment (Temperature: 20-25°C; Humidity: 50-70%; Photoperiod: 16-hour light/8-hour dark).
- Calibrated laboratory sprayer.
- Recommended non-ionic surfactant.
- Personal Protective Equipment (PPE).
2. Procedure:
- Plant Propagation: Sow weed seeds in pots and grow to the 2-4 true leaf stage. Ensure uniform seedling growth.
- Herbicide Preparation: Prepare a stock solution of this compound and create a series of dilutions to test a range of application rates (e.g., half, full, and double the recommended field rate).
- Experimental Design: Use a randomized complete block design with a sufficient number of replications (e.g., four). Include an untreated control group (sprayed with water and surfactant only).
- Herbicide Application: Use a laboratory sprayer to apply the herbicide solutions evenly to the weed foliage, ensuring complete coverage.
- Post-Application Care: Return plants to the greenhouse, maintaining optimal growing conditions. Water at the soil level to avoid washing the herbicide off the leaves.
3. Data Collection:
- Visually assess weed control at set intervals (e.g., 3, 7, 14, and 21 days after treatment - DAT) using a 0% (no effect) to 100% (complete kill) rating scale.
- At the final assessment (e.g., 21 DAT), harvest the above-ground biomass of each plant, and determine the fresh and dry weights.
4. Data Analysis:
- Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
- Calculate the herbicide dose required to cause a 50% reduction in growth (GR50).
Visualizations
This compound Mode of Action: Inhibition of Photosystem II
Caption: this compound inhibits photosynthesis by blocking the D1 protein in Photosystem II.
Experimental Workflow for this compound Efficacy Testing
Caption: A typical workflow for conducting a greenhouse efficacy trial of this compound.
References
- 1. This compound: An Effective Herbicide For Your Agricultural Needs - HEBEN [hb-p.com]
- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 3. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 4. benchchem.com [benchchem.com]
- 5. titanag.com.au [titanag.com.au]
- 6. researchgate.net [researchgate.net]
- 7. apparentag.com.au [apparentag.com.au]
- 8. publicacionescajamar.es [publicacionescajamar.es]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Bromoxynil Solubility and Handling
Welcome to the technical support center for the experimental use of Bromoxynil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving optimal solubility of this compound and to troubleshoot common issues encountered during its preparation and use in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound has low solubility in water but is soluble in various organic solvents. The choice of solvent will depend on your experimental design and the required concentration. Please refer to the solubility data table below for specific values.
Q2: I am observing precipitation after dissolving this compound and diluting it in my aqueous experimental medium. What could be the cause?
A2: Precipitation upon dilution in aqueous media is a common issue due to the low water solubility of this compound. This can be influenced by the final concentration of the organic solvent in your medium, the pH of the medium, and the temperature. It is crucial to ensure that the final concentration of the organic solvent is compatible with your experimental system and does not exceed the solubility limit of this compound in the final mixture.
Q3: How does pH affect the solubility and stability of this compound?
A3: this compound is a weak acid with a pKa of approximately 4.06.[1][2] At a pH below its pKa, it exists predominantly in its less soluble neutral form. As the pH increases above 4.06, it deprotonates to form the more water-soluble phenolate anion.[1][2] However, this compound esters can readily hydrolyze to the parent this compound at alkaline pH.[3][4]
Q4: Are there alternative forms of this compound with better solubility?
A4: Yes, this compound is available as esters (e.g., octanoate, heptanoate) and salts (e.g., potassium, sodium). The esters, such as this compound octanoate, have better solubility in organic solvents and are often used in commercial formulations.[5] The potassium and sodium salts of this compound are more readily soluble in water.[2][6]
Q5: How should I prepare a stock solution of this compound?
A5: It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent like Dimethylformamide (DMF) or acetone, where this compound has high solubility.[6] This stock can then be diluted to the final working concentration in your experimental medium. See the detailed protocol below.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving this compound | - Inappropriate solvent choice.- Insufficient solvent volume.- Low temperature. | - Refer to the solubility table and select a solvent in which this compound has high solubility (e.g., DMF, acetone).- Increase the solvent volume.- Gently warm the solution. Note that the removal of this compound can be more pronounced at lower temperatures in some contexts.[7] |
| Precipitation in Final Solution | - Exceeding the solubility limit in the final aqueous medium.- Change in pH upon dilution.- Interaction with components of the medium. | - Decrease the final concentration of this compound.- Increase the percentage of the organic co-solvent if experimentally permissible.- Adjust the pH of the final medium to be slightly alkaline (above pH 4.06) if compatible with your experiment, but be mindful of potential ester hydrolysis.[1][2] |
| Solution Instability Over Time | - Degradation due to light exposure.- Hydrolysis at alkaline pH, especially for ester forms.[3][4] | - Store stock solutions in the dark or in amber vials.- Prepare fresh working solutions before each experiment.- For this compound esters, maintain a neutral or slightly acidic pH if possible. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (g/L) at 20-25 °C | Reference |
| Water | 0.13 | [6][8] |
| Dimethylformamide (DMF) | 610 | [6] |
| Tetrahydrofuran | 410 | [5][6] |
| Acetone | 170 | [5][6] |
| Methanol | 90 | [5][6] |
| Ethanol | 70 | [6] |
| Benzene | 10 | [6] |
| Mineral Oils | <20 | [6] |
| Xylene | 10-20 | [6] |
Table 2: Solubility of this compound Esters in Organic Solvents
| Compound | Solvent | Solubility (g/L) at 20 °C | Reference |
| This compound octanoate | Acetone | 1113 | [6] |
| Dichloromethane | 851 | [6] | |
| Toluene | 838 | [6] | |
| Methanol | 553 | [6] | |
| Heptane | 562 | [6] | |
| This compound heptanoate | Water (pH 7) | 0.08 | [6] |
| This compound butyrate | Toluene | >600 | [9] |
| Dichloromethane | >600 | [9] | |
| Acetone | >600 | [9] | |
| Ethyl acetate | >600 | [9] | |
| Dimethyl sulphoxide | >600 | [9] | |
| n-Heptane | 23 | [9] | |
| Ethanol | ~70 | [9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethylformamide (DMF) or Acetone (analytical grade)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Analytical balance
-
-
Procedure:
-
Weigh the desired amount of this compound using an analytical balance.
-
Transfer the solid this compound to a volumetric flask.
-
Add a portion of the chosen solvent (e.g., DMF) to the flask, approximately half of the final desired volume.
-
Place the flask on a magnetic stirrer and stir until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Once dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Mix the solution thoroughly.
-
Store the stock solution in a tightly sealed, light-protected container at an appropriate temperature (e.g., -20°C for long-term storage).
-
Protocol 2: Preparation of Working Solutions in Aqueous Media
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous experimental medium (e.g., cell culture medium, buffer)
-
Micropipettes
-
-
Procedure:
-
Determine the final desired concentration of this compound in your experiment.
-
Calculate the volume of the stock solution needed to achieve this concentration.
-
Crucially, ensure the final concentration of the organic solvent from the stock solution is low enough to be tolerated by your experimental system (typically <0.1-0.5%).
-
Add the calculated volume of the this compound stock solution to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion.
-
Visually inspect the solution for any signs of precipitation.
-
If precipitation occurs, consider reducing the final concentration or slightly increasing the co-solvent percentage if your experiment allows.
-
Prepare the working solution fresh before each experiment to minimize degradation.
-
Visualizations
Caption: Workflow for preparing this compound solutions for experimental use.
Caption: Signaling pathways activated by this compound leading to inflammation.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. ccme.ca [ccme.ca]
- 3. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document - this compound - Canada.ca [canada.ca]
- 4. canada.ca [canada.ca]
- 5. This compound: An Effective Herbicide For Your Agricultural Needs - HEBEN [hb-p.com]
- 6. This compound | C7H3Br2NO | CID 15531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 9. apvma.gov.au [apvma.gov.au]
- 10. This compound induced hepatic toxicity via dysregulating TLR4/MyD88, JAK1/STAT3 and NF-κB signaling pathways: A dose-dependent investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Variability in Bromoxynil Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in experiments involving the herbicide bromoxynil. Our aim is to help you achieve more consistent and reliable results in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a post-emergence herbicide that primarily acts as a photosynthesis inhibitor.[1] It specifically targets Photosystem II (PSII) in the chloroplasts of plants by binding to the D1 protein.[1] This binding blocks the electron transport chain, halting the production of ATP and NADPH, which are essential for CO2 fixation and plant growth.[1] The disruption of electron flow also leads to the formation of reactive oxygen species (ROS), causing rapid cell membrane damage and ultimately, plant death.[2]
Q2: I'm observing inconsistent herbicidal effects in my plant-based assays. What are the likely causes?
A2: Variability in the herbicidal efficacy of this compound in laboratory settings can be attributed to several factors:
-
Plant Growth Stage: Younger, actively growing weeds are generally more susceptible to this compound than mature or stressed plants.[3]
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Application and Formulation: Inconsistent application, such as uneven spray coverage or errors in dilution, can lead to variable results. The formulation of this compound (e.g., as an ester like this compound octanoate) can affect its absorption and stability.[1]
-
Environmental Conditions: Temperature, humidity, and light intensity can all influence the uptake and activity of the herbicide. High temperatures and humidity can sometimes enhance absorption, but extreme conditions may stress the plant and reduce efficacy.[4]
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Soil or Growth Media Composition: In soil-based assays, this compound can bind to organic matter, which may reduce its bioavailability to the plant roots.[1]
Q3: My cytotoxicity assay results with this compound are not reproducible. What should I troubleshoot?
A3: Inconsistent results in cytotoxicity assays, such as the MTT assay, can arise from several sources:
-
Cell Line Specificity: The sensitivity to this compound can vary significantly between different cell lines.
-
Cell Density: The initial number of cells seeded can impact the final assay readout. It is crucial to maintain consistent cell densities across all wells and experiments.
-
Compound Stability and Solubilization: Ensure that your this compound stock solution is properly prepared, stored, and protected from light to prevent degradation. The solvent used to dissolve this compound should be tested for its own cytotoxicity.
-
Incubation Time: The duration of cell exposure to this compound will directly affect the observed cytotoxicity. Optimize and standardize the incubation period for your specific cell line and experimental goals.
-
Assay Interference: Some assay reagents can interact with the test compound. For instance, in an MTT assay, ensure that the formazan crystals are fully solubilized before reading the absorbance.
Q4: Beyond photosynthesis inhibition, what other cellular pathways are affected by this compound?
A4: Research indicates that this compound can induce secondary effects, including:
-
Oxidative Stress: By disrupting the electron transport chain, this compound leads to the production of reactive oxygen species (ROS), which can cause cellular damage.[2]
-
Inflammation and Apoptosis: Studies in animal models have shown that this compound octanoate can induce inflammation and apoptosis, potentially through the modulation of the NF-κB signaling pathway.[5]
Troubleshooting Guides
Issue 1: High Variability in Herbicidal Efficacy Bioassay
| Potential Cause | Troubleshooting Step |
| Inconsistent Plant Material | Use seeds from the same lot and ensure uniform germination conditions. Select plants at a consistent growth stage (e.g., 2-4 true leaves) for treatment. |
| Uneven Herbicide Application | For spray applications, use a calibrated laboratory sprayer to ensure uniform coverage. For soil application, thoroughly mix the this compound solution into the growth medium. |
| Variable Environmental Conditions | Conduct experiments in a controlled environment chamber with consistent temperature, humidity, and light cycles. |
| Inaccurate Dosing | Double-check all calculations for stock solutions and serial dilutions. Prepare fresh solutions for each experiment to avoid degradation. |
| Suboptimal pH of Spray Solution | The pH of the spray solution can affect the uptake of the herbicide. Ensure the pH is within the recommended range for this compound formulations. |
Issue 2: Inconsistent Cytotoxicity (e.g., MTT Assay) Results
| Potential Cause | Troubleshooting Step |
| Cell Seeding Inconsistency | Ensure a homogenous cell suspension before plating. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. |
| Edge Effects in Microplates | Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation. Fill the peripheral wells with sterile PBS or media. |
| This compound Degradation | Prepare fresh dilutions of this compound from a stock solution for each experiment. Store the stock solution in an appropriate solvent at a low temperature and protected from light. |
| Solvent Toxicity | Include a vehicle control group (cells treated with the same concentration of the solvent used to dissolve this compound) to assess any cytotoxic effects of the solvent itself. |
| Incomplete Formazan Solubilization | After the MTT incubation, ensure the formazan crystals are completely dissolved by the solubilization buffer. Gently pipette up and down to mix and visually inspect the wells before reading the absorbance. |
Data Presentation
Illustrative Cytotoxicity of a Test Compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | Data not available |
| HeLa | Cervical Adenocarcinoma | 48 | Data not available |
| A549 | Lung Carcinoma | 48 | Data not available |
| HepG2 | Hepatocellular Carcinoma | 48 | Data not available |
Herbicidal Efficacy of this compound on Selected Weed Species
Note: Specific EC50 (Effective Concentration, 50%) or GR50 (Growth Reduction, 50%) values for this compound under controlled laboratory conditions can vary. The data below is indicative of its activity.
| Weed Species | Common Name | Growth Stage | Parameter | Efficacy |
| Amaranthus retroflexus | Redroot Pigweed | 2-4 leaf | Biomass Reduction | High |
| Abutilon theophrasti | Velvetleaf | 2-4 leaf | Biomass Reduction | Moderate to High |
| Chenopodium album | Common Lambsquarters | 2-4 leaf | Biomass Reduction | High |
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using MTT Assay
-
Cell Seeding:
-
Culture your chosen cancer cell line (e.g., HeLa) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in culture media to achieve the desired final concentrations.
-
Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (media with solvent only) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 48 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the media containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Plot the results to determine the IC50 value.
-
Protocol 2: Measuring Photosystem II Inhibition using Chlorophyll Fluorescence
-
Plant Preparation:
-
Grow a susceptible plant species (e.g., Amaranthus retroflexus) to the 2-4 true leaf stage.
-
Dark-adapt the plants for at least 20-30 minutes before measurement.
-
-
This compound Application:
-
Prepare different concentrations of a this compound formulation in water.
-
Apply the solutions to the leaves using a laboratory sprayer, ensuring even coverage. Include a control group sprayed only with water.
-
-
Chlorophyll Fluorescence Measurement:
-
Use a pulse-amplitude-modulated (PAM) fluorometer.
-
Measure the minimal fluorescence (Fo) by applying a weak measuring light.
-
Apply a saturating pulse of high-intensity light to measure the maximal fluorescence (Fm).
-
The maximal quantum efficiency of PSII is calculated as Fv/Fm = (Fm - Fo) / Fm.
-
-
Data Analysis:
-
Measure Fv/Fm at different time points after this compound application.
-
A decrease in the Fv/Fm ratio indicates inhibition of Photosystem II.
-
Plot the Fv/Fm values against the this compound concentration to determine the inhibitory effect.
-
Mandatory Visualization
References
- 1. This compound: An Effective Herbicide For Your Agricultural Needs - HEBEN [hb-p.com]
- 2. medicine.dp.ua [medicine.dp.ua]
- 3. cropj.com [cropj.com]
- 4. Figure 2: [Activation of NF-κB Signaling Pathway...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Evaluation of data concerning the necessity of this compound as herbicide to control a serious danger to plant health which cannot be contained by other available means, including non‐chemical methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bromoxynil Resistance Mitigation in Weed Populations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating bromoxynil resistance in weed populations.
Frequently Asked Questions (FAQs)
FAQ 1: What is the mechanism of action for this compound?
This compound is a post-emergence herbicide that acts as a photosystem II (PSII) inhibitor.[1][2] It belongs to the nitrile chemical family and is classified under the HRAC (Herbicide Resistance Action Committee) Group 6 (formerly Group C).[1][3] Its primary mode of action is to bind to the D1 protein within the chloroplast thylakoid membrane, which blocks electron transport in PSII.[2][4] This inhibition halts photosynthesis, leading to a rapid depletion of the weed's energy reserves and ultimately, cell death.[2]
FAQ 2: What are the primary mechanisms of weed resistance to this compound?
Weed populations can develop resistance to this compound through two main mechanisms:
-
Target-Site Resistance (TSR): This occurs due to genetic mutations in the psbA gene, which codes for the D1 protein, the binding site of this compound.[4][5] These mutations alter the structure of the D1 protein, reducing the binding affinity of the herbicide and rendering it less effective.[4]
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Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target site in a toxic concentration. The most common form of NTSR is enhanced metabolism, where the resistant weed biotype can rapidly detoxify the herbicide.[4] This detoxification is often carried out by enzyme families such as cytochrome P450 monooxygenases and glutathione S-transferases (GSTs).[2][6]
FAQ 3: What are the key integrated weed management (IWM) strategies to mitigate this compound resistance?
An integrated approach is crucial to delay and manage this compound resistance. Key strategies include:
-
Crop Rotation: Rotating crops with different life cycles and planting times disrupts weed cycles and allows for the use of different herbicide modes of action.[7][8]
-
Herbicide Rotation and Mixtures: Avoid the repeated use of this compound or other Group 6 herbicides in the same field.[7][9] Utilize tank mixtures of herbicides with different modes of action that are both effective against the target weed.[7][10]
-
Use of Recommended Rates: Always apply herbicides at the full recommended label rates to maximize efficacy and reduce the selection pressure for resistant individuals.[11]
-
Scouting and Monitoring: Regularly monitor fields before and after herbicide application to detect resistant patches early and prevent their spread.[11]
-
Non-Chemical Control Methods: Incorporate mechanical methods like tillage and cultural practices such as planting competitive crop varieties and using high seeding rates to suppress weed growth.[7][12]
Troubleshooting Guides
Problem 1: this compound application resulted in poor weed control. How do I determine if this is due to resistance?
Possible Causes and Solutions:
-
Application Error:
-
Incorrect Dose or Timing: Ensure that the recommended dose was used and that the application timing corresponded to the susceptible growth stage of the weeds.[9][13]
-
Environmental Conditions: this compound efficacy can be reduced if applied during stressful conditions for the weeds, such as drought or extreme temperatures.[13][14] Avoid application when temperatures are above 20°C or if rain is expected within a few hours.[1][13]
-
Poor Coverage: Inadequate spray coverage can lead to poor control. Ensure proper nozzle selection and boom height for uniform weed coverage.[3][15]
-
-
Herbicide Resistance:
-
If application errors are ruled out, the presence of a resistant weed population is likely. To confirm resistance, it is necessary to conduct laboratory or greenhouse-based assays.
-
Problem 2: How can I experimentally confirm this compound resistance in my weed population?
A whole-plant dose-response bioassay is the standard method for confirming herbicide resistance and determining the level of resistance.[5][16]
Experimental Protocol: Whole-Plant Dose-Response Assay
-
Seed Collection: Collect mature seeds from the suspected resistant weed population and from a known susceptible population of the same species.[17]
-
Plant Growth: Germinate the seeds and grow the plants in a greenhouse or controlled environment to the 2-4 leaf stage.[18]
-
Herbicide Application: Prepare a range of this compound doses, typically from 1/8 to 8 times the recommended field rate. Spray the different doses on separate pots of both the suspected resistant and susceptible populations. Include an untreated control for each population.[5]
-
Assessment: After a set period (typically 21-28 days), assess the plants for survival and biomass reduction compared to the untreated controls.[5]
-
Data Analysis: Calculate the herbicide dose required to cause 50% mortality (LD50) or 50% growth reduction (GR50) for both populations. The Resistance Factor (RF) is then calculated by dividing the LD50 or GR50 of the resistant population by that of the susceptible population. An RF greater than 1 indicates resistance.[4]
Troubleshooting Inconsistent Dose-Response Assay Results:
-
High Variability Between Replicates: This can be due to inconsistent cell plating, edge effects in microplates, or variable initial plant sizes. Ensure homogenous cell suspensions and consistent seeding density.[1] For whole-plant assays, select seedlings of a uniform growth stage.
-
Curve Does Not Reach 100% Inhibition: The highest concentration tested may be insufficient to kill the resistant population. If possible, extend the dose range. Alternatively, this could indicate partial resistance.[1]
-
Biologically Meaningless Curve Parameters: If a log-logistic model returns a negative value for the lower asymptote, which is biologically implausible, consider reducing the model to a three-parameter version.[19]
Problem 3: How can I differentiate between target-site resistance (TSR) and non-target-site resistance (NTSR)?
Differentiating between TSR and NTSR requires a combination of molecular and biochemical assays.
Workflow for Differentiating TSR and NTSR
Caption: Workflow to differentiate TSR and NTSR.
Experimental Protocol: psbA Gene Sequencing (TSR)
-
DNA Extraction: Extract genomic DNA from leaf tissue of both resistant and susceptible plants.[20]
-
PCR Amplification: Amplify the psbA gene using specific primers.[20]
-
Sanger Sequencing: Purify the PCR product and send it for Sanger sequencing to determine the nucleotide sequence of the psbA gene.[21][22][23]
-
Sequence Analysis: Compare the psbA sequences from resistant and susceptible plants to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions known to confer resistance.[21]
Experimental Protocol: Glutathione S-Transferase (GST) Activity Assay (NTSR)
This colorimetric assay measures the total GST activity in a sample.
-
Sample Preparation: Prepare a crude cell or tissue extract from both resistant and susceptible weed seedlings.[24]
-
Assay Cocktail Preparation: Prepare a reaction cocktail containing phosphate buffer, 1-chloro-2,4-dinitrobenzene (CDNB), and reduced glutathione (GSH).[11]
-
Reaction and Measurement: Add the plant extract to the assay cocktail. The GST in the extract will catalyze the conjugation of GSH to CDNB. This conjugation product absorbs light at 340 nm. Measure the increase in absorbance at 340 nm over time using a spectrophotometer.[4][11][24]
-
Calculation: The rate of increase in absorbance is directly proportional to the GST activity in the sample. Compare the GST activity in the resistant and susceptible plants. Significantly higher activity in the resistant plants suggests metabolic resistance.[11]
Quantitative Data on this compound Resistance
The following tables summarize quantitative data on this compound resistance from published studies. The Resistance Factor (RF) is a key indicator of the level of resistance.
Table 1: this compound Resistance in Kochia scoparia
| Accession/Population | Herbicide(s) | LD50 or GR50 (g ai/ha) | Resistance Factor (RF) | Reference |
| Gly-S (Susceptible) | This compound + Fluroxypyr | - | - | [6] |
| GIL01 (Glyphosate-Resistant) | This compound + Fluroxypyr | Effective Control (99-100%) | Not Resistant | [6] |
| JOP01 (Glyphosate-Resistant) | This compound + Pyrasulfotole | Effective Control (>90%) | Not Resistant | [6] |
Note: While some Kochia populations show resistance to other herbicides, studies have indicated that they may remain susceptible to this compound.[8][12]
Table 2: this compound Resistance in Amaranthus palmeri
| Population | Herbicide(s) | Plant Survival (%) | Resistance Status | Reference |
| KCTR | This compound + Pyrasulfotole | 98% | Resistant | [25][26] |
| KSS (Susceptible) | This compound + Pyrasulfotole | - | Susceptible | [25] |
Note: This population of Palmer amaranth exhibited six-way resistance, with metabolic resistance being the predominant mechanism.[25][26]
Visualizations
This compound Mode of Action and Target-Site Resistance
Caption: this compound inhibits photosynthesis by blocking electron flow at PSII.
General Experimental Workflow for Herbicide Resistance Testing
Caption: Workflow for whole-plant herbicide resistance testing.
References
- 1. benchchem.com [benchchem.com]
- 2. analyzeseeds.com [analyzeseeds.com]
- 3. bioone.org [bioone.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. Glutathione-S-Transferase (GST) Activity Assay Kit (DTNB Method) - Elabscience® [elabscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Graphviz [graphviz.org]
- 10. Dose-response relationships between herbicides with different modes of action and growth of Lemna paucicostata: an improved ecotoxicological method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. bioone.org [bioone.org]
- 13. This compound | C7H3Br2NO | CID 15531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 15. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]
- 16. manageresistancenow.ca [manageresistancenow.ca]
- 17. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 19. Perspective: common errors in dose-response analysis and how to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [Ecdysone 20-monooxygenase activity of cytochrome P450 in plants and cell culture of Ajuga reptans L] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ag.fmc.com [ag.fmc.com]
- 22. researchgate.net [researchgate.net]
- 23. Cytochrome P450 Herbicide Metabolism as the Main Mechanism of Cross-Resistance to ACCase- and ALS-Inhibitors in Lolium spp. Populations From Argentina: A Molecular Approach in Characterization and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 25. Frontiers | Predominance of Metabolic Resistance in a Six-Way-Resistant Palmer Amaranth (Amaranthus palmeri) Population [frontiersin.org]
- 26. Predominance of Metabolic Resistance in a Six-Way-Resistant Palmer Amaranth (Amaranthus palmeri) Population - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Bromoxynil-Treated Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromoxynil-treated samples. Our goal is to help you identify and resolve common issues related to contamination and analytical challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during the analysis of this compound.
Q1: I am seeing unexpected peaks in my HPLC chromatogram when analyzing a this compound standard. What could be the cause?
A1: Unexpected peaks, often called "ghost peaks," in a standard run can originate from several sources. These phantom signals can interfere with the accurate quantification of your target analyte.[1][2]
Possible Causes:
-
Contaminated Mobile Phase: Impurities in the solvents or additives used for your mobile phase are a common source of ghost peaks.
-
System Contamination: Residual compounds from previous analyses can accumulate in the injector, tubing, or detector.
-
Degradation of this compound Standard: Although relatively stable, improper storage or handling of the this compound standard can lead to degradation products appearing as separate peaks.
-
Synthesis Impurities: Commercial this compound may contain minor impurities from the manufacturing process.[3]
Troubleshooting Steps:
-
Run a Blank Gradient: Inject your mobile phase without any sample. If the ghost peaks are still present, the contamination is likely from your solvent or the HPLC system itself.
-
Prepare Fresh Mobile Phase: Use high-purity, HPLC-grade solvents and freshly prepared buffers.
-
Flush the System: Purge the HPLC system thoroughly with a strong solvent, such as 100% acetonitrile or methanol, to remove any residual contaminants.
-
Check Standard Integrity: Prepare a fresh dilution of your this compound standard from a reliable stock.
-
Consult Supplier's Certificate of Analysis: Review the certificate for your this compound standard to check for known impurities.
Q2: My this compound peak is showing significant tailing in my chromatogram. What should I do?
A2: Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common chromatographic problem that can affect resolution and integration.
Possible Causes:
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Secondary Interactions: Unwanted interactions between this compound and the stationary phase of the column can cause tailing. This can be due to an inappropriate mobile phase pH or a contaminated or degraded column.
-
Dead Volume: Excessive tubing length or poorly made connections can create dead volume in the system, leading to peak broadening and tailing.
Troubleshooting Steps:
-
Dilute Your Sample: Try injecting a more dilute sample to see if the peak shape improves.
-
Adjust Mobile Phase pH: this compound is a phenolic compound, and its ionization state is pH-dependent. Ensure your mobile phase pH is appropriate for the column chemistry to maintain this compound in a single, non-ionized form.
-
Check for Column Contamination: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.
-
Inspect System for Dead Volume: Check all connections between the injector, column, and detector to ensure they are secure and the tubing is as short as possible.
Q3: I am experiencing significant signal suppression for this compound when analyzing soil/water samples with LC-MS/MS. How can I mitigate this?
A3: Signal suppression, a common matrix effect in LC-MS/MS, occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer source, leading to a decreased signal.[4][5]
Mitigation Strategies:
-
Effective Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds before analysis. See the detailed Experimental Protocols section below for specific Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) methods for soil and water samples. The QuEChERS method is also a highly effective approach for cleaning up complex matrices like soil.[6][7]
-
Chromatographic Separation: Optimize your HPLC method to separate this compound from the majority of the matrix components. This may involve adjusting the gradient, flow rate, or trying a different column chemistry.
-
Dilution: A simple approach is to dilute the sample extract. This reduces the concentration of matrix components, but may also lower the this compound signal to below the limit of quantification.
-
Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with this compound can help to compensate for signal suppression during quantification.
Quantitative Data Summary
The following tables provide reference data for HPLC analysis of this compound and its related compounds. Note that retention times can vary between different HPLC systems and columns.
Table 1: HPLC Retention Times for this compound and a Common Co-formulant
| Compound | Retention Time (minutes) | HPLC Conditions |
| This compound | 5.79 | Column: C18 (250 x 4.6 mm, 5 µm)Mobile Phase: Methanol:Water (90:10)Flow Rate: 1.5 mL/minDetector: UV at 230 nm[8][9] |
| MCPA | 6.80 | Column: C18 (250 x 4.6 mm, 5 µm)Mobile Phase: Methanol:Water (90:10)Flow Rate: 1.5 mL/minDetector: UV at 230 nm[8][9] |
Table 2: HPLC Retention Times for this compound and a Key Degradation Product
| Compound | Retention Time (minutes) | HPLC Conditions |
| This compound | 9.4 | (Method from Xun and Orser, 1991) [10] |
| Dibromohydroquinone | 7.9 | (Method from Xun and Orser, 1991) [10] |
Experimental Protocols
Protocol 1: QuEChERS Sample Cleanup for this compound in Soil
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from complex matrices.[7][11]
Materials:
-
15 g of homogenized soil sample
-
15 mL Acetonitrile
-
Extraction salts (e.g., 6 g MgSO₄, 1.5 g NaCl)
-
Dispersive SPE (d-SPE) tube containing primary secondary amine (PSA) sorbent and MgSO₄
-
Centrifuge and tubes
-
Vortex mixer
Procedure:
-
Weigh 15 g of the soil sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile to the tube.
-
Shake vigorously for 1 minute.
-
Add the extraction salts, cap the tube, and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to the d-SPE tube.
-
Vortex for 30 seconds.
-
Centrifuge at ≥5000 rcf for 2 minutes.
-
The resulting supernatant is ready for LC-MS/MS or GC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Water
Materials:
-
100 mL water sample
-
Dichloromethane (DCM) or other suitable organic solvent
-
Separatory funnel
-
Sodium sulfate (anhydrous)
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Pour 100 mL of the water sample into a separatory funnel.
-
Add 50 mL of DCM to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The organic layer (DCM) will be at the bottom.
-
Drain the lower organic layer into a flask.
-
Repeat the extraction of the aqueous layer with a fresh 50 mL portion of DCM.
-
Combine the organic extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to the desired final volume using a rotary evaporator or a stream of nitrogen.
-
The concentrated extract is ready for analysis.
Visualizations
This compound's Mechanism of Action: Inhibition of Photosynthesis
Caption: Mechanism of this compound as a photosynthesis inhibitor.
General Troubleshooting Workflow for Contamination in HPLC Analysis
Caption: Troubleshooting workflow for unexpected peaks in HPLC.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. This compound Impurity 1 - SRIRAMCHEM [sriramchem.com]
- 3. tlcstandards.com [tlcstandards.com]
- 4. researchgate.net [researchgate.net]
- 5. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Portico [access.portico.org]
- 7. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of this compound and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. journals.asm.org [journals.asm.org]
- 11. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
Adjusting Bromoxynil application methods for different plant species
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the herbicide Bromoxynil.
Troubleshooting Guides
Issue: Poor Weed Control After this compound Application
Possible Cause 1: Herbicide Resistance
-
Question: My broadleaf weeds are not being controlled by this compound, even at recommended application rates. Could this be resistance?
-
Answer: It is possible that the weed population has developed resistance to this compound, which is a Group 6 herbicide.[1] Resistance can occur naturally in weed populations, and repeated use of the same herbicide mode of action can select for these resistant biotypes.[2][3][4]
-
Troubleshooting Steps:
-
Confirm Resistance: Conduct a whole-plant bioassay to confirm resistance. Collect seeds from the surviving weeds and a known susceptible population. Grow these under controlled conditions and apply this compound at various rates to compare their responses.[5][6]
-
Alternative Herbicides: If resistance is confirmed, rotate to a herbicide with a different mode of action.
-
Tank Mixtures: Consider using this compound in a tank mix with another compatible herbicide to broaden the spectrum of control and manage resistance.[7]
-
-
Possible Cause 2: Environmental Factors
-
Question: I applied this compound according to the protocol, but the efficacy was low. Could environmental conditions be the cause?
-
Answer: Yes, environmental conditions significantly impact this compound's effectiveness.
-
Troubleshooting Steps:
-
Review Application Conditions:
-
Temperature: this compound phytotoxicity is generally higher at warmer temperatures (around 30°C) and reduced at lower temperatures (around 10°C).[8] Avoid application when temperatures are expected to be above 20°C for several days after application, as this can also damage some crops.[2][3][9]
-
Humidity: Higher relative humidity (90-95%) can enhance this compound's activity compared to lower humidity levels (40-60%).[8]
-
Rainfall: Rain shortly after application can wash the herbicide off the leaves, reducing its effectiveness. A rain-free period of at least 3 hours post-application is recommended.[2][3][9]
-
Plant Stress: Do not apply this compound to weeds or crops that are under stress from drought, excessive moisture, disease, or frost.[2][3][4][9]
-
-
-
Possible Cause 3: Application Technique
-
Question: Could my application method be the reason for poor weed control?
-
Answer: Improper application can lead to reduced efficacy.
-
Troubleshooting Steps:
-
Verify Weed Stage: this compound is most effective on young, actively growing weeds, typically at the 2-4 leaf stage.[7] Control decreases as weeds mature.
-
Ensure Thorough Coverage: this compound is a contact herbicide, meaning it requires good spray coverage on the weed foliage to be effective.[10][11] For dense weed infestations or crop canopies, increase the water volume to ensure adequate coverage.[2][12]
-
Check Equipment Calibration: Ensure your sprayer is properly calibrated to deliver the correct application rate.[7][12]
-
-
Issue: Crop Injury Observed After this compound Application
-
Question: My crop is showing signs of damage after applying this compound. What could have gone wrong?
-
Answer: Crop injury, often appearing as leaf burn, blistering, or necrotic spots, can occur under certain conditions.[1][2]
-
Troubleshooting Steps:
-
Confirm Crop Stage: Apply this compound only at the recommended growth stage for your specific crop to minimize the risk of injury.[2][7]
-
Check for Stress Factors: Applying this compound to crops under stress (e.g., high temperatures, drought, frost) can increase the likelihood of injury.[1]
-
Review Application Rate: Ensure you are using the correct application rate for your crop, as excessive rates can lead to phytotoxicity.
-
Consider Crop Cultivar: Some crop cultivars may be more sensitive to this compound. For example, certain wheat cultivars like Olympic and Shortim have shown susceptibility to damage.[2][9]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mode of action of this compound?
-
A1: this compound is a nitrile herbicide that acts as a photosystem II (PSII) inhibitor.[7][13] It binds to the D1 protein of the PSII complex in chloroplasts, which blocks electron transport.[1][7] This inhibition of photosynthesis leads to a rapid depletion of the plant's energy reserves and ultimately cell death.[7][10]
-
-
Q2: Is this compound a systemic or contact herbicide?
-
Q3: What are the typical symptoms of this compound phytotoxicity on susceptible plants?
-
Q4: Can this compound be tank-mixed with other herbicides?
-
A4: Yes, this compound is often used in tank mixes with other herbicides to broaden the spectrum of weed control and help manage herbicide resistance.[7] Always check the product labels for compatibility before mixing.
-
-
Q5: What is the soil residual activity of this compound?
Data Presentation
Table 1: Recommended this compound Application Rates for Various Crops
| Crop | Application Timing (Crop Stage) | Typical Application Rate (Active Ingredient) | Target Weeds |
| Wheat, Barley, Oats, Triticale | 3-leaf to full tillering | 0.3 - 0.4 kg/ha | Broadleaf weeds such as mustard, cleavers, and geraniums |
| Corn | 2-6 leaf stage | 0.3 - 0.4 kg/ha | Broadleaf weeds such as ragweed and velvetleaf |
| Grain Sorghum | 4-12 leaf stage | 0.75 L/ha (of a 400 g/L product) | Cowvine, Peachvine, Bellvine |
| Flax | 50 to 150 mm high | 700 mL/ha (of a 400 g/L product) | Various broadleaf weeds |
| Seedling Alfalfa & Clover | After seedlings have at least one trifoliate leaf | 700 mL/ha (of a 400 g/L product) | Various broadleaf weeds |
| Garlic | Before garlic reaches 12 inches in height | Up to 0.5 lb/acre per season | Broadleaf weeds |
Note: Application rates are general guidelines. Always consult the specific product label for detailed instructions.[2][7][14]
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Assay for Herbicide Resistance Testing
This protocol is adapted from established methods for testing herbicide resistance.[5][15]
-
Seed Collection and Germination:
-
Collect mature seeds from at least 30 randomly selected plants of the suspected resistant weed population and a known susceptible population.
-
Germinate seeds in petri dishes or trays with a suitable substrate. Germination methods may need to be optimized for the specific weed species.
-
-
Seedling Transplantation and Growth:
-
Once seedlings reach a consistent growth stage (e.g., 2-3 leaves), transplant them into individual pots filled with a standard potting mix.
-
Grow the plants in a greenhouse or growth chamber with controlled temperature, light, and humidity.
-
-
Herbicide Application:
-
Prepare a stock solution of this compound. Perform serial dilutions to create a range of doses (e.g., 0x, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate).
-
Apply the different herbicide doses to the plants at the appropriate growth stage (typically 3-4 leaves) using a calibrated laboratory sprayer to ensure uniform coverage.
-
-
Data Collection and Analysis:
-
Assess plant mortality and biomass reduction 21-28 days after treatment.
-
Calculate the dose required to cause 50% mortality (LD50) or 50% growth reduction (GR50) for both the suspected resistant and susceptible populations.
-
The resistance factor (RF) can be calculated as the ratio of the LD50 or GR50 of the resistant population to that of the susceptible population.
-
Protocol 2: Soil Bioassay for Detecting this compound Residues
This protocol is a general method for detecting herbicide residues in soil.[16][17]
-
Soil Sample Collection:
-
Collect representative soil samples from the area suspected of having this compound residues. Also, collect a control soil sample from an area known to be free of herbicides.
-
Sample the top 2-4 inches of soil from several locations within each area and combine them to create a composite sample.
-
-
Bioassay Setup:
-
Fill several pots with the test soil and the control soil.
-
Sow seeds of a sensitive indicator plant species (e.g., oats, lentils, or a sensitive broadleaf species) in each pot.
-
-
Growth and Observation:
-
Grow the plants under suitable conditions for 2-3 weeks.
-
Observe the plants for symptoms of herbicide injury, such as stunting, chlorosis, or abnormal growth, comparing the plants in the test soil to those in the control soil.
-
-
Interpretation:
-
If the plants in the test soil show injury symptoms while the control plants grow normally, it indicates the presence of biologically active this compound residues in the soil.
-
Visualizations
Caption: Mode of action of this compound as a Photosystem II inhibitor.
Caption: Experimental workflow for herbicide resistance testing.
Caption: Troubleshooting logic for poor this compound efficacy.
References
- 1. cals.cornell.edu [cals.cornell.edu]
- 2. genfarm.com.au [genfarm.com.au]
- 3. apparentag.com.au [apparentag.com.au]
- 4. 4farmers.com.au [4farmers.com.au]
- 5. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. This compound: An Effective Herbicide For Your Agricultural Needs - HEBEN [hb-p.com]
- 8. Environment and this compound Phytotoxicity | Weed Science | Cambridge Core [cambridge.org]
- 9. cdn.nufarm.com [cdn.nufarm.com]
- 10. chemicalwarehouse.com [chemicalwarehouse.com]
- 11. wsdot.wa.gov [wsdot.wa.gov]
- 12. specialistsales.com.au [specialistsales.com.au]
- 13. toku-e.com [toku-e.com]
- 14. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 15. hracglobal.com [hracglobal.com]
- 16. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 17. extensionpubs.unl.edu [extensionpubs.unl.edu]
Stability of Bromoxynil under various experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of bromoxynil under various experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the handling, storage, and analysis of this compound and its ester formulations.
Issue 1: Rapid Degradation of this compound Standard Solutions
-
Question: What are the primary factors that cause the degradation of this compound in a laboratory setting?
-
Answer: this compound and its ester derivatives are susceptible to degradation through three main pathways:
-
Hydrolysis: The ester linkage in this compound esters (e.g., octanoate, butyrate) is prone to cleavage, especially in aqueous solutions. This hydrolysis is significantly accelerated under alkaline pH conditions, yielding the this compound phenol.[1][2][3]
-
Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can lead to the breakdown of the this compound molecule.[1]
-
Microbial Degradation: In non-sterile environments, microorganisms can metabolize this compound.[1]
-
-
Question: How can I minimize the degradation of my this compound stock and working solutions?
-
Answer: To ensure the stability of your this compound solutions, follow these best practices:
-
Solvent Selection: Prepare stock solutions in a non-aqueous, HPLC-grade solvent like acetonitrile.[1]
-
pH Control: If aqueous solutions are necessary, use buffers to maintain a slightly acidic to neutral pH (pH 5-7).[1] this compound phenol is more stable in acidic conditions, while its esters hydrolyze rapidly at alkaline pH.[2]
-
Light Protection: Store all solutions in amber vials or wrap containers with aluminum foil to protect them from light.[1]
-
Temperature Control: Store solutions at refrigerated temperatures (e.g., 4°C) to slow down degradation rates.[1]
-
Sterility: For long-term storage of aqueous solutions, consider sterile filtration to prevent microbial growth.
-
Issue 2: Inconsistent or Inaccurate HPLC Analysis Results
-
Question: My HPLC chromatograms show peak splitting or tailing for this compound. What could be the cause?
-
Answer: Peak splitting or tailing in HPLC analysis of this compound can be caused by several factors:
-
Column Issues: A void in the column packing or a contaminated guard column can lead to distorted peak shapes.
-
Solvent Mismatch: Injecting a sample dissolved in a solvent that is significantly stronger or weaker than the mobile phase can cause peak distortion.[4][5] It is always best to dissolve the sample in the mobile phase whenever possible.[6]
-
Co-eluting Interferences: The presence of other compounds in the sample that elute at a similar retention time as this compound can interfere with peak shape and quantification.
-
-
Question: I am observing a drifting baseline or ghost peaks in my HPLC runs. What are the likely causes and solutions?
-
Answer: A drifting baseline or the appearance of ghost peaks can be due to:
-
Mobile Phase Issues: Improperly mixed or degassed mobile phase can lead to baseline drift. Ensure all mobile phase components are miscible and thoroughly degassed.[6] Contamination of the mobile phase or the HPLC system can also result in ghost peaks.
-
Detector Problems: A dirty flow cell in the UV detector can cause baseline noise and drift.
-
Carryover: Residual sample from a previous injection can appear as a ghost peak in a subsequent run. Implement a robust needle wash protocol.
-
-
Question: My calculated concentration of this compound is lower than expected. What should I investigate?
-
Answer: Lower than expected concentrations can result from:
-
Degradation: As discussed in Issue 1, this compound may have degraded in your sample or standard solutions.
-
Inaccurate Standard Preparation: Errors in weighing the analytical standard or in serial dilutions can lead to incorrect quantification.
-
Adsorption: this compound may adsorb to the surfaces of containers, particularly if using plasticware. Use glass or silanized glassware where possible.
-
Incomplete Extraction: If analyzing from a complex matrix (e.g., soil, plant tissue), the extraction efficiency may be low. Optimize your extraction protocol to ensure complete recovery.
-
Data on this compound Stability
The stability of this compound is highly dependent on the experimental conditions. The following tables summarize the degradation half-life (DT50) of this compound and its esters under various conditions.
Table 1: Hydrolytic Degradation Half-Life of this compound Esters
| Compound | pH | Temperature (°C) | Half-Life (DT50) |
| This compound Butyrate | Not Specified | Not Specified | 1.1 to 23 days |
| This compound Octanoate | 5 | Not Specified | 34.1 days[1][2][3][7] |
| This compound Octanoate | 7 | Not Specified | 11 days |
| This compound Octanoate | 9 | Not Specified | 1.7 days[1][2][3][7] |
Table 2: Photodegradation Half-Life of this compound and its Esters
| Compound | Conditions | Half-Life (DT50) |
| This compound Butyrate | Water, Environmental Conditions | 0.22 to 6.0 days |
| This compound Octanoate | Aqueous Photolysis | 4-5 hours |
| This compound Phenol | Wavelengths around 313 nm | < 30 minutes[2] |
| This compound Octanoate | Water and Soil | 2 - 4.6 days[3][7] |
Table 3: Soil Degradation Half-Life of this compound and its Esters (Aerobic Conditions)
| Compound | Half-Life (DT50) |
| This compound Esters (Butyrate and Octanoate) | 0.48 days (Geo-mean) |
| This compound Phenol | 0.60 days |
| This compound in soil | 4.12 days[3] |
| This compound in soil (repeated application) | 4.9 - 6.4 days[8][9] |
Experimental Protocols
Protocol 1: Determination of Hydrolytic Degradation Rate
Objective: To determine the rate of hydrolysis of a this compound ester at different pH values.
Materials:
-
This compound ester analytical standard
-
HPLC-grade acetonitrile
-
Sterile, HPLC-grade water
-
Buffer solutions at pH 5, 7, and 9 (e.g., acetate for pH 5, phosphate for pH 7, borate for pH 9)
-
Amber HPLC vials
-
HPLC system with UV detector
-
Temperature-controlled incubator
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve the this compound ester in HPLC-grade acetonitrile to create a concentrated stock solution (e.g., 1 mg/mL).[1]
-
Prepare Test Solutions: In separate amber volumetric flasks, add a small aliquot of the stock solution to each of the pH 5, 7, and 9 buffer solutions to achieve a final concentration within the linear range of the HPLC method (e.g., 10 µg/mL). Ensure the initial concentration of acetonitrile is low (<1%) to minimize its effect on the hydrolysis rate.[1]
-
Incubation: Tightly cap the flasks and place them in a temperature-controlled incubator set to a constant temperature (e.g., 25°C).[1]
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 96, and 168 hours), withdraw an aliquot from each flask and transfer it to an amber HPLC vial.[1]
-
Analysis: Immediately analyze the samples by HPLC according to Protocol 3.
-
Data Analysis: Plot the natural logarithm of the this compound ester concentration versus time for each pH. The slope of the resulting line will be the negative of the first-order rate constant (k). The half-life (t₁/₂) can then be calculated using the formula: t₁/₂ = 0.693 / k.[1]
Protocol 2: Evaluation of Photodegradation
Objective: To assess the stability of this compound under controlled light exposure.
Materials:
-
This compound analytical standard
-
HPLC-grade solvent (e.g., acetonitrile or water with a suitable buffer)
-
Quartz or borosilicate glass vials (transparent to the light source)
-
Control vials wrapped in aluminum foil
-
A controlled light source (e.g., a UV lamp emitting at a specific wavelength or a xenon arc lamp simulating sunlight)
-
HPLC system with UV detector
Procedure:
-
Prepare Test and Control Solutions: Prepare a solution of this compound in the chosen solvent at a known concentration. Distribute this solution into both the transparent (test) and foil-wrapped (control) vials.[1]
-
Light Exposure: Place both sets of vials under the controlled light source. Ensure consistent and uniform irradiation of the test samples. The total light exposure should be monitored and controlled, for example, to not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10]
-
Sampling: At specified time intervals, withdraw samples from both the test and control vials for analysis.
-
Analysis: Analyze the samples by HPLC (Protocol 3) to determine the concentration of this compound remaining.
-
Data Analysis: Compare the concentration of this compound in the exposed samples to that in the control samples at each time point. The rate of photodegradation can be determined by plotting the concentration of this compound versus time of exposure.
Protocol 3: HPLC Analysis of this compound
Objective: To quantify this compound and its primary degradant, this compound phenol.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.[1]
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: An isocratic mixture of methanol and water (e.g., 90:10 v/v).[1]
-
Flow Rate: 1.5 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: Ambient (e.g., 25-28°C).[1]
-
Detector Wavelength: 280 nm.[1]
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of this compound and this compound phenol in the mobile phase, covering the expected concentration range of the samples.
-
Sample Preparation: Dilute samples as needed with the mobile phase to fall within the calibration range. Filter samples through a 0.45 µm syringe filter before injection.[1]
-
Analysis: Inject the standards to generate a calibration curve, followed by the injection of the samples.
-
Quantification: Determine the concentration of this compound and this compound phenol in the samples by comparing their peak areas to the respective calibration curves.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to this compound stability studies.
Caption: Primary degradation pathways of this compound esters.
Caption: General experimental workflow for a this compound degradation study.
Caption: Troubleshooting logic for inconsistent analytical results.
Caption: Inhibition of Photosystem II by this compound in plants.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. ccme.ca [ccme.ca]
- 3. canada.ca [canada.ca]
- 4. lcms.cz [lcms.cz]
- 5. mastelf.com [mastelf.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document - this compound - Canada.ca [canada.ca]
- 8. research.tees.ac.uk [research.tees.ac.uk]
- 9. The degradation of the herbicide this compound and its impact on bacterial diversity in a top soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bfarm.de [bfarm.de]
- 11. This compound: An Effective Herbicide For Your Agricultural Needs - HEBEN [hb-p.com]
Validation & Comparative
Validating Gene Expression Changes Post-Bromoxynil Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bromoxynil's effects on gene expression with other alternatives, supported by experimental data. We delve into the molecular pathways affected by this widely used herbicide and present detailed protocols for validating these changes in a laboratory setting.
This compound: An Overview of its Mechanism and Impact on Gene Expression
This compound is a selective contact herbicide primarily used to control broadleaf weeds. Its primary mode of action is the inhibition of photosynthesis at photosystem II (PSII).[1] By binding to the D1 protein of the PSII complex, it obstructs electron transport, leading to a halt in CO2 fixation and the production of ATP and NADPH, which are vital for plant growth. This disruption causes a rapid accumulation of reactive oxygen species (ROS), resulting in lipid peroxidation, membrane damage, and eventual cell death.[1]
Beyond its effects on plants, studies in animal models have revealed that this compound can induce significant changes in gene expression related to several critical signaling pathways. These alterations often lead to oxidative stress, inflammation, and apoptosis.
Comparative Analysis of Gene Expression Changes
This section compares the known effects of this compound on gene expression with other common herbicides. While direct comparative studies are limited, this analysis draws from individual research to provide a comprehensive overview.
This compound vs. Chloroxynil
A comparative study on alfalfa has shown that while structurally similar, this compound and Chloroxynil exhibit a trade-off between weed control efficacy and crop tolerance. This compound is generally more effective against broadleaf weeds but also presents a higher risk of injury to the crop.[1]
This compound + 2,4-D vs. 2,4-D + MCPA
Research on wheat genotypes has investigated the xenobiotic effects of herbicide combinations. A mixture of this compound and 2,4-D was compared to a combination of 2,4-D and MCPA. The study found that wheat genotypes showed greater sensitivity to the combination of two herbicides from the same biochemical group (2,4-D + MCPA) than to a combination from different groups (this compound + 2,4-D).[2]
Comparison with Other Herbicides (Based on Individual Studies)
-
Glyphosate: The mechanism of glyphosate tolerance is often an altered site of action, specifically a mutated 5-enolpyruvyl 3-phosphoshikimate synthase (EPSP) enzyme that is no longer inhibited by the herbicide.[3]
-
Atrazine: This herbicide has been shown to alter the expression of genes associated with the immune and growth-related functions in developing organisms.[4] Chronic exposure can also affect the expression of genes related to GABAergic and glutamatergic systems in the brain.[5]
-
2,4-D: This synthetic auxin herbicide can induce the expression of genes involved in ethylene production and alter the expression of genes in the auxin-response pathway.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative changes in gene and protein expression observed in various studies after this compound treatment.
Table 1: Changes in Oxidative Stress Markers and Enzyme Activities in Rats Exposed to this compound [8]
| Marker/Enzyme | Tissue | Percentage Change from Control |
| TBARS | Liver | +390.20% |
| TBARS | Kidneys | +293.80% |
| TBARS | Brain | +287.03% |
| Lactic Dehydrogenase | Serum | +119.49% |
| Lactic Dehydrogenase | Liver | +114.12% |
| Catalase | Serum | +122.68% |
| Catalase | Liver | +119.99% |
| Alkaline Phosphatase | Liver | +113.47% |
| Alkaline Phosphatase | Kidneys | +121.14% |
Table 2: Dose-Dependent Gene Expression Changes in Rat Testicular Tissue after this compound Octanoate Exposure [9]
| Gene | Effect of Increasing Dose |
| NF-ĸB-P65 | Significant Increase |
| TNF-α | Significant Increase |
| Bax | Significant Increase |
| Caspase-3 | Significant Increase |
| Bcl-2 | Significant Decrease |
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by this compound
This compound has been shown to dysregulate several key signaling pathways, leading to cellular stress and toxicity.
Caption: Signaling pathways dysregulated by this compound treatment.
Experimental Workflow for Validating Gene Expression Changes
Caption: Experimental workflow for gene and protein expression analysis.
Experimental Protocols
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
1. RNA Extraction:
-
Following treatment with this compound, harvest cells or tissues.
-
Extract total RNA using a TRIzol-based method or a commercial RNA extraction kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
2. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
3. qPCR:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green or TaqMan-based qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
4. Data Analysis:
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the untreated control group.
Western Blot for Protein Expression Analysis
1. Protein Extraction:
-
Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA or Bradford protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).
Measurement of Oxidative Stress Markers
1. Sample Preparation:
-
Homogenize tissues in an appropriate buffer on ice.
-
Centrifuge the homogenate to obtain the supernatant for analysis.
2. Malondialdehyde (MDA) Assay (as a marker of lipid peroxidation):
-
The thiobarbituric acid reactive substances (TBARS) assay is commonly used to measure MDA levels.
-
The principle of the assay is the reaction of MDA with thiobarbituric acid (TBA) at high temperature and acidic conditions to form a pink-colored complex, which can be measured spectrophotometrically at 532 nm.
3. Antioxidant Enzyme Activity Assays:
-
Superoxide Dismutase (SOD): Activity can be measured based on its ability to inhibit the autoxidation of pyrogallol.
-
Catalase (CAT): Activity is typically determined by measuring the rate of decomposition of hydrogen peroxide (H2O2) at 240 nm.
-
Glutathione Peroxidase (GPx): Activity is measured by a coupled reaction in which glutathione reductase (GR) reduces oxidized glutathione (GSSG) back to reduced glutathione (GSH), with the concomitant oxidation of NADPH to NADP+, which is monitored at 340 nm.
This guide provides a foundational understanding of the molecular effects of this compound and the experimental approaches to validate these findings. Researchers are encouraged to consult specific literature for detailed protocols and to adapt these methods to their specific experimental systems.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. my.ucanr.edu [my.ucanr.edu]
- 4. Chronic exposure to high levels of atrazine alters expression of genes that regulate immune and growth-related functions in developing Xenopus laevis tadpoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chronic atrazine exposure increases the expression of genes associated with GABAergic and glutamatergic systems in the brain of male albino rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. xtbg.ac.cn [xtbg.ac.cn]
- 7. Transcriptome analysis of the 2,4-dichlorophenoxyacetic acid (2,4-D)-tolerant cotton chromosome substitution line CS-B15sh and its susceptible parental lines G. hirsutum L. cv. Texas Marker-1 and G. barbadense L. cv. Pima 379 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exposure to this compound octanoate herbicide induces oxidative stress, inflammation, and apoptosis in testicular tissue via modulating NF-кB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bromoxynil and Glyphosate Efficacy in Weed Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the herbicides Bromoxynil and glyphosate. The following sections detail their mechanisms of action, comparative efficacy against a range of weed species, and the experimental protocols typically employed in herbicide evaluation.
Introduction
Effective weed management is a critical component of modern agriculture and land management. Among the vast arsenal of available herbicides, this compound and glyphosate represent two distinct chemical classes with different modes of action and application spectra. This compound is a selective, post-emergence herbicide primarily targeting broadleaf weeds, while glyphosate is a non-selective, systemic herbicide with a broad spectrum of activity against most plant species. This guide offers a detailed comparative analysis of their efficacy, supported by experimental data, to inform research and development in weed science and herbicide technology.
Mechanisms of Action
The distinct efficacy profiles of this compound and glyphosate stem from their unique molecular mechanisms of action.
This compound: Inhibition of Photosynthesis
This compound belongs to the nitrile group of herbicides and acts as a potent inhibitor of photosynthesis.[1] Specifically, it disrupts the photosynthetic electron transport chain in Photosystem II (PSII) by binding to the D1 protein.[2][3] This binding blocks the transfer of electrons, leading to a rapid buildup of reactive oxygen species, which in turn cause lipid peroxidation and cell membrane damage, ultimately resulting in weed death.[1] As a contact herbicide, this compound has limited translocation within the plant.[4]
Caption: Mechanism of this compound action.
Glyphosate: Inhibition of Amino Acid Synthesis
Glyphosate is a broad-spectrum, systemic herbicide that functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme.[5][6] This enzyme is a key component of the shikimate pathway, which is essential for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and some microorganisms.[5][7] The shikimate pathway is absent in animals, which is a basis for glyphosate's selective toxicity.[8] By blocking this pathway, glyphosate prevents the production of these vital amino acids, leading to a cessation of protein synthesis and ultimately plant death.[6] Being systemic, glyphosate is absorbed through foliage and translocated throughout the plant, making it effective against perennial weeds.[5]
Caption: Mechanism of Glyphosate action.
Comparative Efficacy: Experimental Data
The efficacy of this compound and glyphosate varies significantly based on weed species, growth stage, and application rate. The following tables summarize data from field trials comparing the post-emergence efficacy of single applications of this compound and glyphosate on various weed species.
Table 1: Efficacy Against Broadleaf Weeds
| Weed Species | Growth Stage | This compound (420 g ai/ha) % Control | This compound (560 g ai/ha) % Control | Glyphosate (1120 g ai/ha) % Control |
| Common Lambsquarters | 2-5 cm | ≥90% | ≥90% | ≥90% |
| Common Ragweed | 2-5 cm | ≥90% | ≥90% | ≥90% |
| Palmer Amaranth | 2-5 cm | <80% | <80% | ≥90% |
| Palmer Amaranth | 8-10 cm | <70% | <70% | ≥90% |
| Sicklepod | 2-5 cm | 33-68% | 33-68% | ≥99% |
| Tall Morningglory | 2-5 cm | ≥90% | ≥90% | ≥90% |
| Entireleaf Morningglory | 2-5 cm | ≥90% | ≥90% | ≥90% |
| Ivyleaf Morningglory | 2-5 cm | ≥90% | ≥90% | ≥90% |
Data sourced from a study by Corbett et al. (2004).[9][10]
Table 2: Efficacy Against Grass Weeds
| Weed Species | Growth Stage | This compound (420 g ai/ha) % Control | This compound (560 g ai/ha) % Control | Glyphosate (1120 g ai/ha) % Control |
| Broadleaf Signalgrass | 2-5 cm | Least Effective | Least Effective | ≥90% |
| Fall Panicum | 2-5 cm | Least Effective | Least Effective | ≥90% |
| Giant Foxtail | 2-5 cm | Least Effective | Least Effective | ≥90% |
| Green Foxtail | 2-5 cm | Least Effective | Least Effective | ≥90% |
| Large Crabgrass | 2-5 cm | Least Effective | Least Effective | ≥90% |
| Seedling Johnsongrass | 2-5 cm | Least Effective | Least Effective | ≥90% |
| Texas Panicum | 2-5 cm | Least Effective | Least Effective | ≥90% |
| Goosegrass | 2-5 cm | Least Effective | Least Effective | <90% |
Data sourced from a study by Corbett et al. (2004).[9][10]
Weed Resistance
A critical consideration in the long-term efficacy of any herbicide is the development of weed resistance.
-
This compound: Resistance to this compound and other Photosystem II inhibitors (Group 6 herbicides) has been documented in some weed biotypes.[11] Repeated use of herbicides with the same mode of action can select for naturally occurring resistant individuals in a weed population.[11]
-
Glyphosate: The evolution of glyphosate-resistant weeds is a significant global issue.[12] Since the introduction of glyphosate-resistant crops, the intense selection pressure from widespread glyphosate use has led to the evolution of resistance in numerous weed species, including Palmer amaranth and horseweed. Mechanisms of resistance include target-site mutations in the EPSPS gene and reduced translocation of the herbicide.[8]
Experimental Protocols for Herbicide Efficacy Trials
The following outlines a typical experimental protocol for conducting field trials to evaluate and compare the efficacy of herbicides like this compound and glyphosate.
5.1. Experimental Design
-
Layout: A randomized complete block design is commonly employed to minimize the effects of field variability.[2]
-
Replication: Each herbicide treatment, including an untreated control, should be replicated at least four times.[2]
-
Plot Size: The area of each individual plot should be sufficient to obtain representative data and minimize edge effects, typically at least 10 square meters.
5.2. Treatments and Application
-
Herbicide Rates: Herbicides are applied at various rates, including the proposed recommended rate and multiples of this rate (e.g., 0.5x, 1x, 2x) to determine the dose-response relationship.
-
Application Timing: Herbicides are applied at specific weed growth stages (e.g., 2-4 leaf stage, pre-flowering) to assess efficacy at different developmental points.
-
Application Equipment: Calibrated sprayers, such as CO2-pressurized backpack sprayers, are used to ensure accurate and uniform application of the herbicides. Spray volume and pressure are standardized across all plots.
5.3. Data Collection and Evaluation
-
Weed Control Assessment: Visual ratings of percent weed control are typically conducted at set intervals after application (e.g., 7, 14, 28, and 56 days). A scale of 0% (no control) to 100% (complete weed death) is commonly used.
-
Crop Injury Assessment: In trials involving crops, visual ratings of phytotoxicity (crop injury) are also recorded using a similar 0-100% scale.
-
Biomass Measurement: At a predetermined time point, weeds from a designated area (quadrat) within each plot may be harvested, dried, and weighed to provide a quantitative measure of weed biomass reduction.
-
Yield Data: For trials in crop systems, crop yield is often measured at the end of the growing season to determine the impact of weed control on productivity.
5.4. Statistical Analysis
Data are subjected to analysis of variance (ANOVA) to determine the statistical significance of differences between herbicide treatments. Mean separation tests, such as Fisher's Protected LSD, are used to compare individual treatment means.
Caption: Herbicide efficacy trial workflow.
Conclusion
This compound and glyphosate are effective herbicides with distinct characteristics that dictate their optimal use. This compound provides selective post-emergence control of a wide range of broadleaf weeds, making it a valuable tool in cereal crops and other situations where grass selectivity is desired. Its contact nature results in rapid activity. Glyphosate, in contrast, is a broad-spectrum, systemic herbicide highly effective against both broadleaf and grass weeds, including many perennial species. Its systemic activity allows for translocation to the roots, providing more complete control of established weeds.
The extensive reliance on glyphosate has led to the significant challenge of herbicide resistance, underscoring the importance of integrated weed management strategies that incorporate herbicides with different modes of action, such as this compound. The choice between this compound and glyphosate, or their use in a tank-mix or rotational program, will depend on the specific weed spectrum, crop, and the need to manage and mitigate the evolution of herbicide resistance. The experimental data and protocols presented in this guide provide a framework for the continued evaluation and strategic deployment of these important weed management tools.
References
- 1. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 2. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 3. nda.gov.za [nda.gov.za]
- 4. 19.4 Herbicides that Interfere with Photosystem II – Principles of Weed Control [ohiostate.pressbooks.pub]
- 5. openknowledge.fao.org [openknowledge.fao.org]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. graphviz.org [graphviz.org]
- 8. benchchem.com [benchchem.com]
- 9. complete.bioone.org [complete.bioone.org]
- 10. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Herbicidal Activity of Bromoxynil and Ioxynil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the herbicidal properties of Bromoxynil and Ioxynil, two closely related post-emergent herbicides. This document synthesizes available experimental data, outlines detailed experimental protocols for efficacy testing, and visualizes key molecular interactions and workflows to support research and development in the field of weed management.
Chemical and Physical Properties
This compound and Ioxynil are both members of the hydroxybenzonitrile chemical class. Their structures are characterized by a benzonitrile core with a hydroxyl group and two halogen substituents. The primary difference between the two is the halogen atoms attached to the benzene ring: this compound contains two bromine atoms, while Ioxynil contains two iodine atoms. This structural difference influences their physical and chemical properties, which in turn can affect their herbicidal activity and environmental fate.
| Property | This compound | Ioxynil |
| IUPAC Name | 3,5-dibromo-4-hydroxybenzonitrile | 4-hydroxy-3,5-diiodobenzonitrile |
| Chemical Formula | C₇H₃Br₂NO | C₇H₃I₂NO |
| Molar Mass | 276.91 g/mol | 370.91 g/mol |
| Appearance | Colorless solid | Crystalline colorless solid[1] |
| Water Solubility | 130 mg/L (at 25 °C) | 50 mg/L (at 25 °C)[1] |
| Mechanism of Action | Photosystem II inhibitor; Uncoupler of oxidative phosphorylation[2] | Photosystem II inhibitor; Uncoupler of oxidative phosphorylation[2] |
| Herbicide Group | Group 6 (C3) | Group 6 (C3) |
Chemical Structures:
References
Navigating Weed Resistance: A Comparative Guide to Bromoxynil Cross-Resistance
For researchers, scientists, and professionals in agricultural science and herbicide development, understanding the nuances of herbicide cross-resistance is critical for sustainable weed management strategies. This guide provides a comprehensive comparison of cross-resistance patterns between bromoxynil, a photosystem II (PSII) inhibitor, and other classes of herbicides, supported by experimental data and detailed methodologies.
This compound acts by inhibiting photosynthesis at photosystem II, a mode of action shared by other herbicide groups such as triazines (e.g., atrazine) and ureas (e.g., diuron). Resistance to these herbicides can arise from two primary mechanisms: target-site resistance (TSR), which involves mutations in the gene encoding the D1 protein in chloroplasts, and non-target-site resistance (NTSR), most commonly involving enhanced metabolic detoxification of the herbicide. The patterns of cross-resistance are often complex and can vary significantly between weed species and even among different populations of the same species.
Quantitative Comparison of Herbicide Cross-Resistance
The following tables summarize quantitative data from cross-resistance studies involving this compound and other herbicides in various weed species. The data is presented in terms of the dose required to cause 50% mortality (LD50) or 50% growth reduction (GR50) and the calculated resistance factor (RF), which is the ratio of the LD50 or GR50 of the resistant population to that of the susceptible population.
Table 1: Cross-Resistance Data for this compound and Other Herbicides in Raphanus raphanistrum (Wild Radish)
| Herbicide | Chemical Family | Mode of Action (HRAC Group) | Biotype | LD50 (g ai/ha) | Resistance Factor (RF) |
| This compound | Nitrile | 6 (C3) | Susceptible | 49 | - |
| Atrazine-Resistant (Ser264Gly) | 15 | 0.3 (Negative Cross-Resistance) | |||
| Atrazine | Triazine | 5 (C1) | Susceptible | - | - |
| Atrazine-Resistant (Ser264Gly) | - | High | |||
| Pyrasulfotole + this compound | Pyrazole + Nitrile | 27 (F2) + 6 (C3) | Susceptible | - | - |
| Resistant | - | Up to 4 |
Data for susceptible and atrazine-resistant biotypes are from a study on wild radish, which demonstrated negative cross-resistance to this compound in atrazine-resistant populations with the Ser264Gly mutation.[1] Data for the pyrasulfotole + this compound mixture indicates resistance to the co-formulated product.[2][3]
Table 2: Cross-Resistance Data for PSII Inhibitors and Other Herbicides in Lolium rigidum (Rigid Ryegrass)
| Herbicide | Chemical Family | Mode of Action (HRAC Group) | Population | Resistance Level |
| Metribuzin | Triazinone | 5 (C1) | Resistant | Low (~3.0-fold) |
| Atrazine | Triazine | 5 (C1) | Resistant | Low (~3.0-fold) |
Note: While specific quantitative data for this compound in this study is not available, the findings indicate that multiple resistance to PSII inhibitors can be conferred by enhanced metabolism.[4] Studies have confirmed multiple and cross-resistance to PSII inhibitors in some Lolium rigidum populations.[5][6]
Mechanisms of Resistance and Signaling Pathways
The development of resistance to this compound and other PSII inhibitors is primarily governed by two distinct pathways at the cellular level.
Target-Site Resistance (TSR): This mechanism involves genetic mutations in the chloroplast gene psbA, which codes for the D1 protein. These mutations alter the herbicide's binding site on the D1 protein, reducing its efficacy. A common mutation conferring high-level resistance to triazines is a serine-to-glycine substitution at position 264.[7][8] However, different PSII inhibitor families have slightly different binding sites, meaning a mutation that confers resistance to one herbicide may not affect another.[9] In some cases, a mutation conferring resistance to one herbicide can increase sensitivity to another, a phenomenon known as negative cross-resistance.[1]
Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target site in sufficient concentrations to be lethal. The most common form of NTSR is enhanced metabolism, where enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases detoxify the herbicide.[4][10] NTSR can confer cross-resistance to herbicides with different modes of action.
Experimental Protocols
Accurate assessment of herbicide resistance is fundamental to research and management. The following are detailed methodologies for key experiments used in cross-resistance studies.
Whole-Plant Dose-Response Assay
This experiment determines the level of resistance by comparing the response of a suspected resistant weed population to a known susceptible population across a range of herbicide doses.
1. Seed Collection and Propagation:
-
Collect mature seeds from multiple surviving plants within the suspected resistant population.
-
Obtain seeds from a known susceptible population of the same weed species to serve as a control.
-
Germinate seeds and grow seedlings in a controlled greenhouse environment to a uniform growth stage (e.g., 2-4 true leaves).
2. Herbicide Application:
-
Prepare a series of herbicide concentrations for each herbicide being tested.
-
Apply the herbicides to the plants using a calibrated laboratory sprayer to ensure uniform coverage.
-
Include an untreated control for each population.
3. Data Collection and Analysis:
-
Assess plant mortality or biomass reduction at a set time point after treatment (e.g., 21 days).
-
Calculate the LD50 or GR50 values for each population and herbicide using dose-response modeling software.
-
Determine the Resistance Factor (RF) by dividing the LD50 or GR50 of the resistant population by that of the susceptible population.
Chlorophyll Fluorescence Measurement
This rapid, non-invasive technique can be used to detect resistance to PSII inhibitors by measuring the efficiency of photosynthesis.
1. Plant Material and Treatment:
-
Grow suspected resistant and susceptible plants as described in the whole-plant assay.
-
Treat plants with the herbicide at a discriminating dose.
2. Measurement:
-
Use a portable chlorophyll fluorometer to measure the quantum yield of PSII (ΦPSII) at various time points after treatment.
-
Measurements are typically taken on the youngest fully expanded leaves.
3. Data Analysis:
-
In susceptible plants, a significant decrease in ΦPSII will be observed after herbicide application, indicating inhibition of photosynthesis.
-
Resistant plants will show little to no change in ΦPSII compared to untreated controls.
Conclusion and Future Directions
The available data indicates that cross-resistance to this compound is highly variable and dependent on the specific weed species and the underlying resistance mechanism. Notably, the phenomenon of negative cross-resistance in atrazine-resistant Raphanus raphanistrum presents a potential tool for managing certain resistant populations. However, the emergence of resistance to herbicide mixtures containing this compound underscores the need for continued vigilance and integrated weed management practices.
Further research is required to generate comprehensive quantitative cross-resistance data for this compound across a wider range of economically important weed species, including Lolium rigidum, Amaranthus spp., and Chenopodium album. A deeper understanding of the specific metabolic pathways involved in NTSR to this compound will be crucial for developing effective and sustainable herbicide resistance management strategies.
References
- 1. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 4. Metribuzin resistance via enhanced metabolism in a multiple herbicide resistant Lolium rigidum population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Target-Site and Non-target-Site Resistance Mechanisms Confer Multiple and Cross- Resistance to ALS and ACCase Inhibiting Herbicides in Lolium rigidum From Spain [frontiersin.org]
- 6. Target-Site and Non-target-Site Resistance Mechanisms Confer Multiple and Cross- Resistance to ALS and ACCase Inhibiting Herbicides in Lolium rigidum From Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Atrazine Resistance in Chenopodium album: Low and High Levels of Resistance to the Herbicide Are Related to the Same Chloroplast PSBA Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Insight into the herbicide resistance patterns in Lolium rigidum populations in Tunisian and Moroccan wheat regions - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Statistical Analysis of Bromoxynil Bioassay Data
Bromoxynil is a selective post-emergence herbicide widely used for the control of broadleaf weeds.[1] Evaluating its efficacy and determining optimal application rates necessitates robust bioassays and subsequent statistical analysis. The goal of these analyses is typically to model the relationship between the herbicide dose and the response of the target weed, often expressed as growth inhibition or mortality.
Comparing Statistical Models for Dose-Response Analysis
The most frequently employed statistical models for analyzing dose-response data in herbicide bioassays are Probit, Logit, and non-linear regression models, particularly the four-parameter logistic (4PL) or log-logistic model.[2][3] Each model has its own assumptions and characteristics, and the choice of model can influence the interpretation of the results.
Probit Analysis: This method is based on the cumulative normal distribution. It assumes that the tolerance of individual organisms in a population to a stimulus (like an herbicide) is normally distributed. The probit transformation linearizes the sigmoidal dose-response curve, allowing for the estimation of parameters such as the ED50 (the dose that causes a 50% response) using linear regression techniques.
Logit Analysis: Similar to probit analysis, the logit model also transforms the sigmoidal dose-response curve into a linear form. However, it is based on the logistic distribution. The logistic and normal distributions are very similar in shape, often leading to comparable results, especially in the central part of the dose-response range.[4]
Log-Logistic Model (Four-Parameter Logistic Model): This is a versatile non-linear regression model that is widely used for dose-response analysis.[2][3] It directly fits a sigmoidal curve to the raw data without the need for transformation. The four parameters of the model have clear biological interpretations: the upper and lower asymptotes of the curve, the ED50, and the slope of the curve at the ED50 (Hill slope). This model is often preferred as it can accommodate a wider range of dose-response curve shapes.[2][3]
Quantitative Comparison of Model Outputs
To illustrate the application of these statistical methods, the following table summarizes the effective dose (ED) values for this compound required for different levels of control of glyphosate-resistant (GR) horseweed (Conyza canadensis), as determined in a field study. While the raw data for a direct comparison of model fitting is not publicly available, these reported ED values provide a basis for understanding the herbicide's efficacy.
| Weed Species | Response Level | This compound Dose (g ai/ha) | Statistical Method Used |
| GR Horseweed | 50% Control (ED50) | 98 | Log-logistic regression |
| GR Horseweed | 80% Control (ED80) | 277 | Log-logistic regression |
| GR Horseweed | 95% Control (ED95) | Not estimable | Log-logistic regression |
| GR Horseweed | 50% Density Reduction | 126 | Log-logistic regression |
| GR Horseweed | 80% Density Reduction | 287 | Log-logistic regression |
| GR Horseweed | 95% Density Reduction | 509 | Log-logistic regression |
| GR Horseweed | 50% Biomass Reduction | 259 | Log-logistic regression |
| GR Horseweed | 80% Biomass Reduction | 565 | Log-logistic regression |
| GR Horseweed | 95% Biomass Reduction | 1027 | Log-logistic regression |
Data sourced from a study on the control of glyphosate-resistant horseweed. The log-logistic model was used for the analysis.[5]
Experimental Protocol: Greenhouse Bioassay for this compound Efficacy
This protocol outlines a general procedure for conducting a greenhouse bioassay to determine the dose-response of a target weed species to this compound.
1. Plant Material and Growth Conditions:
-
Weed Species: Select a relevant broadleaf weed species, for example, Redroot Pigweed (Amaranthus retroflexus).
-
Planting: Sow seeds in pots (e.g., 10 cm diameter) filled with a commercial potting mix.
-
Growth Environment: Maintain plants in a greenhouse with controlled conditions:
-
Temperature: 25/20°C (day/night)
-
Photoperiod: 16-hour light / 8-hour dark
-
Watering: Water as needed to maintain adequate soil moisture.
-
-
Plant Stage: Treat plants when they reach the 2-4 true leaf stage.
2. Herbicide Application:
-
This compound Stock Solution: Prepare a stock solution of a commercial formulation of this compound in water.
-
Dose Range: Prepare a series of dilutions from the stock solution to create a range of application rates. A typical range might include a control (no herbicide) and several doses such as 6.25, 12.5, 25, 50, 100, 200, and 400 g ai/ha.
-
Application: Apply the herbicide solutions using a laboratory cabinet sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha) at a constant pressure.
3. Data Collection and Analysis:
-
Visual Assessment: Visually assess weed control at regular intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (complete plant death).
-
Biomass Measurement: At the final assessment (e.g., 21 days after treatment), harvest the above-ground biomass of the plants in each pot. Determine the fresh weight and then dry the biomass in an oven at 70°C for 72 hours to determine the dry weight.
-
Statistical Analysis: Analyze the data using one of the statistical methods described above (Probit, Logit, or Log-logistic regression) to determine the dose-response relationship and calculate ED50, ED80, and ED90 values.
Visualizing the Bioassay and Analysis Workflow
The following diagrams illustrate the key stages of a this compound bioassay and the logical flow of statistical analysis.
Conclusion
The selection of an appropriate statistical method is a critical step in the analysis of this compound bioassay data. While probit and logit models have historically been used, the four-parameter log-logistic model offers a flexible and direct approach to fitting dose-response curves and deriving biologically meaningful parameters. By following a standardized experimental protocol and applying robust statistical analysis, researchers can obtain reliable and reproducible data on the efficacy of this compound, contributing to more effective weed management strategies.
References
- 1. This compound: An Effective Herbicide For Your Agricultural Needs - HEBEN [hb-p.com]
- 2. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Weed Technology | Cambridge Core [cambridge.org]
- 3. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Semantic Scholar [semanticscholar.org]
- 4. Probit Analysis (3rd ed). | Semantic Scholar [semanticscholar.org]
- 5. Biologically effective dose of this compound applied alone and mixed with metribuzin for the control of glyphosate-resistant horseweed in soybean | Weed Technology | Cambridge Core [cambridge.org]
Comparative Analysis of Bromoxynil and Other Photosystem II Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of Bromoxynil on Photosystem II (PSII) with other common PSII-inhibiting herbicides. The information presented is supported by experimental data and detailed methodologies to assist in research and drug development endeavors.
Mechanism of Action: Targeting the D1 Protein of Photosystem II
This compound, a nitrile herbicide, belongs to a class of herbicides that disrupt photosynthesis at the level of Photosystem II.[1] Like other PSII inhibitors, its primary mode of action is the blockage of the photosynthetic electron transport chain.[2][3] These herbicides bind to the D1 protein, a core component of the PSII reaction center, specifically at the QB binding site. This binding event competitively inhibits the binding of plastoquinone (PQ), the native electron acceptor.[3]
The interruption of electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB) has two major consequences. Firstly, it halts the production of ATP and NADPH, the energy carriers essential for carbon dioxide fixation and plant growth.[3] Secondly, the blockage leads to the formation of highly reactive oxygen species (ROS), such as singlet oxygen, which cause rapid lipid peroxidation and cell membrane damage, ultimately leading to cell death.[2] While the primary target is the same, different chemical classes of PSII inhibitors exhibit variations in their binding affinity and efficacy.
Quantitative Comparison of Inhibitory Efficacy
The efficacy of PSII inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50) or the concentration required to cause 50% growth reduction (GR50). These values provide a standardized measure for comparing the potency of different herbicides. The following tables summarize the comparative inhibitory activities of this compound and other prominent PSII inhibitors from various studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, plant species, and methodologies.
Table 1: Comparative IC50 Values for PSII Inhibition
| Herbicide | Chemical Class | Test System | IC50 (µM) | Reference |
| This compound | Nitrile | Amaranthus retroflexus (chloroplasts) | 0.08 | F. E. Dayan et al., 2015 |
| Atrazine | Triazine | Pea thylakoid membranes | 0.3 | P. Maroti et al., 2020[4] |
| Diuron | Urea | Pea thylakoid membranes | 0.05 | P. Maroti et al., 2020[4] |
| Terbuthylazine | Triazine | Pea thylakoid membranes | 0.09 | P. Maroti et al., 2020[4] |
| Bentazon | Benzothiadiazinone | Pea thylakoid membranes | 2.5 | P. Maroti et al., 2020[4] |
| Metribuzin | Triazinone | Pea thylakoid membranes | 0.07 | P. Maroti et al., 2020[4] |
Table 2: Comparative GR50 Values on Different Weed Species
| Herbicide | Chemical Class | Amaranthus retroflexus (g ai/ha) | Chenopodium album (g ai/ha) | Reference |
| This compound | Nitrile | 150 | 120 | W. K. Vencill, 2002 |
| Atrazine | Triazine | 250 | 200 | W. K. Vencill, 2002 |
Experimental Protocols
Validating the inhibitory effect of compounds on PSII is crucial for herbicide development and research. The two primary methods for this are chlorophyll fluorescence analysis and oxygen evolution assays.
Chlorophyll Fluorescence Induction (OJIP) Assay
This non-invasive technique provides a rapid assessment of the photosynthetic efficiency of a plant by measuring the fluorescence emission from chlorophyll a. The OJIP transient, a polyphasic fluorescence rise, is particularly sensitive to the inhibition of the electron transport chain.
Protocol:
-
Plant Material and Dark Adaptation: Use healthy, well-watered plants (e.g., pea, spinach, or target weed species). Prior to measurement, dark-adapt the leaves for at least 20-30 minutes to ensure all reaction centers are open.
-
Herbicide Application: Apply the herbicide at various concentrations to the plants or isolated thylakoids. For whole-plant assays, this can be done via spraying. For isolated thylakoids, the herbicide is added to the suspension.
-
Fluorescence Measurement: Use a portable fluorometer (e.g., a HandyPEA or similar device). Place the leaf clip on the dark-adapted leaf and apply a saturating pulse of light (typically >3000 µmol photons m⁻² s⁻¹).
-
Data Recording: Record the fluorescence intensity over time, typically from 10 µs to 1 s. This will generate the characteristic OJIP curve.
-
Data Analysis:
-
O-step (F₀): Minimal fluorescence, when all reaction centers are open.
-
P-step (Fm): Maximal fluorescence, when all reaction centers are closed.
-
J-step and I-step: Intermediate steps sensitive to the accumulation of reduced QA.
-
Calculate Fv/Fm: The maximum quantum yield of PSII is calculated as Fv = Fm - F₀ and then Fv/Fm. A decrease in this ratio indicates PSII inhibition.
-
Analyze the OJIP transient: An increase in the relative variable fluorescence at the J-step (Vj) is a hallmark of PSII inhibition at the QB site.
-
Determine IC50: Plot the relevant fluorescence parameter (e.g., Fv/Fm or 1-Vj) against the logarithm of the herbicide concentration and fit the data to a dose-response curve to calculate the IC50 value.[4]
-
Oxygen Evolution Assay
This method directly measures the rate of photosynthetic oxygen evolution, which is a direct consequence of the water-splitting activity of PSII. Inhibition of the electron transport chain by herbicides leads to a decrease in the rate of oxygen evolution. A Clark-type oxygen electrode is commonly used for this measurement.
Protocol:
-
Isolation of Thylakoid Membranes: Isolate intact thylakoid membranes from fresh plant material (e.g., spinach or pea leaves) using standard differential centrifugation protocols. The isolation buffer should be maintained at a low temperature (0-4°C) to preserve activity.
-
Preparation of the Reaction Mixture: Prepare a reaction buffer (e.g., a MES or HEPES buffer at a suitable pH, typically 6.5-7.5) containing an artificial electron acceptor such as 2,6-dichloro-p-benzoquinone (DCBQ) or potassium ferricyanide. These acceptors draw electrons from the electron transport chain, allowing for the measurement of PSII activity.
-
Calibration of the Oxygen Electrode: Calibrate the Clark-type oxygen electrode according to the manufacturer's instructions. This typically involves setting the zero point with sodium dithionite and the 100% point with air-saturated buffer.
-
Measurement of Oxygen Evolution:
-
Add the isolated thylakoid suspension to the reaction chamber of the oxygen electrode, which is maintained at a constant temperature (e.g., 25°C).
-
Allow the system to equilibrate in the dark to measure the rate of background oxygen consumption (respiration).
-
Illuminate the chamber with a saturating light source to initiate photosynthesis and measure the rate of oxygen evolution.
-
-
Herbicide Inhibition Assay:
-
Introduce varying concentrations of the herbicide (e.g., this compound) into the reaction chamber and incubate for a short period.
-
Measure the rate of light-dependent oxygen evolution in the presence of the inhibitor.
-
-
Data Analysis:
-
Calculate the rate of oxygen evolution as µmol O₂ / (mg Chl · h).
-
Determine the percent inhibition for each herbicide concentration relative to the control (no herbicide).
-
Plot the percent inhibition against the logarithm of the herbicide concentration and fit to a dose-response curve to determine the IC50 value.
-
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
A Comparative Environmental Impact Assessment: Bromoxynil vs. 2,4-D
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental and toxicological profiles of two widely used herbicides: Bromoxynil and 2,4-Dichlorophenoxyacetic acid (2,4-D). The information herein is supported by experimental data to assist in research, development, and risk assessment activities.
Introduction and Mechanism of Action
This compound is a nitrile herbicide used for post-emergent control of annual broadleaf weeds.[1][2] It functions by inhibiting photosynthesis in susceptible plants.[1][3]
2,4-D is a phenoxy herbicide that also selectively controls broadleaf weeds.[4] It acts as a synthetic auxin, a plant growth regulator, leading to uncontrolled and unsustainable growth that results in plant death.[1][2][4] This hormonal mimicry disrupts the plant's normal cellular functions.[4]
Below is a diagram illustrating the distinct molecular mechanisms of action for each herbicide.
Caption: Comparative molecular signaling pathways for this compound and 2,4-D.
Environmental Fate
The persistence and mobility of a herbicide in the environment are critical factors in its overall impact.
Persistence in Soil
This compound generally exhibits low persistence in soil, with microbial degradation being a primary dissipation pathway.[2] Its half-life is typically short, though it can increase in soils with high clay or organic matter content.[3] 2,4-D also has a relatively short half-life in soil, which is degraded rapidly by microbes in aerobic conditions.[4] However, its persistence can be significantly longer in cold or dry soils.[5]
| Parameter | This compound | 2,4-D |
| Typical Soil Half-life | ~7-14 days[1][3] | ~6-10 days (aerobic conditions)[4][6] |
| Factors Increasing Persistence | High clay/organic matter content[3] | Cold, dry, anaerobic, or acidic conditions[6] |
Persistence in Water
In aquatic environments, the persistence of both herbicides is variable. This compound octanoate, a common form, degrades rapidly in water through hydrolysis and photolysis.[7] The half-life of 2,4-D in aerobic aquatic environments is relatively short, but it is significantly more persistent under anaerobic conditions.[4][8]
| Parameter | This compound | 2,4-D |
| Typical Aquatic Half-life | 9-17 days (prairie wetland ponds)[7] | ~15 days (aerobic)[4][8] |
| Anaerobic Aquatic Half-life | Data not readily available | 41 to 333 days[4][8] |
| Primary Degradation Pathways | Photolysis, microbial degradation, hydrolysis[7] | Microbial degradation[4] |
Ecotoxicity
The toxicity of these herbicides to non-target organisms is a primary concern for environmental risk assessment.
Toxicity to Mammals
Both herbicides are classified as moderately toxic to mammals upon acute oral exposure.
| Species | Test Type | This compound (LD₅₀) | 2,4-D (LD₅₀) |
| Rat (oral) | Acute LD₅₀ | 190 - 400 mg/kg[1][2] | 639 - 1646 mg/kg[9] |
| Rabbit (dermal) | Acute LD₅₀ | >2000 mg/kg[2] | 1829 to >2000 mg/kg[9] |
Toxicity to Birds
Toxicity to avian species varies, with this compound showing higher toxicity to certain species like pheasants compared to 2,4-D's general moderate toxicity.
| Species | Test Type | This compound (LD₅₀) | 2,4-D (LD₅₀) |
| Bobwhite Quail (oral) | Acute LD₅₀ | 100 - 193 mg/kg[1][2] | ~568 mg/kg |
| Mallard Duck (oral) | Acute LD₅₀ | 200 - 2050 mg/kg[1][2] | >1000 mg/kg |
| Pheasant (oral) | Acute LD₅₀ | 50 mg/kg[2][10] | Data not readily available |
Toxicity to Aquatic Organisms
Both herbicides can be highly toxic to aquatic life, representing a significant environmental risk. This compound octanoate is rated from highly to very highly toxic to fish and invertebrates.[1] Similarly, the ester forms of 2,4-D are highly toxic to fish and other aquatic organisms.[4][11]
| Species | Test Type | This compound (LC₅₀/EC₅₀) | 2,4-D (LC₅₀/EC₅₀) |
| Rainbow Trout (fish) | 96-hr LC₅₀ | 0.05 - 0.1 mg/L[1][2] | ~377 mg/L[6] |
| Bluegill Sunfish (fish) | 96-hr LC₅₀ | 0.053 mg/L[1] | ~263 mg/L[6] |
| Daphnia magna (invertebrate) | 48-hr EC₅₀ | 0.096 mg/L[1] | ~1300 mg/L |
Bioaccumulation Potential
Bioaccumulation refers to the accumulation of a substance in an organism at a rate faster than it can be metabolized or excreted.
-
This compound : Studies indicate that this compound octanoate does not bioaccumulate in mammals.[1] While a bioconcentration factor (BCF) of 230 has been reported in bluegill sunfish, suggesting a high potential, this is mitigated by rapid metabolism.[12]
-
2,4-D : 2,4-D has a low potential for bioaccumulation in aquatic organisms.[13] A measured bioconcentration factor (BCF) of 1 was reported for carp, which suggests bioconcentration is not significant.
Key Experimental Protocols
The data presented in this guide are derived from standardized testing methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP).
Acute Oral Toxicity (OECD 423)
This protocol, known as the Acute Toxic Class Method, is designed to assess the toxicity of a substance after a single oral dose.[13] It uses a stepwise procedure with a small number of animals (typically 3 rodents of a single sex per step) at defined dose levels (e.g., 5, 50, 300, 2000 mg/kg).[6] The presence or absence of mortality at one dose determines the next dose level.[14] This method allows for the classification of a substance's toxicity and determination of an LD₅₀ value while minimizing animal usage.[6][13][15]
Caption: Simplified workflow for the OECD 423 Acute Toxic Class Method.
Fish Acute Toxicity (EPA OCSPP 850.1075)
This guideline is used to determine the acute toxicity of substances to freshwater and saltwater fish.[9] In a typical 96-hour test, groups of fish (e.g., Rainbow Trout, Bluegill Sunfish) are exposed to at least five different concentrations of the test substance in a static, static-renewal, or flow-through system.[8][9] Mortality and other abnormal effects are recorded at 24, 48, 72, and 96 hours.[8] The data are used to calculate the LC₅₀ (the concentration lethal to 50% of the test fish) and establish a concentration-response curve.[8][9]
Bioaccumulation in Fish (OECD 305)
This test evaluates the potential for a chemical to accumulate in fish from either aqueous or dietary exposure.[10][16] The protocol consists of two phases: an uptake phase and a depuration phase.[16][17]
-
Uptake Phase : Fish are exposed to the test substance under controlled conditions for a set period (e.g., 28 days).[10]
-
Depuration Phase : The fish are then transferred to a clean environment (free of the test substance) and monitored.[18] The concentration of the substance in the fish tissue is measured throughout both phases to calculate the bioconcentration factor (BCF) or biomagnification factor (BMF).[10][17]
Caption: The two-phase workflow for the OECD 305 bioaccumulation test.
Conclusion
Both this compound and 2,4-D are effective broadleaf herbicides with distinct mechanisms of action.
-
Environmental Fate : Both herbicides exhibit relatively low persistence in aerobic soil and water conditions but can persist longer under specific circumstances (e.g., high organic matter for this compound, anaerobic conditions for 2,4-D).
-
Ecotoxicity : A key point of differentiation is their high toxicity to aquatic organisms. This compound and the ester forms of 2,4-D are particularly hazardous to fish and aquatic invertebrates, necessitating careful management to prevent runoff into waterways. Avian toxicity appears slightly higher for this compound in some species.
-
Bioaccumulation : Neither herbicide is expected to significantly bioaccumulate in the food chain.
The choice between these herbicides for specific applications should involve a thorough risk assessment that considers the local environmental conditions, proximity to aquatic habitats, and the specific non-target species of concern.
References
- 1. deq.mt.gov [deq.mt.gov]
- 2. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. 2,4-D - Cultivar Magazine [revistacultivar.com]
- 5. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 6. OECD 423 GUIDELINES AND COMPARISON WITH THE 420 AND 425. | PPTX [slideshare.net]
- 7. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. EPA - OCSPP 850.1075: Freshwater and Saltwater Fish Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 10. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 11. benchchem.com [benchchem.com]
- 12. Absorption of Soil-Applied Herbicides | Integrated Crop Management [crops.extension.iastate.edu]
- 13. researchgate.net [researchgate.net]
- 14. laboratuar.com [laboratuar.com]
- 15. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 16. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 17. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 18. fera.co.uk [fera.co.uk]
Efficacy of Bromoxynil octanoate versus Bromoxynil heptanoate
A Comparative Guide to the Efficacy of Bromoxynil Octanoate and this compound Heptanoate
Introduction
This compound octanoate and this compound heptanoate are post-emergence herbicides used for the selective control of annual broadleaf weeds in various agricultural settings.[1] Both compounds belong to the nitrile herbicide family and are ester formulations of the active ingredient this compound.[2] This guide provides a comprehensive comparison of their efficacy, mechanism of action, and experimental protocols for their evaluation, tailored for researchers, scientists, and drug development professionals. While direct comparative studies on their herbicidal efficacy are not extensively available in public literature, their similar chemical structures and rapid conversion to the same active compound, this compound phenol, suggest a comparable performance.[3][4]
Mechanism of Action
The primary mode of action for both this compound octanoate and this compound heptanoate is the inhibition of photosynthesis at Photosystem II (PSII).[5] After application, these esters are rapidly absorbed by the foliage and hydrolyzed to this compound phenol. This compound then binds to the D1 protein of the PSII complex in the thylakoid membranes of chloroplasts.[5] This binding blocks the electron transport chain, halting the production of ATP and NADPH, which are essential for carbon dioxide fixation and plant growth. The disruption of electron flow leads to the formation of reactive oxygen species, causing lipid peroxidation, membrane damage, and ultimately, cell death.[5] Additionally, this compound acts as an uncoupler of oxidative phosphorylation in mitochondria, further disrupting the plant's energy production.[3]
Comparative Efficacy
Direct, publicly available experimental data comparing the herbicidal efficacy of this compound octanoate and this compound heptanoate on specific broadleaf weeds is limited. However, the available information strongly suggests that their performance is very similar. A key reason for this is that both esters are rapidly converted to the same active molecule, this compound phenol, within the plant.[3]
A patent for a herbicidal composition that includes a 1:1 molar ratio of this compound octanoate and this compound heptanoate states that this mixture possesses herbicidal properties very similar to those of this compound octanoate alone.[4] This further supports the notion of their comparable efficacy. Commercial herbicide formulations, such as HUSKIE™, contain both this compound octanoate and this compound heptanoate, indicating their interchangeable use in weed management.[3]
The choice between the two esters in commercial formulations may be influenced by factors such as solubility in different solvent systems and manufacturing preferences rather than significant differences in herbicidal activity.[2] Both esters have better solubility in organic solvents compared to this compound phenol, which enhances the stability of emulsifiable concentrate products.[2]
Data Presentation
While direct comparative efficacy data is scarce, the following table summarizes some of their key physical, chemical, and toxicological properties.
| Property | This compound Octanoate | This compound Heptanoate | Reference(s) |
| CAS Number | 1689-99-2 | 56634-95-8 | [2] |
| Molecular Formula | C₁₅H₁₇Br₂NO₂ | C₁₄H₁₅Br₂NO₂ | [2] |
| Solubility in Water | 0.08 mg/L at pH 7 | 0.03 mg/L at pH 7 | [2] |
| Solubility in Acetone | 1215 g/L | 1113 g/L | [2] |
| Acute Oral LD50 (Bobwhite Quail) | 148 mg/kg | 359 mg/kg | [1] |
Experimental Protocols
To evaluate the efficacy of this compound octanoate and this compound heptanoate, a standardized experimental protocol for post-emergence herbicide testing is recommended.
Greenhouse Pot Study Protocol
-
Plant Propagation :
-
Sow seeds of target broadleaf weed species (e.g., common lambsquarters (Chenopodium album), redroot pigweed (Amaranthus retroflexus)) in pots (10-15 cm diameter) filled with a standard potting mix.
-
Grow plants in a greenhouse with controlled conditions (20-25°C, 16-hour photoperiod).
-
Thin seedlings to a uniform number per pot (e.g., 4-5 plants) after emergence.
-
-
Herbicide Application :
-
Apply herbicides when weeds are at the 2-4 true leaf stage for optimal susceptibility.
-
Prepare spray solutions of this compound octanoate and this compound heptanoate at a range of doses (e.g., 0, 140, 280, 560 g a.i./ha).
-
Include a non-ionic surfactant as recommended for the formulation.
-
Use a calibrated laboratory sprayer to ensure uniform application.
-
An untreated control group should be sprayed with water and surfactant only.
-
-
Data Collection :
-
Visually assess weed control at 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no effect) to 100% (complete plant death).
-
At 21 DAT, harvest the above-ground biomass of the surviving plants.
-
Record the fresh weight and then oven-dry the biomass at 70°C for 72 hours to determine the dry weight.
-
-
Data Analysis :
-
Analyze the visual assessment and biomass data using Analysis of Variance (ANOVA).
-
Calculate the effective dose for 50% growth reduction (ED₅₀) for each herbicide.
-
Conclusion
This compound octanoate and this compound heptanoate are effective post-emergence herbicides for the control of broadleaf weeds. Their herbicidal efficacy is considered to be highly comparable due to their rapid conversion to the same active compound, this compound phenol. The choice between these two esters in commercial formulations is likely driven by formulation and manufacturing considerations rather than differences in biological activity. For research purposes, both esters can be expected to provide similar levels of weed control when applied at equivalent rates of the active ingredient.
References
Unlocking Enhanced Efficacy: A Comparative Guide to the Synergistic Effects of Bromoxynil Combinations
For researchers, scientists, and professionals in drug and herbicide development, understanding the interactions between active compounds is paramount. This guide provides an objective comparison of the synergistic effects of Bromoxynil when combined with other compounds, supported by experimental data. By elucidating these interactions, we aim to inform the development of more effective and efficient herbicidal formulations.
This compound, a nitrile herbicide, is a well-established inhibitor of photosynthesis at photosystem II (PSII).[1][2] Its efficacy can be significantly enhanced when used in combination with other herbicides, leading to synergistic effects that are greater than the sum of the individual components. This guide delves into the experimental data supporting these synergies, details the methodologies used to assess them, and visualizes the underlying biochemical pathways.
Synergistic Effects with Herbicides: Quantitative Data
The most well-documented synergistic interactions of this compound are with herbicides that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in the carotenoid biosynthesis pathway. The combination of a PSII inhibitor like this compound with an HPPD inhibitor leads to a multi-pronged attack on the plant's photosynthetic machinery.[3][4]
| This compound Combination | Target Weed Species | Observed Control (%) | Expected Control (%) * | Interaction | Reference |
| This compound + Mesotrione | Redroot Pigweed (Amaranthus retroflexus) | Data not explicitly tabled; described as synergistic | - | Synergistic | [5][6][7] |
| This compound + Mesotrione | Palmer Amaranth (Amaranthus palmeri) | - | - | Synergistic | [8] |
| This compound + Mesotrione | Velvetleaf (Abutilon theophrasti) | - | - | Synergistic | [8] |
| This compound + Tolpyralate | Glyphosate-Resistant Horseweed (Conyza canadensis) | 98 | - | Synergistic | [9][10] |
| This compound + Atrazine | Glyphosate-Resistant Horseweed (Conyza canadensis) | 97 | - | Synergistic | [9] |
| This compound + MCPA | Various Broadleaf Weeds | Formulation with dual actives | - | Additive/Synergistic | [2][11][12] |
| This compound + Prosulfuron | - | Study on soil microorganisms | - | - | [10] |
*Expected control is calculated using the Colby method. Specific quantitative data for expected control was not always available in the cited literature, but the interaction was reported as synergistic based on this method.
Interactions with Fungicides and Insecticides
Despite the common practice of tank-mixing various pesticides, publicly available experimental data demonstrating synergistic effects of this compound with fungicides or insecticides is limited. While some studies have investigated the combined effects of herbicides and fungicides on pathogens, specific data for this compound combinations is scarce.[13] Similarly, while the concept of insecticide synergists is well-established, specific synergistic combinations involving this compound are not well-documented in the reviewed literature.[14][15][16][17] The lack of data highlights a research gap in understanding the full interactive potential of this compound in integrated pest management strategies.
Experimental Protocols
The assessment of synergistic effects is crucial for the development of effective combination products. The following are detailed methodologies for key experiments cited in the literature.
Assessment of Herbicidal Synergy using the Colby Method
The Colby method is a widely used technique to determine whether the effect of a herbicide combination is synergistic, antagonistic, or additive.[18]
Principle: The expected herbicidal effect of a mixture is calculated based on the observed effects of the individual components applied alone. This expected effect is then compared to the observed effect of the mixture.
Formula: E = X + Y - (XY / 100) Where:
-
E is the expected percent control from the mixture.
-
X is the percent control from herbicide A applied alone.
-
Y is the percent control from herbicide B applied alone.
Procedure:
-
Plant Material: Grow the target weed species under controlled greenhouse or field conditions.
-
Herbicide Application: Apply the individual herbicides (A and B) and their mixture at predetermined rates to separate groups of plants. An untreated control group is also maintained.
-
Evaluation: After a specified period (e.g., 14 or 21 days after treatment), visually assess the percent weed control for each treatment relative to the untreated control.
-
Calculation:
-
Record the observed percent control for herbicide A (X) and herbicide B (Y).
-
Calculate the expected percent control (E) using the Colby formula.
-
Record the observed percent control for the mixture.
-
-
Interpretation:
-
If the observed control of the mixture is greater than the calculated expected control (E), the interaction is synergistic.
-
If the observed control is less than the expected control, the interaction is antagonistic.
-
If the observed control is equal to the expected control, the interaction is additive.
-
Isobologram Analysis
Isobologram analysis is a graphical method used to evaluate the interactions between two compounds.[19]
Principle: An isobologram plots the doses of two compounds that produce a specific, constant level of effect (e.g., 50% inhibition of growth, ED50). The line connecting the individual doses of each compound that produce this effect is the "line of additivity."
Procedure:
-
Dose-Response Curves: Determine the dose-response curves for each compound individually to identify the dose that produces a specific effect level (e.g., ED50).
-
Mixture Testing: Test various combinations of the two compounds at different ratios.
-
Isobologram Construction:
-
Plot the dose of compound A on the x-axis and the dose of compound B on the y-axis.
-
Plot the individual doses of A and B that produce the target effect on their respective axes.
-
Draw a straight line connecting these two points. This is the line of additivity.
-
Plot the doses of A and B from the mixture that produced the same target effect.
-
-
Interpretation:
-
If the data points for the mixture fall below the line of additivity, the interaction is synergistic.
-
If the data points fall above the line, the interaction is antagonistic.
-
If the data points fall on the line, the interaction is additive.
-
Signaling Pathways and Mechanisms of Synergy
The synergistic effects observed with this compound combinations can be explained by their complementary modes of action at the biochemical and physiological levels.
Synergy between this compound (PSII Inhibitor) and HPPD Inhibitors
This compound blocks the electron transport chain in Photosystem II by binding to the D1 protein. This leads to the production of reactive oxygen species (ROS) and ultimately, cell death. HPPD inhibitors block the synthesis of plastoquinone and tocopherols. Plastoquinone is essential for the photosynthetic electron transport chain, and tocopherols are antioxidants that protect the cell from ROS.
The synergistic interaction arises from a dual assault on the plant's defense mechanisms. The HPPD inhibitor depletes the plant's ability to quench ROS, while the PSII inhibitor simultaneously increases ROS production, leading to overwhelming oxidative stress and rapid cell death.[3][4]
References
- 1. quora.com [quora.com]
- 2. apparentag.com.au [apparentag.com.au]
- 3. researchgate.net [researchgate.net]
- 4. my.ucanr.edu [my.ucanr.edu]
- 5. Defining the Rate Requirements for Synergism Between Mesotrione and Atrazine in Redroot Pigweed (Amaranthus retroflexus) | Weed Science | Cambridge Core [cambridge.org]
- 6. ncwss.org [ncwss.org]
- 7. researchgate.net [researchgate.net]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Isobolographic analysis of interactions – a pre-clinical perspective [jpccr.eu]
- 12. Simultaneous determination of this compound and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apsnet.org [apsnet.org]
- 14. medicine.dp.ua [medicine.dp.ua]
- 15. Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, Mesotrione, in Multiple-Herbicide-Resistant Palmer amaranth (Amaranthus palmeri) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 18. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research | Semantic Scholar [semanticscholar.org]
- 19. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Bromoxynil in a Laboratory Setting
The proper disposal of Bromoxynil, a selective herbicide, is a critical component of laboratory safety and environmental responsibility.[1] Due to its toxicity if swallowed or inhaled and its potential as a skin sensitizer, adherence to strict disposal protocols is essential to mitigate risks to personnel and prevent environmental contamination.[2][3] this compound is also recognized as very toxic to aquatic life, with long-lasting effects, making the prevention of its entry into waterways a primary concern.[3][4][5]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves
-
Protective clothing
-
Eye and face protection (safety glasses, face shield)
-
Respiratory protection, particularly in poorly ventilated areas[6]
Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or mists.[3][7] An eyewash station and safety shower must be readily accessible.[7]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound waste depends on the nature of the waste: unused product, contaminated materials, or empty containers. On-site disposal of the concentrated product is not acceptable.[5]
Procedure for Unused or Waste this compound Product:
-
Do Not Dispose On-Site: Never dispose of undiluted or surplus this compound by pouring it down the drain or on the soil.[4][8] This product should not be allowed to enter drains, water courses, or contaminate ponds and waterways.[4]
-
Licensed Waste Management: The primary and mandatory disposal route is to send the chemical to a licensed waste management company.[4]
-
Consult Local Authorities: Always consult with local, state, provincial, or national environmental regulatory agencies for specific guidance, as regulations can vary significantly.[5][7][9] These authorities can provide information on approved waste disposal facilities.[5]
-
Proper Labeling and Storage: While awaiting disposal, store the waste this compound in its original or a suitable, tightly closed container.[7] The container must be clearly labeled as hazardous waste. Store in a cool, dry, well-ventilated, and locked-up area away from incompatible materials.[5][6]
Procedure for Spills and Contaminated Materials:
-
Control and Contain: In the event of a spill, immediately control the source of the leak if safe to do so. Prevent the spill from spreading and entering drains or waterways by diking the area with inert absorbent materials like sand, vermiculite, or clay.[10][11]
-
Absorb and Collect: Use non-sparking tools to collect the absorbed material.[3][6] Place the contaminated absorbent and any contaminated soil into a clean, dry, and properly labeled container for disposal.[6][10]
-
Decontaminate Area: Scrub the spill area with detergent and water.[10] Collect the decontamination solution and place it in the waste drum for disposal.[8]
-
Dispose as Hazardous Waste: The collected spill material and decontamination solution must be disposed of as hazardous waste through a licensed waste management company.[1][5]
Procedure for Empty Container Disposal:
-
Do Not Reuse: Empty this compound containers must not be reused for any purpose.[4][9]
-
Triple or Pressure Rinse: The preferred method for decontaminating empty containers is to triple or pressure rinse them.[5][12][13] Add the rinsate (the rinsing liquid) to the spray tank for use or collect it for proper disposal as hazardous waste.[5][8][12]
-
Render Unusable: After rinsing, make the container unusable by puncturing or crushing it.[8][10]
-
Disposal: Dispose of the clean, punctured container in accordance with local regulations. This may involve sending it to a recycler, a designated collection point, or an approved waste management facility.[8][9][13] Open burning of containers is prohibited.[1][6][12]
Environmental Hazard Profile
The stringent disposal requirements for this compound are informed by its high toxicity to non-target organisms, particularly in aquatic environments. The following table summarizes key ecotoxicity data.
| Organism Type | Species | Endpoint | Value | Reference |
| Fish | Rainbow Trout | 96-hour LC50 | 0.041 - 0.05 mg/L | [2][3][5][9] |
| Bluegill Sunfish | 96-hour LC50 | 0.06 mg/L | [9][11] | |
| Catfish | LC50 | 0.063 mg/L | [7][8] | |
| Aquatic Invertebrate | Daphnia magna | 48-hour LC50/EC50 | 0.046 mg/L | [2][3][5][9][11] |
| Birds | Bobwhite Quail | Oral LD50 | 170 - 217 mg/kg | [4][9][11] |
| Mallard Duck | Oral LD50 | 2350 mg/kg | [9][11] | |
| Algae | Selenastrum capricornutum | 96/120-hour EC50 | 0.22 - 0.65 mg/L | [4][11] |
| Bees | Honeybee | Contact LD50 | >100 µ g/bee | [2][3][5][9][11] |
LC50 (Lethal Concentration, 50%): The concentration of a chemical in water that kills 50% of the test organisms during a specified time period. LD50 (Lethal Dose, 50%): The amount of a substance that, when administered in a single dose, is expected to cause the death of 50% of a group of test animals. EC50 (Effective Concentration, 50%): The concentration of a chemical that causes a defined effect in 50% of the test organisms.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste streams in a laboratory environment.
Caption: Decision workflow for safe disposal of various this compound waste types.
References
- 1. farmag.co.za [farmag.co.za]
- 2. kenso.com.au [kenso.com.au]
- 3. cdn.nufarm.com [cdn.nufarm.com]
- 4. hb-p.com [hb-p.com]
- 5. cdn.nufarm.com [cdn.nufarm.com]
- 6. farmag.co.za [farmag.co.za]
- 7. genfarm.com.au [genfarm.com.au]
- 8. apparentag.com.au [apparentag.com.au]
- 9. ufadigmtg.blob.core.windows.net [ufadigmtg.blob.core.windows.net]
- 10. assets.greenbook.net [assets.greenbook.net]
- 11. farmag.co.za [farmag.co.za]
- 12. genfarm.com.au [genfarm.com.au]
- 13. irp.cdn-website.com [irp.cdn-website.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Bromoxynil
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling Bromoxynil, a widely used herbicide. Adherence to these procedures will help ensure a safe laboratory environment and the proper disposal of hazardous materials.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended equipment for various handling scenarios. Always consult the specific Safety Data Sheet (SDS) for the formulation you are using, as requirements may vary.[1][2][3]
| Operation | Required Personal Protective Equipment |
| Mixing, Loading, & Diluting | - Gloves: Chemical-resistant, such as nitrile or PVC, elbow-length.[3][4][5][6] - Coveralls: Long-sleeved shirt and long pants, worn over other clothing.[7] - Eye/Face Protection: Safety glasses with side shields, chemical goggles, or a face shield.[3][4][5][8] - Respiratory Protection: An approved respirator for pesticides is recommended, especially in poorly ventilated areas.[3][9] - Footwear: Chemical-resistant boots. Pant legs should be worn outside of boots.[10] |
| Application (Spraying) | - Gloves: Chemical-resistant gloves.[7] - Clothing: Long-sleeved shirt and long pants.[7] - Eye Protection: Safety glasses or goggles.[1] - Respiratory Protection: Use an approved vapor respirator if working in areas with inadequate ventilation.[9] |
| Spill Cleanup & Decontamination | - Gloves: Chemical-resistant gloves.[9] - Coveralls: Chemical-resistant suit or apron.[3] - Eye/Face Protection: Chemical splash goggles and a face shield.[4] - Respiratory Protection: A self-contained breathing apparatus (SCBA) may be necessary for large spills or in confined spaces.[11] - Footwear: Chemical-resistant boots.[9] |
| Disposal of Waste | - Gloves: Chemical-resistant gloves.[4] - Coveralls: Long-sleeved shirt and long pants. - Eye Protection: Safety glasses. |
Operational and Disposal Plans
Handling and Storage:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[8][9]
-
Avoid creating dust or spray mists.[11]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[8][11]
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or using the restroom.[9][11]
-
Store this compound in its original, tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[9][12]
Disposal Plan:
-
Unused Product: Dispose of unused this compound as hazardous waste. Do not dispose of undiluted chemicals on site.[5][6] Contact a licensed waste management company for proper disposal.[11]
-
Empty Containers: Triple rinse or pressure rinse empty containers with a suitable solvent (e.g., water), adding the rinsate to the spray tank.[5][6][12][13] Puncture and dispose of the empty container in accordance with local regulations. Do not reuse empty containers for any purpose.[13][14]
-
Contaminated Materials: Any materials used for spill cleanup (e.g., absorbents, contaminated clothing) should be collected in a sealed, labeled container and disposed of as hazardous waste.[9][11]
Experimental Protocol: Spill Decontamination
This protocol outlines the steps for safely managing a liquid this compound spill in a laboratory setting.
Materials:
-
Personal Protective Equipment (as specified in the table above for spill cleanup)
-
Spill containment kit (including absorbent materials like sand, earth, or vermiculite)[9]
-
Non-sparking tools for cleanup[8]
-
Sealable, labeled waste container
-
Decontamination solution (e.g., soap and water)
-
Plastic bags for contaminated PPE
Procedure:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.
-
Don PPE: Before re-entering the area, put on the appropriate PPE for spill cleanup.
-
Contain the Spill: Prevent the spill from spreading by creating a dike around it with absorbent material.[9]
-
Absorb the Spill: Apply absorbent material over the spill, starting from the outside and working inwards.
-
Collect the Waste: Using non-sparking tools, carefully collect the absorbed material and place it into the designated hazardous waste container.[8]
-
Decontaminate the Area: Clean the spill area with soap and water. Collect the cleaning solution and any contaminated materials for disposal as hazardous waste.
-
Decontaminate PPE and Yourself:
-
Remove contaminated clothing and place it in a sealed plastic bag for disposal.
-
Wash gloves with soap and water before removing them.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
-
Report the Incident: Report the spill to your laboratory supervisor or safety officer.
First Aid Measures
Immediate action is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9][11] |
| Skin Contact | Immediately remove all contaminated clothing.[8] Wash the affected area thoroughly with soap and water for 15-20 minutes.[4][8] Seek medical attention if irritation persists.[9] |
| Eye Contact | Hold eyelids open and flush with a steady, gentle stream of water for at least 15 minutes.[9] Remove contact lenses if present and easy to do so. Continue rinsing.[8] Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting.[5][6][9] Rinse mouth with water.[12] Seek immediate medical attention and show the product container or label.[8][14] |
This compound Handling Workflow
Caption: Logical workflow for handling this compound and responding to incidents.
This guide is intended to supplement, not replace, the detailed information found in the Safety Data Sheet (SDS) for the specific this compound product you are using. Always prioritize safety and adhere to your institution's chemical hygiene plan.
References
- 1. This compound: An Effective Herbicide For Your Agricultural Needs - HEBEN [hb-p.com]
- 2. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 3. PPE [growsafe.co.nz]
- 4. farmag.co.za [farmag.co.za]
- 5. apparentag.com.au [apparentag.com.au]
- 6. apparentag.com.au [apparentag.com.au]
- 7. irp.cdn-website.com [irp.cdn-website.com]
- 8. farmag.co.za [farmag.co.za]
- 9. genfarm.com.au [genfarm.com.au]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. hb-p.com [hb-p.com]
- 12. cdn.nufarm.com [cdn.nufarm.com]
- 13. ufadigmtg.blob.core.windows.net [ufadigmtg.blob.core.windows.net]
- 14. za.uplcorp.com [za.uplcorp.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
